2-Phenylethanimine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-phenylethanimine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
InChI Key |
HROUEPWZUPHWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenylethylamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established and effective protocols for the synthesis of 2-phenylethylamine (PEA), a foundational molecule in the development of various pharmaceuticals and a key neuromodulator in its own right. This document details several common synthetic routes, offering step-by-step experimental procedures, quantitative data for comparison, and visualizations of the chemical pathways and experimental workflows.
Introduction
2-Phenylethylamine is a naturally occurring monoamine alkaloid found in plants, animals, and humans. It functions as a central nervous system stimulant and is the parent compound for a wide class of psychoactive substances, including amphetamines and catecholamines.[1] Its synthesis is a fundamental process in medicinal chemistry and drug discovery. This guide outlines four principal methods for the laboratory-scale synthesis of 2-phenylethylamine, providing detailed protocols suitable for research and development purposes.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route for 2-phenylethylamine depends on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the quantitative data associated with the protocols detailed in this guide.
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| Reduction of Benzyl Cyanide | Benzyl Cyanide | Raney Nickel, H₂, NH₃ | ~1-2 hours | 83 - 90% | High | [2] |
| Reduction of Phenylacetamide | Phenylacetamide | Zinc Borohydride, THF | 4 hours | 84% | Not Specified | CN103641724A |
| Gabriel Synthesis | 2-Phenylethyl Halide | Potassium Phthalimide, Hydrazine | Multi-step | Moderate to High | High | General Method |
| Reductive Amination | Phenylacetaldehyde | NH₃, H₂, Catalyst (e.g., Raney Ni) | 4-6 hours | Moderate to High | High | General Method |
Experimental Protocols
Reduction of Benzyl Cyanide
This is a widely used and high-yielding method for the synthesis of 2-phenylethylamine. The procedure involves the catalytic hydrogenation of benzyl cyanide in the presence of a nickel catalyst and ammonia, which helps to suppress the formation of secondary amines.[2]
Materials:
-
Benzyl Cyanide (purified)
-
Raney Nickel Catalyst
-
Liquid Ammonia
-
Anhydrous Methanol (for alternative procedure)
-
Hydrogen Gas
-
Ether
-
Hydrochloric Acid (for salt formation, optional)
-
Sodium Hydroxide (for workup)
Equipment:
-
High-pressure hydrogenation apparatus (bomb)
-
Shaking or stirring mechanism for the reactor
-
Filtration apparatus
-
Distillation apparatus (for vacuum distillation)
Procedure (High-Pressure Hydrogenation): [2]
-
In a 2-liter high-pressure reactor, place 1 kg (8.55 moles) of pure benzyl cyanide and 1 tablespoon of Raney nickel catalyst.
-
Seal the reactor securely and introduce 150 ml of liquid ammonia.
-
Pressurize the reactor with hydrogen gas to approximately 2000 psi.
-
Heat the reactor to 120-130°C and begin vigorous shaking or stirring. The reduction is typically complete within one hour.
-
Cool the reactor, vent the excess pressure, and carefully open it.
-
Remove the contents and rinse the reactor with a small amount of ether.
-
Combine the reaction mixture and the ether rinse, and filter to remove the Raney nickel catalyst. Caution: Do not allow the catalyst to dry as it may become pyrophoric.
-
Remove the ether by distillation at atmospheric pressure.
-
Fractionally distill the residue under reduced pressure. The fraction boiling at 90-93°C at 15 mmHg is 2-phenylethylamine.
-
Expected Yield: 860-890 g (83-87%).
Alternative Procedure (Methanolic Ammonia): [2]
-
Prepare a 10 N solution of ammonia in methanol by saturating anhydrous methanol with ammonia gas at 0°C.
-
In a high-pressure hydrogenation bomb, dissolve 58.5 g (0.5 mole) of benzyl cyanide in 300 ml of the 10 N methanolic ammonia solution.
-
Add 5-10 ml of a settled Raney nickel catalyst slurry.
-
Seal the bomb and pressurize with hydrogen to 500-1000 psi.
-
Shake and heat the bomb to 100-125°C for approximately 2 hours, or until hydrogen uptake ceases.
-
Cool and vent the bomb, then carefully remove the contents.
-
Rinse the bomb with methanol and combine the liquids. Filter to remove the catalyst.
-
Remove the solvent and ammonia by distillation.
-
Fractionally distill the residue under reduced pressure. The product boils at 92-93°C at 19 mmHg.
-
Expected Yield: 51-54.5 g (84-90%).
Reduction of Phenylacetamide
This method utilizes a borohydride reducing agent to convert the amide functional group to an amine.
Materials:
-
Phenylacetamide
-
Zinc Borohydride solution in Tetrahydrofuran (THF)
-
Toluene
-
10% Hydrochloric Acid
-
20% Sodium Hydroxide
-
Chloroform
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a suitable reaction vessel, add a 5% solution of zinc borohydride in THF.
-
To this solution, add 10.8 g of phenylacetamide and 70 mL of toluene.
-
Slowly heat the mixture to an internal temperature of 93°C with stirring and maintain this temperature for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 150 mL of 10% hydrochloric acid and filter any solids.
-
Extract the filtrate twice with chloroform.
-
Make the aqueous layer alkaline (pH 11-12) with 20% sodium hydroxide solution.
-
Extract the aqueous layer five times with chloroform.
-
Combine the latter chloroform extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the chloroform by rotary evaporation.
-
Purify the residue by vacuum distillation to obtain 2-phenylethylamine.
-
Expected Yield: 8.2 g (84.0%).
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation common in direct ammonolysis.[3][4] It proceeds in two main steps: N-alkylation of potassium phthalimide and subsequent cleavage of the resulting N-alkylphthalimide.
Step 1: N-(2-Phenylethyl)phthalimide Synthesis
Materials:
-
Potassium Phthalimide
-
2-Phenylethyl bromide (or iodide)
-
Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
Add 2-phenylethyl bromide to the solution.
-
Heat the mixture with stirring under reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid N-(2-phenylethyl)phthalimide by filtration, wash with water, and dry.
Step 2: Cleavage of N-(2-Phenylethyl)phthalimide
Materials:
-
N-(2-Phenylethyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric Acid
-
Sodium Hydroxide
Equipment:
-
Round-bottom flask with reflux condenser and stirring mechanism
-
Heating mantle
-
Filtration apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure (Ing-Manske Procedure): [3]
-
Suspend N-(2-phenylethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Heat the mixture to reflux with stirring. A white precipitate of phthalhydrazide will form.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the amine.
-
Filter to remove the phthalhydrazide precipitate.
-
Transfer the filtrate to a separatory funnel and make it basic with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ether or dichloromethane).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent by distillation, and then purify the resulting 2-phenylethylamine by vacuum distillation.
Reductive Amination of Phenylacetaldehyde
Reductive amination is a versatile method for amine synthesis. In this case, phenylacetaldehyde is reacted with ammonia to form an imine in situ, which is then reduced to 2-phenylethylamine.
Materials:
-
Phenylacetaldehyde
-
Ammonia (in a suitable solvent like ethanol or methanol)
-
Raney Nickel or other suitable catalyst (e.g., Platinum oxide)
-
Hydrogen Gas
-
Suitable solvent (e.g., Ethanol, Methanol)
Equipment:
-
High-pressure hydrogenation apparatus (bomb) or a standard hydrogenation setup
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In a pressure vessel, dissolve phenylacetaldehyde in a solution of ammonia in ethanol.
-
Add a catalytic amount of Raney Nickel (as a slurry in the solvent).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir or shake the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Vent the excess hydrogen and filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation.
-
Purify the resulting 2-phenylethylamine by vacuum distillation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-phenylethylamine.
Synthesis Pathways
Caption: Key synthetic pathways to 2-phenylethylamine.
References
The Core Physicochemical Properties of 2-Phenylethylamine: An In-Depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of 2-phenylethylamine (PEA), a crucial neuromodulator and the backbone of many psychoactive compounds and pharmaceuticals. Understanding these characteristics is fundamental for designing robust experiments, developing effective drug delivery systems, and interpreting pharmacological data. This document outlines key quantitative data, details the experimental protocols for their determination, and visualizes the primary signaling pathway and a general experimental workflow.
Physicochemical Data of 2-Phenylethylamine and its Hydrochloride Salt
The following tables summarize the core physicochemical properties of 2-phenylethylamine and its commonly used hydrochloride salt. These values are critical for a range of experimental considerations, from buffer preparation to predicting membrane permeability.
Table 1: Physicochemical Properties of 2-Phenylethylamine (Free Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [1] |
| pKa (at 25°C) | 9.83 - 9.84 | |
| logP (Octanol-Water) | 1.41 | [1] |
| Aqueous Solubility | Soluble (63.25 g/L) | [2] |
| Melting Point | -60 °C | [1] |
| Boiling Point | 197-200 °C | [1] |
| Appearance | Colorless liquid | [3] |
| Density (at 20°C) | 0.962 g/mL | [1] |
Table 2: Physicochemical Properties of 2-Phenylethylamine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂ClN | |
| Molecular Weight | 157.64 g/mol | |
| Melting Point | 220-223 °C | [4] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water, ethanol, and ether |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount. The following sections detail the standard methodologies for measuring the key parameters of 2-phenylethylamine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like 2-phenylethylamine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[5][6]
Methodology:
-
Preparation of the Analyte Solution: A precise amount of 2-phenylethylamine is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). To maintain a constant ionic strength throughout the titration, a neutral salt such as potassium chloride (e.g., 0.1 M) is added.[5]
-
Titration Setup: The solution is placed in a thermostated vessel (e.g., at 25 ± 0.5°C) equipped with a calibrated pH electrode and a magnetic stirrer.[5]
-
Titration Procedure: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the 2-phenylethylamine solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. A more precise value can be obtained by plotting the first derivative of the titration curve, where the peak corresponds to the equivalence point. A Bjerrum plot can also be constructed to determine the pKa.[7]
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its measurement.[4][8]
Methodology:
-
Solvent Preparation: n-Octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for physiological relevance) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Partitioning: A known amount of 2-phenylethylamine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or a suitable vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of 2-phenylethylamine in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.
Methodology:
-
Sample Preparation: An excess amount of 2-phenylethylamine is added to a known volume of deionized water (or a buffer of interest) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation or filtration.
-
Concentration Analysis: The concentration of 2-phenylethylamine in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Determination of Melting and Boiling Points
The melting and boiling points are indicators of a compound's purity and the strength of its intermolecular forces.
Melting Point Determination (for 2-Phenylethylamine Hydrochloride):
-
Sample Preparation: A small amount of the dry, powdered 2-phenylethylamine hydrochloride is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Boiling Point Determination (for 2-Phenylethylamine):
-
Apparatus Setup: A small amount of 2-phenylethylamine is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The test tube is heated in a controlled manner, often in a Thiele tube or a similar heating block.
-
Measurement: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. For greater accuracy, especially for compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure can be performed.[9]
Signaling Pathways and Experimental Workflow
2-Phenylethylamine Signaling via Trace Amine-Associated Receptor 1 (TAAR1)
2-Phenylethylamine exerts its neuromodulatory effects primarily through the activation of the G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).[10] The activation of TAAR1 initiates a cascade of intracellular events that ultimately modulate the activity of monoamine transporters for dopamine (DAT) and norepinephrine (NET).[11]
Caption: 2-Phenylethylamine signaling cascade via the TAAR1 receptor.
General Experimental Workflow for Physicochemical Characterization
A systematic approach to characterizing the physicochemical properties of a compound like 2-phenylethylamine is essential in the early stages of drug discovery and development. The following workflow outlines the key steps.
Caption: A typical workflow for the physicochemical characterization of a small molecule.
References
- 1. フェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. acs.org [acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 11. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of 2-Phenylethylamine: A Technical Guide to its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous trace amine 2-phenylethylamine (PEA) is a potent neuromodulator within the central nervous system (CNS). Structurally related to amphetamines, PEA exerts a complex array of effects on monoaminergic neurotransmission, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1), monoamine transporters, and vesicular monoamine transporter 2 (VMAT2). This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of PEA in the CNS. It consolidates quantitative data on its binding affinities and functional potencies, details key experimental protocols for its study, and visually represents its signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of PEA and related compounds.
Core Molecular Targets and Mechanisms of Action
2-Phenylethylamine's primary mechanism of action in the central nervous system is multifaceted, involving direct and indirect modulation of the dopamine, norepinephrine, and serotonin systems. Its effects are mediated through interactions with several key proteins, as detailed below.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
PEA is a potent agonist of the G-protein coupled receptor, TAAR1.[1][2] Upon binding, PEA activates TAAR1, which is primarily coupled to the Gs alpha subunit of the G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA), and modulate neuronal excitability and gene expression.[4] TAAR1 activation by PEA has been shown to be a key mechanism through which it modulates the activity of monoamine transporters.[2]
Interaction with Monoamine Transporters
PEA significantly impacts the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It acts as a substrate for these transporters and can induce their reversal, leading to the non-vesicular release (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic terminal into the synaptic cleft.[[“]][6][7] This efflux mechanism is a primary contributor to the stimulant effects of PEA. Furthermore, by competing with monoamines for uptake, PEA also acts as a reuptake inhibitor, further increasing the synaptic concentration and duration of action of these neurotransmitters.[8][9]
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition
PEA also interacts with the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines into synaptic vesicles for subsequent release.[1] PEA can inhibit VMAT2, which leads to a decrease in the vesicular storage of monoamines and an increase in their cytosolic concentration.[10][11] This elevation in cytosolic monoamines further promotes their efflux through the plasma membrane transporters.
Metabolism by Monoamine Oxidase B (MAO-B)
The physiological effects of PEA are tightly regulated by its rapid metabolism. PEA is a preferential substrate for monoamine oxidase B (MAO-B), an enzyme that catalyzes its oxidative deamination to phenylacetic acid.[12][13] This rapid degradation results in a short biological half-life for endogenously produced or orally administered PEA. Inhibition of MAO-B can significantly potentiate and prolong the neuropharmacological effects of PEA.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of 2-phenylethylamine with its key molecular targets in the central nervous system.
Table 1: Receptor and Transporter Binding Affinities and Functional Potencies of 2-Phenylethylamine
| Target | Species | Assay Type | Value | Units | Reference(s) |
| TAAR1 | Human | cAMP Accumulation | EC₅₀ = 100 - 400 | nM | [3] |
| Rat | cAMP Accumulation | EC₅₀ = 240 | nM | [3] | |
| Dopamine Transporter (DAT) | Human | [³H]CFT Binding Inhibition | Kᵢ ≈ 4,300 | nM | [10] |
| Human | [³H]DA Uptake Inhibition | Kₐₚₚ ≈ 430 | nM | [10] | |
| Norepinephrine Transporter (NET) | - | - | Data not consistently available | - | - |
| Serotonin Transporter (SERT) | Rat | [³H]Serotonin Uptake Inhibition | Kᵢ = 430 | nM | [11] |
| VMAT2 | Human | [³H]5-HT Transport Inhibition | IC₅₀ ≈ 2,000 | nM | [11] |
Note: The affinity of PEA for monoamine transporters can vary depending on the experimental conditions and the specific radioligand used. The values presented here are representative examples from the literature.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 2-phenylethylamine.
Synaptosome Preparation and Neurotransmitter Uptake/Release Assays
Objective: To measure the effect of PEA on the uptake and release of neurotransmitters in isolated nerve terminals (synaptosomes).
Experimental Workflow:
Detailed Protocol:
-
Tissue Preparation: Euthanize the animal (e.g., rat or mouse) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT/NET) on ice.
-
Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.[14]
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[15]
-
-
Resuspension: Gently resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of PEA or vehicle.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
After a short incubation period (e.g., 5 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]
-
-
Release Assay:
-
Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its uptake.
-
Wash the synaptosomes to remove extracellular radioligand.
-
Initiate release by adding varying concentrations of PEA or vehicle.
-
After incubation, separate the synaptosomes from the supernatant by centrifugation or filtration.
-
-
Quantification: Measure the radioactivity in the filters (for uptake) or the supernatant (for release) using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake or stimulation of release and determine the IC₅₀ or EC₅₀ values for PEA.
TAAR1 Functional Assay (cAMP Accumulation)
Objective: To quantify the functional agonism of PEA at the TAAR1 receptor by measuring the production of cyclic AMP.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human or rodent TAAR1 receptor.
-
Cell Plating: Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.
-
Assay Buffer: Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of PEA or a reference agonist to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescence resonance energy transfer (BRET)-based biosensor.[16]
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for PEA-induced cAMP accumulation.
Conclusion
2-Phenylethylamine is a key endogenous neuromodulator with a complex and significant impact on the central nervous system. Its primary mechanisms of action involve agonism at TAAR1, modulation of monoamine transporter function leading to neurotransmitter efflux and reuptake inhibition, and inhibition of VMAT2. The rapid metabolism of PEA by MAO-B is a critical factor in regulating its physiological effects. A thorough understanding of these mechanisms, supported by quantitative pharmacological data and robust experimental protocols, is essential for advancing research into the therapeutic potential of PEA and for the development of novel drugs targeting the trace amine system for the treatment of various neuropsychiatric disorders.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are outlines and may require optimization for specific laboratory conditions.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 5. consensus.app [consensus.app]
- 6. Characteristics of antinociception induced by noncatecholic phenylethylamine derivatives: the relation of endogenous norepinephrine to phenylethylamine analog-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethylamine (Pea), the Dopamine Transporter and Cocaine - Bertha Madras [grantome.com]
- 10. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. Western Blotting for Neuronal Proteins [protocols.io]
- 14. research.unipd.it [research.unipd.it]
- 15. worthe-it.co.za [worthe-it.co.za]
- 16. researchgate.net [researchgate.net]
The Endogenous Neuromodulator 2-Phenylethylamine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Synthesis, Signaling, and Therapeutic Potential
Introduction
2-Phenylethylamine (PEA) is an endogenous monoamine alkaloid that functions as a neuromodulator in the central nervous system. Structurally similar to amphetamine, PEA plays a significant role in regulating monoamine neurotransmission, influencing mood, attention, and synaptic plasticity.[1] Produced in the brain from the amino acid L-phenylalanine, PEA's rapid metabolism and low basal concentrations have historically made it a challenging molecule to study. However, advancements in analytical techniques and a greater understanding of its primary receptor, Trace Amine-Associated Receptor 1 (TAAR1), have illuminated its critical role in neuronal function and its potential as a therapeutic target for a range of neurological and psychiatric disorders.[2][3][4] This technical guide provides a comprehensive overview of the core aspects of PEA as an endogenous neuromodulator, intended for researchers, scientists, and drug development professionals.
Biosynthesis and Metabolism
The endogenous levels of 2-phenylethylamine are tightly regulated by its synthesis from L-phenylalanine and its rapid degradation by monoamine oxidase B (MAO-B).
Synthesis
PEA is synthesized in the brain from the essential amino acid L-phenylalanine through a single enzymatic decarboxylation step.[1][3] This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the synthesis of dopamine and serotonin.[3][5]
Key Enzyme: Aromatic L-amino acid decarboxylase (AADC) Substrate: L-phenylalanine Product: 2-Phenylethylamine
The rate of PEA synthesis in catecholaminergic terminals is comparable to that of dopamine, highlighting its significance as an endogenous neuromodulator.[3]
Metabolism
PEA is primarily metabolized through oxidative deamination by monoamine oxidase B (MAO-B).[6][7][8] This rapid degradation results in a short half-life, contributing to its "trace" amine status. Inhibition of MAO-B leads to a significant increase in brain PEA concentrations.[9]
Key Enzyme: Monoamine Oxidase B (MAO-B) Substrate: 2-Phenylethylamine Primary Metabolite: Phenylacetic acid
Data Presentation: Quantitative Insights into PEA Neuromodulation
Quantitative data is essential for understanding the physiological and pharmacological relevance of 2-phenylethylamine. The following tables summarize key quantitative parameters related to its concentration, receptor binding, and enzyme kinetics.
Table 1: Endogenous Concentrations of 2-Phenylethylamine in Brain Tissue
| Brain Region | Species | Concentration (ng/g wet tissue) | Citation |
| Caudate | Rat | 2.71 ± 0.73 | [10] |
| Striatum | Rat | 2.89 ± 1.03 | [9] |
| Hypothalamus | Rat | 0.45 ± 0.15 | [10] |
| Cortex | Rat | 0.69 ± 0.13 | [10] |
| Olfactory Bulb | Rat | 0.35 ± 0.11 | [10] |
| Hippocampus | Rat | 0.20 ± 0.11 | [10] |
| Brain Stem | Rat | 0.13 ± 0.03 | [10] |
| Cerebellum | Rat | 0.09 ± 0.02 | [10] |
| Whole Brain | Rat | 0.584 ± 0.243 | [9] |
| Whole Brain | Rat | 1.23 ± 0.19 | [10] |
Table 2: Receptor Binding and Functional Potency of 2-Phenylethylamine
| Receptor | Species | Assay Type | Value (Ki / EC50) | Citation |
| TAAR1 | Human | cAMP Accumulation | 324 nM (EC50) | [11] |
| TAAR1 | Rat | cAMP Accumulation | 240 nM (EC50) | [11] |
| α1-Adrenergic | Rat | Radioligand Binding ([3H]prazosin displacement) | ~25 µM (Ki) | [9] |
| α2-Adrenergic | Rat | Radioligand Binding ([3H]rauwolscine displacement) | ~1.2 µM (Ki) | [9] |
| D1-like Dopamine | Rat | Radioligand Binding ([3H]-SCH 23390) | No direct effect on binding | [12][13] |
| D2-like Dopamine | Rat | Radioligand Binding ([3H]-spiperone) | No direct effect on binding | [12] |
| 5-HT2A | Rat | Functional Assay (PI Hydrolysis) | Low to undetectable efficacy | [2] |
| 5-HT2C | Rat | Functional Assay (PI Hydrolysis) | 44-76% relative efficacy | [2] |
Table 3: Enzyme Kinetic Parameters for PEA Synthesis and Metabolism
| Enzyme | Substrate | Km | Vmax / kcat | Species/Source | Citation |
| Aromatic L-amino acid decarboxylase (AADC) | L-phenylalanine | 7.2 mM | 7.4 s⁻¹ (kcat) | Bacillus atrophaeus | [12] |
| Monoamine Oxidase B (MAO-B) | 2-Phenylethylamine | 28 µM | Not Specified | Rat Lung Mitochondria | [14] |
Signaling Pathways and Mechanisms of Action
2-Phenylethylamine exerts its neuromodulatory effects primarily through the activation of Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][15] This activation initiates a cascade of downstream signaling events that modulate the activity of key monoamine neurotransmitter systems.
TAAR1 Signaling
Upon binding of PEA, TAAR1 can signal through multiple pathways:
-
Gαs-Protein Coupled Pathway: TAAR1 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][13] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the dopamine transporter (DAT).[13][16]
-
Gαq-Protein Coupled Pathway: TAAR1 can also couple to Gαq, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway results in the activation of Protein Kinase C (PKC).[13]
-
β-Arrestin2-Dependent Pathway: TAAR1 can also signal independently of G-proteins through a β-arrestin2-dependent mechanism. This pathway involves the activation of the Protein Kinase B (AKT)/Glycogen Synthase Kinase 3β (GSK3β) signaling cascade.[17][18]
Modulation of Dopamine Neurotransmission
PEA significantly impacts the dopamine system through multiple mechanisms:
-
Dopamine Transporter (DAT) Modulation: TAAR1 activation by PEA leads to the PKA and PKC-dependent phosphorylation of the dopamine transporter (DAT). This phosphorylation can result in the reversal of DAT function, causing dopamine efflux from the presynaptic terminal, and can also promote the internalization of DAT, reducing dopamine reuptake.[1][19]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: PEA can enter synaptic vesicles via VMAT2 and disrupt the proton gradient necessary for vesicular monoamine storage. This leads to the leakage of dopamine from the vesicles into the cytoplasm, further increasing the concentration of dopamine available for efflux through DAT.[19][20][21]
Interaction with Serotonin Neurotransmission
PEA also modulates the serotonin (5-HT) system, although the mechanisms are less well-defined compared to its effects on dopamine. Studies have shown that PEA can induce the release of serotonin and inhibit its reuptake, likely through its interaction with TAAR1 and subsequent modulation of the serotonin transporter (SERT).[2][6] Some research suggests that certain phenylethylamine derivatives can act as partial agonists at 5-HT2A and 5-HT2C receptors, but the direct interaction of endogenous PEA with these receptors at physiological concentrations is less clear.[2]
Experimental Protocols
The accurate measurement of 2-phenylethylamine and the characterization of its interactions with its targets are crucial for research in this field. This section provides detailed methodologies for key experiments.
Quantification of 2-Phenylethylamine in Rat Brain Tissue by HPLC with Electrochemical Detection (HPLC-ECD)
This method allows for the sensitive and specific measurement of PEA in brain tissue homogenates.
Workflow:
Detailed Methodology:
-
Tissue Preparation:
-
Sacrifice the rat and immediately dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue sample.
-
Homogenize the tissue in a 7.5 µL/mg ratio of ice-cold stability solution (0.1 M perchloric acid containing 0.1 mM sodium metabisulfite).[4][15]
-
Sonicate the homogenate for 10 minutes.[4]
-
Centrifuge the homogenate at 11,000 rpm for 40 minutes at 4°C.[4]
-
Filter the supernatant through a 0.22 µm PTFE filter.[4]
-
-
HPLC-ECD Analysis:
-
HPLC System: A system equipped with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[15]
-
Mobile Phase: An isocratic mobile phase consisting of 0.07 M KH2PO4, 20 mM citric acid, 5.3 mM octane sulfonic acid, 100 mM EDTA, 3.1 mM triethylamine, 8 mM KCl, and 11% (v/v) methanol, with the pH adjusted to 3.2.[15]
-
Flow Rate: 0.35 mL/min.[15]
-
Injection Volume: 1 µL.[15]
-
Electrochemical Detector: A detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum auxiliary electrode. Set the oxidation potential to +800 mV.[15]
-
-
Quantification:
-
Prepare a standard curve of known PEA concentrations.
-
Quantify the PEA concentration in the samples by comparing the peak area to the standard curve.
-
In Vivo Microdialysis for Measuring Extracellular 2-Phenylethylamine in the Rat Striatum
This technique allows for the real-time measurement of extracellular PEA levels in the brain of a freely moving animal.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT(2A) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. turkjps.org [turkjps.org]
- 15. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mescaline - Wikipedia [en.wikipedia.org]
- 21. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of 2-Phenylethylamine with Trace Amine-Associated Receptor 1 (TAAR1): A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth examination of the interaction between the endogenous trace amine 2-phenylethylamine (PEA) and the trace amine-associated receptor 1 (TAAR1). It covers the quantitative pharmacology, downstream signaling pathways, and detailed experimental protocols for studying this interaction. All quantitative data are summarized in tabular format, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that binds endogenous trace amines like β-phenylethylamine (PEA), p-tyramine, and tryptamine.[1] Discovered in 2001, TAAR1 has emerged as a significant modulator of monoaminergic systems, including dopamine, norepinephrine, and serotonin pathways.[2][3][4] PEA, an endogenous neuroactive compound, is a potent agonist of TAAR1.[5][6] The activation of TAAR1 by PEA initiates a cascade of intracellular signaling events that can influence neurotransmitter release and transporter function, making this interaction a promising therapeutic target for neuropsychiatric disorders such as schizophrenia, depression, and addiction.[7][8][9][10] This document details the core molecular and cellular aspects of the PEA-TAAR1 interaction.
Quantitative Pharmacology of PEA at TAAR1
The binding affinity (Ki), potency (EC50), and efficacy (Emax) of PEA at TAAR1 have been characterized across different species using various in vitro assays. These parameters are crucial for understanding the pharmacological profile of PEA. The data reveal species-specific differences in potency.[11][12]
| Parameter | Species | Value | Assay Type | Cell Line | Reference |
| EC50 | Human | 8.8 µM | cAMP Accumulation | HEK293T | [13] |
| Human | ~100-300 nM | cAMP Accumulation | HEK293 | [11][14] | |
| Rat | 240 nM | cAMP Accumulation | HEK293 | [12] | |
| Rat | 324 nM | cAMP Accumulation | rG s AV12-664 | [12] | |
| Mouse | ~100-200 nM | cAMP Accumulation | HEK293 | [11] | |
| Efficacy (Emax) | Human | 97% | cAMP Accumulation | HEK293T | [13] |
| Human | 100% (Reference) | cAMP Accumulation | HEK293 | [6] |
Table 1: Quantitative pharmacological data for 2-phenylethylamine (PEA) at TAAR1. Values can vary based on the specific cell line and assay conditions used.
TAAR1 Signaling Pathways Activated by PEA
TAAR1 is primarily a Gs- and Gq-coupled receptor.[2] Activation by PEA predominantly leads to the stimulation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[2][4][11] This initiates a signaling cascade involving Protein Kinase A (PKA) and other downstream effectors. In addition to Gs coupling, TAAR1 can signal through G-protein independent pathways involving β-arrestin 2, which can modulate the activity of kinases like AKT and GSK-3β.[11][15] TAAR1 activation also leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[16][17]
Caption: TAAR1 signaling pathways activated by PEA.
Furthermore, TAAR1 activation by PEA can modulate the function of monoamine transporters, such as the dopamine transporter (DAT), by inhibiting uptake and inducing neurotransmitter efflux.[18] This regulation is often dependent on PKC phosphorylation.[19]
Caption: Logical workflow of TAAR1-mediated DAT modulation.
Experimental Methodologies
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of PEA for TAAR1 by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
HEK-293 cells stably expressing TAAR1 are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes.[20]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a method like the BCA assay.[20]
-
-
Binding Reaction:
-
The assay is performed in a 96-well plate format.[20]
-
To each well, add the cell membrane preparation, a fixed concentration of a specific TAAR1 radioligand (e.g., ³H-labeled agonist), and varying concentrations of unlabeled PEA (competitor).[20]
-
For determining non-specific binding, a high concentration of an unlabeled TAAR1 ligand is used instead of PEA.
-
Total binding is measured in the absence of any competitor.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C or 1 hour at 4°C) to allow the binding to reach equilibrium.[20]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine), which separates the bound radioligand from the free radioligand.[20]
-
Filters are washed multiple times with ice-cold wash buffer.[20]
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[20]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of PEA that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[20]
-
cAMP Accumulation Assay
This functional assay measures the ability of PEA to stimulate TAAR1 and increase intracellular cAMP levels, which is used to determine its potency (EC50) and efficacy (Emax).
Protocol:
-
Cell Culture and Plating:
-
Assay Procedure:
-
The culture medium is replaced with an assay buffer (e.g., Earle's Balanced Salt Solution) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[13][14]
-
Cells are pre-incubated with the buffer for a short period (e.g., 20 minutes).[13]
-
Cells are then stimulated with various concentrations of PEA for a defined period (e.g., 15-60 minutes) at 37°C.[13][14][16]
-
-
Cell Lysis and Detection:
-
The reaction is stopped, and cells are lysed (e.g., with trichloroacetic acid or a specific lysis reagent provided in a kit).[13]
-
The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as an ELISA kit, or a real-time biosensor like a BRET-based sensor.[13][14][16][21]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each PEA concentration is determined.
-
A dose-response curve is plotted, and the EC50 (concentration of PEA that produces 50% of the maximal response) and Emax (maximal response) values are calculated using non-linear regression.[13]
-
Caption: Experimental workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay determines if TAAR1 activation by PEA leads to the recruitment of β-arrestin, a key event in GPCR desensitization and G-protein-independent signaling.[22]
Protocol:
-
Assay Principle:
-
These assays often use enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies.[22][23]
-
A common method is the PathHunter assay, where TAAR1 is fused to a small enzyme fragment and β-arrestin is fused to the larger, complementing fragment of β-galactosidase.[22][23]
-
-
Cell Preparation:
-
Use a cell line stably co-expressing the TAAR1-enzyme fragment fusion protein and the β-arrestin-complementing fragment fusion protein.
-
Plate the cells in a white, opaque 96-well or 384-well plate suitable for luminescence detection.
-
-
Compound Addition and Incubation:
-
Add varying concentrations of PEA to the wells.
-
Incubate the plate for a period (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase).
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow the signal to develop.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the PEA concentration to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.
-
Conclusion
The interaction of 2-phenylethylamine with TAAR1 is characterized by potent agonism, leading to the activation of canonical Gs-cAMP signaling pathways as well as β-arrestin-dependent cascades. This activation results in the modulation of downstream effectors like PKA and ERK and can significantly impact the function of key monoamine transporters. The quantitative data and detailed methodologies presented in this guide provide a foundational resource for researchers and drug development professionals aiming to further elucidate the physiological roles of the PEA-TAAR1 system and explore its therapeutic potential in treating a variety of neurological and psychiatric conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 [ideas.repec.org]
- 8. Ligand recognition and G-protein coupling of trace amine receptor TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 12. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuromodulatory Role of 2-Phenylethylamine in Mammalian Brain Regions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylethylamine (PEA), an endogenous trace amine, has garnered significant attention for its role as a neuromodulator in the mammalian central nervous system. Structurally similar to amphetamine, PEA exerts profound effects on monoaminergic neurotransmission, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters. This technical guide provides an in-depth overview of the function of PEA in various brain regions, detailing its biosynthesis, mechanism of action, and physiological effects. The guide summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its complex signaling pathways and functional relationships.
Introduction
2-Phenylethylamine is a naturally occurring monoamine alkaloid synthesized in the brain from the essential amino acid L-phenylalanine.[1] Long considered a "trace amine" due to its low endogenous concentrations compared to classical neurotransmitters, PEA is now recognized as a potent modulator of dopamine, serotonin, and norepinephrine systems.[2] Its rapid metabolism by monoamine oxidase B (MAO-B) results in a short half-life, suggesting a dynamic and regulatory role in synaptic function.[2] Dysregulation of PEA levels has been implicated in various neuropsychiatric conditions, making it a molecule of interest for therapeutic development.
Biosynthesis and Metabolism
In the mammalian brain, PEA is synthesized from L-phenylalanine through decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme involved in the synthesis of dopamine and serotonin.[1] Following its synthesis, PEA is rapidly degraded by monoamine oxidase (MAO), primarily the B isoform, to phenylacetic acid. This rapid metabolism is a key factor in its transient physiological effects.
Distribution in Mammalian Brain Regions
PEA is not uniformly distributed throughout the brain. Quantitative analysis reveals higher concentrations in brain regions rich in monoaminergic neurons, such as the caudate nucleus, reflecting its close association with these neurotransmitter systems.
Table 1: Endogenous Concentrations of 2-Phenylethylamine in Rat Brain Regions [3]
| Brain Region | Concentration (ng/g wet tissue ± SEM) |
| Caudate | 2.71 ± 0.73 |
| Hypothalamus | 0.45 ± 0.15 |
| Cerebellum | 0.09 ± 0.02 |
| Olfactory Bulb | 0.35 ± 0.11 |
| Brain Stem | 0.13 ± 0.03 |
| Hippocampus | 0.20 ± 0.11 |
| Cortex | 0.69 ± 0.13 |
| Rest of Brain | 2.81 ± 0.41 |
| Whole Brain (Mean) | 1.23 ± 0.19 |
Mechanism of Action
The primary mechanism of action of PEA involves its interaction with the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][2] PEA also directly interacts with monoamine transporters, albeit with lower affinity.
TAAR1 Agonism
PEA is a potent agonist of TAAR1.[2] Activation of TAAR1 initiates a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP).[4] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][5] These kinases phosphorylate various downstream targets, including the dopamine transporter (DAT), leading to its internalization and/or reversal of function, ultimately increasing extracellular dopamine levels.[2][5][6]
Interaction with Monoamine Transporters
PEA can also directly interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to competitive inhibition of neurotransmitter reuptake and promoting their efflux.[7][[“]] However, its affinity for these transporters is generally lower than that of classical psychostimulants like amphetamine.
Table 2: Binding Affinities (Ki, µM) and Functional Potencies (EC50/IC50, µM) of 2-Phenylethylamine and Analogs
| Compound | TAAR1 (human) EC50 | DAT (human) Ki | SERT (human) Ki | NET (human) Ki |
| 2-Phenylethylamine | 8.8[[“]] | ~0.6[9] | 20-40[9] | ~0.1[9] |
| Amphetamine | - | ~0.6[9] | 20-40[9] | 0.07-0.1[9] |
| Tyramine | 9.5[[“]] | - | - | - |
| Higenamine | 0.98[[“]] | - | - | - |
| β-Methylphenethylamine | 2.1[[“]] | - | - | - |
Note: Ki and IC50 values can vary between studies due to different experimental conditions. The values presented are representative.
Experimental Protocols
The study of PEA's function in the brain utilizes a variety of sophisticated neurochemical and analytical techniques.
Quantification of PEA in Brain Tissue by HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying monoamines in brain tissue.
Protocol:
-
Tissue Preparation:
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Mobile Phase: A common mobile phase consists of a phosphate buffer, EDTA, and an ion-pairing agent like octanesulfonic acid, with a percentage of methanol.[11]
-
Column: A C18 reverse-phase column is typically used.
-
Detection: An electrochemical detector is set at an oxidizing potential (e.g., +0.7 V) to detect the monoamines.[11]
-
Quantify PEA concentration by comparing the peak area to a standard curve of known PEA concentrations.
-
In Vivo Microdialysis for Measuring PEA-Induced Dopamine Release
In vivo microdialysis allows for the real-time measurement of neurotransmitter levels in the extracellular fluid of a specific brain region in a freely moving animal.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[10]
-
Administer PEA (systemically via i.p. injection or locally via the dialysis probe).
-
Continue collecting dialysate samples to measure the change in dopamine concentration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD as described above.
-
Synaptosome Preparation and Neurotransmitter Release Assay
Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter storage, release, and uptake, providing an excellent in vitro model to study these processes.
Protocol:
-
Synaptosome Preparation:
-
Neurotransmitter Release Assay:
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Wash the synaptosomes to remove excess radiolabel.
-
Stimulate the synaptosomes with PEA.
-
Collect the supernatant at various time points and measure the amount of released radioactivity using a scintillation counter.
-
Logical Relationships of PEA's Mechanism of Action
The effects of PEA on the dopaminergic system are multifaceted, involving both direct and indirect mechanisms.
Conclusion
2-Phenylethylamine is a key endogenous neuromodulator that plays a significant role in regulating monoaminergic systems in the mammalian brain. Its primary actions are mediated through the activation of TAAR1 and direct interactions with monoamine transporters, leading to increased extracellular levels of dopamine, norepinephrine, and serotonin. The intricate mechanisms of PEA's action and its involvement in various neurological and psychiatric disorders highlight its importance as a target for future drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in this exciting field.
References
- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
Biosynthesis of 2-Phenylethylamine from L-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylethylamine (PEA) is a biogenic amine with significant physiological and pharmacological relevance, acting as a neuromodulator in the central nervous system and serving as a precursor for various pharmaceuticals and fine chemicals. The biosynthesis of PEA from the essential amino acid L-phenylalanine is a direct and efficient pathway catalyzed by the enzyme L-phenylalanine decarboxylase (PDC) or aromatic L-amino acid decarboxylase (AADC). This technical guide provides an in-depth overview of this biosynthetic route, presenting key quantitative data, detailed experimental protocols for enzyme purification, activity assays, and product quantification, and visual representations of the core pathway and its regulation. This document is intended to be a comprehensive resource for researchers and professionals engaged in the study and application of this important biotransformation.
The Core Biosynthetic Pathway
The conversion of L-phenylalanine to 2-phenylethylamine is a single-step decarboxylation reaction. This reaction is catalyzed by L-phenylalanine decarboxylase (PDC), also known as aromatic L-amino acid decarboxylase (AADC), a pyridoxal 5'-phosphate (PLP) dependent enzyme.[1][2] The enzyme removes the carboxyl group from L-phenylalanine, releasing carbon dioxide and producing 2-phenylethylamine.[1][2]
This biosynthetic route is found in a variety of organisms, including plants, bacteria, and fungi, where 2-phenylethylamine can serve as a precursor for other secondary metabolites or function as a signaling molecule.[3][4]
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymatic conversion of L-phenylalanine to 2-phenylethylamine is determined by the kinetic properties of the decarboxylase enzyme. Key parameters include the Michaelis constant (Km), which reflects the substrate affinity of the enzyme, and the catalytic rate constant (kcat) or maximum velocity (Vmax), which indicates the turnover rate. A compilation of reported kinetic data for L-phenylalanine decarboxylases from various sources is presented in Table 1.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Bacillus atrophaeus (AADC-BA) | L-Phenylalanine | 7.2 | 7.4 | 2.6 ± 0.4 | 7.0 - 8.0 | 37 - 45 | [5] |
| Enterococcus faecalis R612Z1 (TDC) | L-Phenylalanine | - | - | - | 5.5 | 25 | [6] |
| Enterococcus faecium R615Z1 (TDC) | L-Phenylalanine | - | - | - | 6.0 | 25 | [6] |
Note: The tyrosine decarboxylase (TDC) from Enterococcus species exhibits activity towards L-phenylalanine, though tyrosine is the preferred substrate. Detailed kinetic parameters for L-phenylalanine are not always reported.[6][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of 2-phenylethylamine biosynthesis.
Purification of Recombinant His-Tagged L-Phenylalanine Decarboxylase
This protocol describes the purification of a His-tagged recombinant L-phenylalanine decarboxylase expressed in Escherichia coli using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli cell pellet expressing the His-tagged PDC
-
Lysis Buffer (e.g., His Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis. The resulting lysate should be clear and not viscous.[8]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 10 column volumes of Lysis Buffer.[8][9]
-
Binding: Load the clarified lysate onto the equilibrated column. Allow the lysate to flow through by gravity or at a slow flow rate to ensure efficient binding of the His-tagged protein to the resin.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged PDC from the column by applying Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the purified protein.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer using dialysis or a desalting column.
L-Phenylalanine Decarboxylase Enzyme Activity Assay
This protocol describes a method to determine the activity of L-phenylalanine decarboxylase by quantifying the produced 2-phenylethylamine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified L-phenylalanine decarboxylase
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
L-Phenylalanine stock solution
-
Pyridoxal 5'-phosphate (PLP) stock solution
-
Quenching solution (e.g., 1 M HCl or an organic solvent like acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
2-Phenylethylamine standard for calibration
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, PLP (final concentration ~0.1 mM), and the purified enzyme solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the L-phenylalanine stock solution to a final desired concentration (e.g., 10 mM).
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the components using an appropriate mobile phase and column. Quantify the amount of 2-phenylethylamine produced by comparing the peak area to a standard curve generated with known concentrations of 2-phenylethylamine.[10]
-
Calculate Activity: Calculate the enzyme activity in units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of 2-phenylethylamine per minute under the specified conditions.
Quantification of 2-Phenylethylamine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the sensitive quantification of 2-phenylethylamine in biological samples, such as fermentation broth, using GC-MS after derivatization.
Materials:
-
Sample containing 2-phenylethylamine
-
Internal standard (e.g., deuterated 2-phenylethylamine)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization reagent (e.g., isobutyl chloroformate or trifluoroacetic anhydride)[3][11]
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: To a known volume of the sample, add a known amount of the internal standard.
-
Extraction: Extract the 2-phenylethylamine from the aqueous sample into an organic solvent like ethyl acetate. This can be facilitated by adjusting the pH of the aqueous phase to be basic.
-
Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. Add the derivatization reagent and incubate at a specific temperature and time to allow for the chemical modification of the amine group, which improves its volatility and chromatographic properties.[3][12]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on the capillary column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Quantification: The concentration of 2-phenylethylamine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-phenylethylamine and the internal standard.
Regulation of Biosynthesis
The biosynthesis of 2-phenylethylamine is subject to regulation at the transcriptional level, ensuring that the production is controlled according to the cell's metabolic needs and environmental conditions.
Transcriptional Regulation in Bacteria (pH-dependent)
In many bacteria, the expression of amino acid decarboxylase genes is induced under acidic conditions.[6][7] This serves as a mechanism to counteract the acidic environment by consuming a proton during the decarboxylation reaction and producing a more alkaline amine. The signaling pathway often involves a two-component system where a sensor kinase detects the external pH change and subsequently phosphorylates a response regulator. The phosphorylated response regulator then acts as a transcription factor, binding to the promoter region of the decarboxylase gene and activating its transcription.
Transcriptional Regulation in Yeast (Saccharomyces cerevisiae)
In Saccharomyces cerevisiae, the catabolism of aromatic amino acids, including the pathway leading to 2-phenylethanol (which can involve a 2-phenylethylamine intermediate), is regulated by the transcription factor Aro80.[13][14] In the presence of aromatic amino acids like L-phenylalanine, Aro80 is activated and induces the expression of genes such as ARO9 (aromatic aminotransferase) and ARO10 (a decarboxylase).[13][14] The activation of Aro80 can also be influenced by other signaling pathways, such as those responding to heat shock, which can increase the influx of aromatic amino acids.[13]
Conclusion
The biosynthesis of 2-phenylethylamine from L-phenylalanine is a direct and elegant enzymatic conversion with significant implications for both fundamental research and industrial applications. Understanding the kinetic properties of the responsible decarboxylases, mastering the experimental techniques for their study, and elucidating the regulatory networks that control this pathway are crucial for harnessing its full potential. This technical guide provides a solid foundation for researchers and professionals to delve into this fascinating area of biocatalysis and metabolic engineering. Further research into novel decarboxylases with improved characteristics and a deeper understanding of the regulatory mechanisms will undoubtedly pave the way for more efficient and sustainable production of 2-phenylethylamine and its valuable derivatives.
References
- 1. Purification and characterisation of tyrosine decarboxylase and aromatic-L-amino-acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylalanine decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression and characterization of tyrosine decarboxylase from Enterococcus faecalis R612Z1 and Enterococcus faecium R615Z1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. CRISPRa-Mediated Triple-Gene Activation of ARO10, ARO80, and ADH2 for Enhancing 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [mdpi.com]
- 9. ARO80 Regulation | SGD [yeastgenome.org]
- 10. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Aro80 transcription factor by heat-induced aromatic amino acid influx in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interplay of Aro80 and GATA activators in regulation of genes for catabolism of aromatic amino acids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Basicity and Receptor Affinity in 2-Phenylethylamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural analogs of 2-phenylethylamine, a foundational scaffold for a vast array of neuropharmacologically active compounds. A comprehensive understanding of the relationship between their fundamental chemical properties, such as basicity (pKa), and their affinity for various G-protein coupled receptors (GPCRs) is paramount for the rational design of novel therapeutics. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this critical area of medicinal chemistry.
Core Concepts: Structure, Basicity, and Receptor Interaction
The 2-phenylethylamine (PEA) backbone, consisting of a phenyl ring connected to an amino group by a two-carbon chain, serves as a template for numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as a wide range of synthetic psychoactive substances.[1] Modifications to this core structure, including substitutions on the phenyl ring, the ethylamine side chain, or the amino group, give rise to a diverse array of structural analogs with varying pharmacological profiles.
The basicity of the amine group, quantified by its pKa value, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. At physiological pH (around 7.4), the amine group of most PEA analogs exists in its protonated, cationic form. This charge is crucial for the initial electrostatic interactions with the predominantly anionic binding pockets of aminergic GPCRs. The pKa value dictates the proportion of the molecule that is ionized at a given pH, which in turn influences its ability to cross the blood-brain barrier and its binding affinity for the target receptor.
Quantitative Analysis of Physicochemical and Pharmacological Properties
The following table summarizes the pKa values and receptor binding affinities (Ki in nM) for a selection of 2-phenylethylamine and its structural analogs at key serotonin (5-HT) and adrenergic (α and β) receptors. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this class of compounds.
| Compound | Structure | pKa | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1 (Ki, nM) | α2 (Ki, nM) | β (Ki, nM) |
| 2-Phenylethylamine | C8H11N | 9.83 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| Amphetamine | C9H13N | 9.9 | - | 4400 | - | - | - | - |
| Methamphetamine | C10H15N | 10.1 | - | - | - | - | - | - |
| MDMA | C11H15NO2 | - | 1980 | 2690 | 1790 | 7900 | 10000 | - |
| Mescaline | C11H17NO3 | - | 5600 | 1100 | 4000 | 4800 | 10000 | - |
| 2C-B | C10H14BrNO2 | - | 1000 | 170 | 310 | 910 | 10000 | - |
| 2C-I | C10H14INO2 | - | 1300 | 110 | 250 | 1100 | 10000 | - |
| 2C-E | C11H17NO2 | - | 1500 | 230 | 470 | 1300 | 10000 | - |
| DOB | C11H16BrNO2 | - | 120 | 0.4 | 3.3 | 25 | 130 | - |
| DOI | C11H16INO2 | - | 130 | 0.7 | 4.5 | 31 | 160 | - |
| Norepinephrine | C8H11NO3 | 8.8 | 1100 | 2100 | 2000 | 110 | 13 | 41 |
| Epinephrine | C9H13NO3 | 8.7 | 1800 | 3000 | 3200 | 85 | 18 | 29 |
| Dopamine | C8H11NO2 | 8.9 | 240 | 3600 | 2300 | 1200 | 3500 | 10000 |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the amine functional group is a fundamental physicochemical property that can be determined experimentally using potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of the 2-phenylethylamine analog (typically 1-10 mM) is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the sample solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation. The first derivative of the titration curve can also be used to accurately identify the equivalence point.
Caption: Workflow for pKa determination.
Receptor Binding Affinity by Radioligand Competition Assay
The affinity of a compound for a specific receptor subtype is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity and specificity for the receptor.
Methodology:
-
Membrane Preparation: Cell lines stably or transiently expressing the receptor of interest (e.g., HEK293, CHO, or Sf9 cells) are cultured and harvested. The cell membranes are isolated through a series of homogenization and centrifugation steps. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A receptors, [¹²⁵I]iodocyanopindolol for β-adrenergic receptors).
-
The cell membrane preparation.
-
A range of concentrations of the unlabeled 2-phenylethylamine analog.
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity on each filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for receptor binding assay.
Signaling Pathways of Key Receptors
The pharmacological effects of 2-phenylethylamine analogs are mediated through their interaction with specific GPCRs, which in turn activate distinct intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major serotonin and adrenergic receptor subtypes.
Serotonin Receptor Signaling
5-HT1A Receptor Signaling Pathway:
5-HT1A receptors are typically coupled to inhibitory G-proteins (Gi/o).[2]
Caption: 5-HT1A receptor signaling.
5-HT2A Receptor Signaling Pathway:
5-HT2A receptors are primarily coupled to Gq/11 proteins.[3][4]
References
2-Phenylethylamine: A Versatile Precursor for Bioactive Compounds - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine (PEA), a naturally occurring trace amine found in the mammalian nervous system, serves as a fundamental structural backbone for a vast array of bioactive compounds.[1][2][3] Its simple yet versatile chemical architecture allows for the synthesis of molecules with profound physiological effects, ranging from neurotransmitters and neuromodulators to potent psychoactive substances and therapeutic agents. This technical guide provides an in-depth exploration of 2-phenylethylamine as a pivotal precursor in the synthesis of various classes of bioactive compounds, including catecholamines, alkaloids, and designer drugs. The document details key synthetic methodologies, presents quantitative pharmacological data, and visualizes relevant biological pathways and experimental workflows to support research and drug development efforts in this critical area of medicinal chemistry.
Biosynthesis and Endogenous Role of 2-Phenylethylamine
In mammals, 2-phenylethylamine is biosynthesized from the essential amino acid L-phenylalanine through enzymatic decarboxylation by aromatic L-amino acid decarboxylase (AADC).[1][4] This endogenous pathway highlights the close biochemical relationship between PEA and other critical monoamine neurotransmitters. PEA itself functions as a neuromodulator, primarily by activating Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that influences dopaminergic and serotonergic neurotransmission.[1][5] Its rapid metabolism by monoamine oxidase B (MAO-B) results in a short biological half-life.[1]
2-Phenylethylamine as a Precursor to Catecholamines
The 2-phenylethylamine scaffold is the foundational structure of the catecholamines, a critical class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][6] The biosynthetic pathway of catecholamines illustrates the stepwise enzymatic modification of the PEA core structure.
Catecholamine Biosynthetic Pathway
The synthesis of catecholamines begins with the amino acid L-tyrosine, which is structurally a hydroxylated form of L-phenylalanine. The pathway proceeds through a series of enzymatic conversions, as depicted in the following diagram.[6][7][8]
Caption: Biosynthetic pathway of catecholamines from L-phenylalanine.
Synthesis of Bioactive Compounds from 2-Phenylethylamine
The chemical versatility of the 2-phenylethylamine molecule makes it a valuable starting material for the laboratory synthesis of a wide range of bioactive compounds. Key synthetic transformations include modifications to the aromatic ring, the ethylamine side chain, and the terminal amino group.
General Synthesis of 2-Phenylethylamine
A common and efficient laboratory synthesis of 2-phenylethylamine involves the reduction of benzyl cyanide.[3][9][10][11] This method provides a straightforward route to the core PEA structure.
Experimental Protocol: Reduction of Benzyl Cyanide to 2-Phenylethylamine [9]
-
Materials: Benzyl cyanide, Raney nickel catalyst, Liquid ammonia, Hydrogen gas, Ether or Methanol.
-
Procedure:
-
In a high-pressure hydrogenation bomb, place benzyl cyanide and a catalytic amount of Raney nickel.
-
Introduce liquid ammonia into the bomb.
-
Pressurize the bomb with hydrogen gas to approximately 2000 psi.
-
Heat the bomb to 120-130°C and begin shaking. The reaction is typically complete within one hour.
-
Cool the bomb, release the pressure, and carefully open it.
-
Rinse the contents with ether or methanol and filter to remove the catalyst.
-
Remove the solvent by distillation, and fractionally distill the residue under reduced pressure to yield 2-phenylethylamine.
-
-
Yield: 83-87%[9]
Caption: General workflow for the synthesis of 2-phenylethylamine.
Synthesis of Alkaloids: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization reaction that utilizes a β-arylethylamine, such as 2-phenylethylamine or its derivatives, and an aldehyde or ketone to construct tetrahydroisoquinoline or tetrahydro-β-carboline ring systems.[12][13][14][15][16] These heterocyclic scaffolds are core components of numerous naturally occurring alkaloids with significant biological activities.
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline [12]
-
Materials: 3,4-Dimethoxyphenylethylamine, Formaldehyde dimethyl acetal, Concentrated Hydrochloric Acid (HCl), Methanol (MeOH), Sodium hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the 3,4-dimethoxyphenylethylamine (1.0 eq) in methanol.
-
Add concentrated HCl to the solution.
-
Add the formaldehyde dimethyl acetal (1.1 eq) to the acidic solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Logical workflow of the Pictet-Spengler reaction.
Synthesis of Designer Drugs: N-Benzylphenethylamines (NBOMes)
The N-benzylphenethylamines, commonly known as NBOMes, are a class of potent synthetic hallucinogens derived from 2-phenylethylamine.[17][18][19] The addition of an N-benzyl group to the phenethylamine scaffold can dramatically increase the compound's affinity and efficacy at the serotonin 5-HT₂A receptor.[17][20][21]
General Synthetic Approach for N-Benzylphenethylamines
The synthesis of NBOMes typically involves the reductive amination of a substituted phenethylamine with a substituted benzaldehyde.
Table 1: Quantitative Data for Selected N-Benzylphenethylamine Derivatives at 5-HT₂A and 5-HT₂C Receptors [20][21]
| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂A/5-HT₂C Selectivity (Ki) |
| 25B-NBOMe | 0.29 | - | - | - |
| 25C-NBOMe | - | - | - | - |
| 25I-NBOMe | - | - | 0.074 | >400 |
| 25D-NBOMe HCl | - | - | - | - |
| 25E-NBOMe HCl | - | - | - | - |
| 25H-NBF | - | - | - | - |
| 25CN-NBOH | - | - | - | 100 |
Note: A hyphen (-) indicates that the data was not provided in the cited sources.
Pharmacological Activity of 2-Phenylethylamine Derivatives
The biological activity of 2-phenylethylamine derivatives is highly dependent on their substitution patterns. These modifications influence their affinity and efficacy at various receptors, primarily monoamine transporters and G-protein coupled receptors like the TAARs and serotonin receptors.
Interaction with Trace Amine-Associated Receptors (TAARs)
2-Phenylethylamine and many of its derivatives are agonists at TAAR1.[1][5][22] Activation of TAAR1 leads to the modulation of dopamine and serotonin neurotransmission, which underlies many of the stimulant and mood-elevating effects of these compounds.[23]
Caption: Simplified TAAR1 signaling pathway upon agonist binding.
Table 2: Pharmacological Data for TAAR1 Agonists [22][24]
| Compound | Receptor | Action | EC₅₀ (nM) | Effect |
| β-Phenylethylamine (PEA) | mTAAR1 | Agonist | - | Increases cAMP |
| RO5263397 | mTAAR1 | Partial Agonist | - | Increases cAMP |
| RO5256390 | TAAR1 | Full Agonist | - | Increases cAMP (79-107% of PEA) |
Note: A hyphen (-) indicates that the data was not provided in the cited sources.
Interaction with Adrenergic and Dopamine Receptors
Certain 2-phenylethylamine derivatives also exhibit affinity for adrenergic and dopamine receptors, contributing to their complex pharmacological profiles.
Table 3: Binding Affinities (Ki) and Functional Data (EC₅₀) of PEA and its Derivatives at Various Receptors [25][26]
| Compound | Receptor | Ki (µM) | EC₅₀ (µM) |
| β-Phenylethylamine (PEA) | α₁-adrenoceptor | ≈ 25 | 51.69 ± 10.8 (Noradrenaline reversal) |
| β-Phenylethylamine (PEA) | α₂-adrenoceptor | ≈ 1.2 | - |
| Compound 9 (a β-PEA derivative) | Dopamine Transporter (DAT) | - | IC₅₀ value determined |
| Compound 28 (a β-PEA derivative) | Dopamine Transporter (DAT) | - | IC₅₀ value determined |
Note: A hyphen (-) indicates that the data was not provided in the cited sources. IC₅₀ values for compounds 9 and 28 were determined but the specific values are not listed in the provided abstract.
Conclusion
2-Phenylethylamine is a molecule of profound importance in medicinal chemistry and pharmacology. Its role as an endogenous neuromodulator and its utility as a synthetic precursor for a vast array of bioactive compounds, including essential neurotransmitters, complex alkaloids, and potent designer drugs, underscore its significance. The continued exploration of the structure-activity relationships of 2-phenylethylamine derivatives, coupled with detailed investigations into their mechanisms of action, will undoubtedly lead to the development of novel therapeutic agents and a deeper understanding of the intricate workings of the central nervous system. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
- 11. exsyncorp.com [exsyncorp.com]
- 12. benchchem.com [benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. The Pictet-Spengler Reaction [ebrary.net]
- 15. via.library.depaul.edu [via.library.depaul.edu]
- 16. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nootropicsexpert.com [nootropicsexpert.com]
- 24. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 25. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of resistance artery tone by the trace amine β-phenylethylamine: dual indirect sympathomimetic and α1-adrenoceptor blocking actions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Trace Amine: A Technical Guide to the Natural Occurrence and Analysis of 2-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine (PEA), a trace amine and monoamine alkaloid, is an endogenous compound found throughout the plant and animal kingdoms.[1][2] Functioning as a central nervous system stimulant in humans, it plays a significant role in neuromodulation and is structurally related to amphetamines.[2][3] In the brain, PEA modulates monoamine neurotransmission by binding to the Trace Amine-Associated Receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.[3] Its presence in various foodstuffs, particularly fermented products and chocolate, has garnered significant interest due to its psychoactive properties and potential physiological effects.[4][5] This technical guide provides an in-depth overview of the natural occurrence of PEA, detailed methodologies for its quantification, and an exploration of its primary signaling pathway in animals.
Natural Occurrence of 2-Phenylethylamine
PEA is synthesized by a wide range of organisms, including bacteria, fungi, plants, and animals.[1][2][4] Its production in nature is primarily through the enzymatic decarboxylation of the amino acid L-phenylalanine.[3][6]
In Plants
PEA is found in various plant families, most notably in the Leguminosae family, which includes beans, lentils, peas, and clover.[4][7] It is also a well-known constituent of cocoa beans, with its concentration increasing during fermentation and roasting.[4][8][9] Other plant-based sources include blue-green algae, nuts such as almonds, and seeds like flaxseeds and walnuts.[4] The biosynthesis in plants like tomato involves the conversion of phenylalanine to phenethylamine by an aromatic amino acid decarboxylase.[10][11]
In Animals
In mammals, PEA is naturally synthesized in the brain from L-phenylalanine.[6][12] It is considered a trace amine due to its relatively low concentrations compared to classical neurotransmitters.[13] The highest concentrations are found in the striatum.[12][14] PEA levels in the brain are regulated by monoamine oxidase B (MAO-B), which metabolizes it to phenylacetic acid.[6] Beyond the brain, PEA has been quantified in the urine of numerous mammalian species, with significantly higher levels found in carnivores compared to other orders.[15] It is also present in animal-derived food products, particularly those that have undergone fermentation, such as certain cheeses.[5][16]
Quantitative Data on 2-Phenylethylamine Occurrence
The concentration of 2-phenylethylamine can vary significantly depending on the source, processing methods, and analytical techniques used for quantification. The following tables summarize reported quantitative data for PEA in various plant and animal sources.
| Plant Source | Sample Type | 2-Phenylethylamine Concentration | Reference(s) |
| Cocoa & Chocolate | Cocoa Nibs | Increases during fermentation, decreases during roasting | [8] |
| Roasted Cocoa Beans | Levels can be up to ten times higher than in raw beans | [9] | |
| Legumes | Various | Present | [4][7] |
| Fermented Foods | Wine | Present | [4][17] |
| Natto | Present | [4] |
| Animal Source | Sample Type | 2-Phenylethylamine Concentration | Reference(s) |
| Mammalian Brain | Rat Brain (whole) | 0.584 ± 0.243 ng/g wet wt | [18] |
| Rat Brain (striatum) | 2.89 ± 1.03 ng/g wet wt | [18] | |
| Mammalian Plasma | Human Plasma | 335 ± 255 pg/ml (range 127-1002 pg/ml) | [18] |
| Dog Plasma | 1 - 3.95 µg/ml (at 3 mg/kg infusion) | [19] | |
| Dog Plasma | 2.5 - 4.75 µg/ml (at 6 mg/kg infusion) | [19] | |
| Mammalian Urine | Human Urine (24h) | 6.8 ± 2.9 µg | [20] |
| Carnivore Urine (average) | 56.2 µM | [15] | |
| Non-carnivore Urine | <100 nM to <1 µM | [15] | |
| Fermented Foods | Fermented Sausages | Can be manipulated by fermentation conditions | [21] |
| Cheese | Present, levels vary | [5][16] |
Experimental Protocols
The accurate quantification of 2-phenylethylamine in complex biological matrices requires robust and sensitive analytical methodologies. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques.[22][23]
Sample Preparation and Extraction
A critical step in PEA analysis is the extraction from the sample matrix and removal of interfering compounds.[24]
Protocol: Acidic Extraction of PEA from Solid Samples (e.g., food, tissue)
-
Homogenization: Weigh a representative portion of the solid sample and homogenize it in a 5-10% solution of trichloroacetic acid (TCA) or 0.6 M perchloric acid.[22][24] This step serves to both extract the amine and precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted PEA.
-
pH Adjustment: Adjust the pH of the supernatant to be strongly basic (pH > 11) using a suitable base, such as sodium hydroxide.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent like cyclohexane or ether.[18][20] Vortex the mixture vigorously and then separate the phases by centrifugation. The PEA will partition into the organic layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).
Derivatization
Due to its low volatility and lack of a strong chromophore, PEA is often derivatized prior to chromatographic analysis to improve its detection and separation.[24]
Protocol: Trifluoroacetyl Derivatization for GC Analysis
-
To the dried extract from the extraction step, add a solution of trifluoroacetic anhydride in a suitable solvent.[20]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete.
-
After incubation, evaporate the excess derivatizing reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., ethyl acetate).
Chromatographic Analysis
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is typically used.
-
Oven Program: A temperature gradient is programmed to separate the derivatized PEA from other compounds in the sample.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Quantification is achieved by comparing the peak area of the PEA derivative to that of an internal standard.[8]
Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or electrochemical detector.
-
Column: A reversed-phase C18 column is commonly used.[18]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used, often in a gradient elution mode.
-
Derivatization (Pre-column): Automated pre-column derivatization with a reagent like o-phthalaldehyde (OPA) and 2-mercaptoethanol can be employed to form a fluorescent derivative.[18]
-
Detection:
-
Fluorescence Detection: The fluorescent derivative is excited at a specific wavelength, and the emission is monitored at another wavelength.
-
Electrochemical Detection: Amperometric or coulometric detection can be used to measure the current generated by the oxidation of PEA at a specific potential.[18]
-
-
Quantification: The peak area of the PEA derivative is compared to a calibration curve generated from standards of known concentrations.
Signaling Pathways and Visualizations
In animals, the primary receptor for 2-phenylethylamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[13][25]
TAAR1 Signaling Pathway
Activation of TAAR1 by PEA initiates a cascade of intracellular events. TAAR1 is coupled to Gαs, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[26] This, in turn, activates Protein Kinase A (PKA).[13][25][27] TAAR1 can also signal through Protein Kinase C (PKC).[13][25][27] These signaling pathways can ultimately influence the activity of transcription factors such as CREB and NFAT.[27] Furthermore, TAAR1 activation can modulate the function of dopamine transporters (DAT), leading to dopamine efflux.[13][25][[“]]
Experimental Workflow for PEA Quantification
The general workflow for quantifying PEA in a biological sample involves several key stages, from sample collection to data analysis.
Biosynthesis of 2-Phenylethylamine
The biosynthesis of PEA in both plants and animals originates from the amino acid L-phenylalanine through a decarboxylation reaction.
Conclusion
2-Phenylethylamine is a naturally occurring trace amine with significant physiological roles, particularly in the mammalian nervous system. Its presence in a variety of foods makes it a compound of interest for nutrition, toxicology, and pharmacology. The analytical methods for its quantification are well-established, with chromatography-mass spectrometry techniques providing the necessary sensitivity and specificity. Understanding the natural occurrence, analytical methodologies, and biological activity of PEA is crucial for researchers in drug development and food science, paving the way for further exploration of its therapeutic potential and health implications.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. acs.org [acs.org]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. draxe.com [draxe.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 7. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Occurrence of beta-phenylethylamine and its derivatives in cocoa and cocoa products] [pubmed.ncbi.nlm.nih.gov]
- 9. morugacacao.com [morugacacao.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenethylamines in brain and liver of rats with experimentally induced phenylketonuria-like characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 14. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The measurement of beta-phenylethylamine in human plasma and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentrations of phenethylamine in dog following single doses and during intravenous self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fardapaper.ir [fardapaper.ir]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. TAAR1 - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 27. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. consensus.app [consensus.app]
Methodological & Application
Application Note: Quantification of 2-Phenylethylamine in Brain Tissue via High-Performance Liquid Chromatography (HPLC)
This application note details a robust and sensitive method for the quantification of 2-phenylethylamine (2-PEA), a key trace amine with neuromodulatory functions, in brain tissue samples. The protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with fluorescence detection following pre-column derivatization, ensuring high specificity and low detection limits suitable for neurochemical research and drug development.
Introduction
2-Phenylethylamine is an endogenous monoamine that plays a significant role in various neurological processes and has been implicated in several neuropsychiatric disorders. Accurate quantification of 2-PEA in brain tissue is crucial for understanding its physiological and pathological roles. This protocol provides a detailed methodology for the extraction and quantification of 2-PEA from brain tissue, offering a reliable tool for researchers and scientists. The method involves tissue homogenization, protein precipitation, derivatization with o-phthalaldehyde (OPA), and subsequent analysis by RP-HPLC with fluorescence detection.
Experimental Protocols
Materials and Reagents
-
2-Phenylethylamine (PEA) standard
-
Internal Standard (IS) (e.g., p-methoxyphenylethylamine)
-
Perchloric acid (PCA), 0.1 M, ice-cold[1]
-
o-phthalaldehyde (OPA)
-
2-mercaptoethanol (MCE)
-
Sodium tetraborate buffer (0.1 M, pH 9.5)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Phosphate or acetate buffer for mobile phase
-
C18 solid-phase extraction (SPE) cartridges (optional)[2][3]
Sample Preparation
-
Tissue Dissection and Homogenization:
-
Rapidly dissect brain tissue on an ice-cold plate.[4]
-
Weigh the tissue sample.
-
Add 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 100 mg of tissue in 1 mL of 0.1 M PCA).[1]
-
Homogenize the tissue using a sonicator or a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.[1][4]
-
-
Protein Precipitation and Clarification:
Pre-column Derivatization
-
OPA/MCE Reagent Preparation: Prepare the derivatizing reagent by dissolving OPA in 0.1 M sodium tetraborate buffer and adding 2-mercaptoethanol. This solution should be prepared fresh daily.[2]
-
Derivatization Reaction:
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.0375 M acetate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of acetate buffer and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 450 nm.
Data Presentation
The following table summarizes typical quantitative data for the HPLC-based quantification of 2-phenylethylamine.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [5] |
| Limit of Detection (LOD) | 4 pg/injection (S/N=3) | [2][3] |
| Recovery | ~94% | [3] |
| Retention Time | Varies depending on exact conditions | - |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for 2-PEA quantification in brain tissue.
Caption: Experimental workflow for 2-PEA quantification.
The signaling pathway of 2-phenylethylamine primarily involves its interaction with trace amine-associated receptor 1 (TAAR1), leading to the modulation of monoaminergic systems.
Caption: 2-PEA signaling pathway via TAAR1.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-phenylethylamine derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 2-phenylethylamine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and professionals in the field of drug development and forensic toxicology in establishing robust analytical methods for the identification and quantification of this class of compounds.
Introduction
2-Phenylethylamine (PEA) and its derivatives are a broad class of compounds with significant physiological and psychoactive effects. They include endogenous neuromodulators, pharmaceuticals, and controlled substances. Due to their structural similarities and, in many cases, low volatility and high polarity, their analysis by GC-MS often presents challenges. Chemical derivatization is a crucial step to improve their chromatographic behavior, enhance sensitivity, and generate characteristic mass spectra for confident identification and accurate quantification.[1][2][3] This document outlines effective derivatization techniques and detailed GC-MS analytical protocols.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted for the extraction of 2-phenylethylamine derivatives from urine matrices.
Materials:
-
Bond Elut Certify columns (130 mg)
-
Methanol (analytical grade)
-
0.1M Phosphate buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., 4-phenylbutylamine at 100 µg/mL in methanol)
-
Doubly distilled water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 2 mL of urine, add 50 µL of the internal standard solution.
-
Dilute the mixture to a total volume of 5 mL with doubly distilled water.
-
Adjust the pH to 5.0 by adding 2 mL of 0.1M phosphate buffer.
-
Precondition the SPE cartridges with 2 mL of methanol followed by 2 mL of 0.1M phosphate buffer (pH 5.0).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization Protocols
Derivatization is essential for the analysis of phenethylamines as it improves their thermal stability and chromatographic properties, and provides more informative mass spectra.[1][2][3]
Trifluoroacetic anhydride (TFAA) is a common reagent for derivatizing the amine group of phenethylamines.[1][2][3]
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract from the sample preparation step in 100 µL of ethyl acetate.
-
Add 50 µL of TFAA.
-
Cap the vial tightly and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
On-column derivatization automates the derivatization process, significantly reducing sample preparation time.[1][2][3] This protocol utilizes N-methyl-bis-trifluoroacetamide (MBTFA).
Materials:
-
N-methyl-bis-trifluoroacetamide (MBTFA)
-
Autosampler capable of two-step injection
Procedure (automated by autosampler):
-
The autosampler syringe first draws the MBTFA derivatizing agent, followed by an air gap, and then the analytical sample.
-
The sample and a portion of the air are injected into the GC inlet.
-
After a short delay to allow the target analytes to enter the column, the MBTFA is injected.
-
Derivatization occurs in the hot injection port and on the column, and the derivatized analytes are then separated and detected by the GC-MS system.[2][3]
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized 2-phenylethylamine derivatives. Optimization may be required based on the specific analytes and instrumentation.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977C MSD).[4]
-
Capillary Column: Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.[4]
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for quantitative analysis.
Quantitative Data
The following tables summarize key quantitative data for the GC-MS analysis of selected 2-phenylethylamine derivatives. This data is compiled from various sources and should be used as a reference. Method-specific validation is crucial.
Table 1: GC-MS Retention Times and Characteristic m/z for TFA Derivatives
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Phenylethylamine-TFA | ~9.5 | 104 | 91, 118 |
| Amphetamine-TFA | ~10.2 | 118 | 91, 140 |
| Methamphetamine-TFA | ~10.8 | 154 | 91, 118 |
| MDMA-TFA | ~13.5 | 154 | 135, 162 |
Note: Retention times are approximate and can vary depending on the specific GC column and conditions.
Table 2: Linearity and Limits of Detection (LOD)
| Compound | Calibration Range (ng/mL) | r² | LOD (ng/mL) |
| Amphetamine | 10 - 1000 | >0.99 | 5 |
| Methamphetamine | 10 - 1000 | >0.99 | 5 |
| MDMA | 10 - 1000 | >0.99 | 5 |
| 2C-B | 1 - 100 | >0.99 | 1 |
Note: Calibration ranges and LODs are highly dependent on the sample matrix, extraction efficiency, and instrument sensitivity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of 2-phenylethylamine derivatives.
General Structure of 2-Phenylethylamine Derivatives
References
- 1. Analysis of Phenethylamines Using On-Column TFA Derivatization : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Application Notes and Protocols for Studying the Behavioral Effects of 2-Phenylethylamine in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system. Structurally similar to amphetamines, PEA influences monoaminergic neurotransmission, primarily affecting dopamine and serotonin systems.[[“]][2] It is found in various natural sources and is also synthesized endogenously from the amino acid L-phenylalanine. Due to its stimulant and potential mood-enhancing properties, there is growing interest in understanding its behavioral effects for both therapeutic applications and abuse liability assessment. These application notes provide detailed protocols for key behavioral assays in rodents to characterize the in vivo profile of 2-phenylethylamine.
Data Presentation: Quantitative Effects of 2-Phenylethylamine on Rodent Behavior
The following tables summarize the dose-dependent effects of PEA on locomotor activity and stereotyped behaviors in rodents, compiled from various studies.
Table 1: Effects of 2-Phenylethylamine on Locomotor Activity in Rodents
| Species | Dose (mg/kg, IP) | Effect on Locomotor Activity | Notes |
| Mouse | 25 | Depressed activity and sedation.[3] | - |
| Mouse | 50 | Brief stimulation of activity.[3] | A significant increase in circling behavior was observed.[4] |
| Rat | 12.5 | Increased locomotion in a novel environment.[5] | In a familiar environment, this dose also stimulated locomotion.[5] |
| Rat | 25.0 | No increase in locomotion in a novel environment, but stimulated locomotion in a familiar environment.[5] | - |
| Rat | 20, 40, 100 | Increased spontaneous locomotor activity.[6] | Study conducted in the context of ethanol intoxication. |
Table 2: Stereotyped Behaviors Induced by 2-Phenylethylamine in Rodents
| Species | Dose (mg/kg, IP) | Observed Stereotyped Behaviors | Notes |
| Mouse | 75-150 | Biphasic stimulation of activity with two distinct groups of stereotyped activities.[3] | Early phase: forepaw padding, headweaving, compulsive grooming. Late phase: rearing, licking.[3] |
| Rat | 25.0 | Stereotyped head movements in a novel environment.[5] | - |
| Rat | 4.0-64.0 | Repetitive, nongoal-directed head movements and sniffing.[7] | Effects were observed in pargyline-pretreated rats to inhibit MAO-B. |
| Mouse | 75 | Increased exploratory behavior with sniffing, occasional side-to-side head weaving, paw-licking, grooming, gnawing, fighting, and "popcorn" behavior (running, jumping, vocalizing).[8] | - |
Experimental Protocols
Locomotor Activity Assessment
This protocol measures the stimulant or sedative effects of 2-phenylethylamine by quantifying movement in an open field arena.
Materials:
-
Open field apparatus (e.g., a square or circular arena with infrared beams or video tracking software).
-
2-Phenylethylamine HCl, dissolved in sterile saline (0.9% NaCl).
-
Vehicle control (sterile saline).
-
Rodents (mice or rats), habituated to the testing room.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, allow each animal to explore the open field apparatus for 15-30 minutes to reduce novelty-induced hyperactivity on the test day.
-
Drug Administration: Administer 2-phenylethylamine or vehicle via intraperitoneal (IP) injection. A dose range of 10-50 mg/kg is recommended for initial studies.[3][4][5]
-
Observation: Immediately after injection, place the animal in the center of the open field arena. Record locomotor activity for a period of 30-60 minutes.
-
Data Analysis: The primary dependent variable is the total distance traveled. Other measures include the number of line crossings, time spent in the center versus the periphery of the arena, and rearing frequency. Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
Stereotyped Behavior Scoring
This protocol is used to quantify the intensity and nature of stereotyped behaviors induced by higher doses of 2-phenylethylamine.
Materials:
-
Observation cages (standard rodent cages).
-
2-Phenylethylamine HCl, dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Rodents (mice or rats).
Procedure:
-
Habituation: Acclimate animals to the observation cages for at least 30 minutes before drug administration.
-
Drug Administration: Administer a higher dose of 2-phenylethylamine (e.g., 50-100 mg/kg, IP) or vehicle.[3] Due to the rapid metabolism of PEA, pretreatment with a monoamine oxidase B (MAO-B) inhibitor like pargyline may be necessary to observe robust stereotypy at lower doses.[7]
-
Observation: Observe the animals continuously for 30-60 minutes post-injection. Score the presence and intensity of stereotyped behaviors at regular intervals (e.g., every 5 minutes).
-
Scoring: Utilize a rating scale to quantify stereotyped behaviors. An example scale is provided below.
Table 3: Example Stereotypy Rating Scale
| Score | Behavior |
| 0 | Asleep or inactive |
| 1 | Active, normal exploratory behavior |
| 2 | Hyperactive, increased sniffing and head movements |
| 3 | Continuous sniffing and repetitive head and limb movements |
| 4 | Continuous sniffing of the cage floor or walls, with intermittent licking or gnawing |
| 5 | Continuous licking or gnawing of the cage |
Data Analysis: The scores for each animal at each time point can be averaged for each treatment group and plotted over time. The total stereotypy score for the entire observation period can also be calculated and compared between groups using appropriate statistical tests.
Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of 2-phenylethylamine by pairing its administration with a specific environmental context.
Materials:
-
Conditioned Place Preference apparatus (typically a two- or three-compartment chamber with distinct visual and tactile cues in each compartment).[9]
-
2-Phenylethylamine HCl, dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Rodents (mice or rats).
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to determine any initial preference. An unbiased design, where the drug-paired compartment is randomly assigned, is common. In a biased design, the drug is paired with the initially non-preferred compartment.[9]
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer 2-phenylethylamine (e.g., 25-50 mg/kg, IP) and confine the animal to one of the conditioning compartments for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the animal to the other conditioning compartment for 30 minutes.
-
The drug and vehicle administrations are typically done on alternate days.
-
-
Post-Conditioning (Test): The day after the last conditioning session, place the animal in the central compartment and allow free access to all compartments for 15 minutes in a drug-free state. Record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.
Drug Discrimination
This protocol evaluates the interoceptive (subjective) effects of 2-phenylethylamine by training animals to recognize its internal cues.
Materials:
-
Standard two-lever operant conditioning chambers.[10]
-
2-Phenylethylamine HCl, dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Food-restricted rodents (rats are commonly used).
Procedure:
-
Lever Press Training: Train the food-restricted animals to press a lever for a food reward (e.g., a sugar pellet) on a fixed-ratio (FR) schedule of reinforcement.
-
Discrimination Training:
-
On days when 2-phenylethylamine is administered (e.g., 30 mg/kg, IP), responding on one lever (the "drug" lever) is reinforced.[11]
-
On days when saline is administered, responding on the other lever (the "saline" lever) is reinforced.
-
Training sessions are typically conducted once daily, with the drug and saline conditions alternating.
-
Training continues until the animals reliably (>80% accuracy) press the correct lever in the first part of the session.
-
-
Generalization Testing: Once the discrimination is established, test sessions are conducted to assess whether the animals generalize the PEA cue to other doses of PEA or to other drugs. During test sessions, responding on both levers is recorded, but no reinforcement is delivered.
-
Data Analysis: The primary measures are the percentage of responses on the drug-appropriate lever and the rate of responding. A dose-dependent increase in responding on the drug lever for a test compound indicates that it produces similar subjective effects to the training dose of PEA.
Mandatory Visualizations
Signaling Pathways of 2-Phenylethylamine
Caption: Putative signaling pathways of 2-phenylethylamine.
Experimental Workflow
Caption: Experimental workflow for behavioral characterization of PEA.
References
- 1. consensus.app [consensus.app]
- 2. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Environmental experience produces qualitative changes in the stimulant effects of beta-phenylethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of beta-phenylethylamine on locomotor activity, body temperature and ethanol blood concentrations during acute ethanol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response effects of beta-phenylethylamine on stereotyped behavior in pargyline-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Discriminative stimulus properties of beta-phenylethylamine, deuterated beta-phenylethylamine, phenylethanolamine and some metabolites of phenylethylamine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Phenylethylamine in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[1] In cell culture studies, PEA is a valuable tool for investigating neuronal signaling, cytotoxicity, and the mechanisms of action of psychoactive compounds. Its primary mechanism involves the activation of Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic systems.[2] Activation of TAAR1 by PEA can trigger downstream signaling cascades, including the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways, and influence the activity of dopamine, serotonin, and norepinephrine transporters.[2][3] Furthermore, PEA has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival and plasticity.[4][5]
These application notes provide an overview of the use of PEA in cell culture, including its mechanism of action, and detailed protocols for common experimental assays.
Data Presentation
The following tables summarize quantitative data from cell culture studies involving 2-phenylethylamine.
Table 1: Effective Concentrations of 2-Phenylethylamine in Cell Culture Models
| Cell Line/Culture Type | Treatment Condition | Effective Concentration | Observed Effect | Reference |
| Corticosterone-induced hippocampal neurons | 24-hour treatment | 100 µM | Rescued dendritic spine formation and restored CREB phosphorylation. | [4][5] |
| HEK293 cells expressing mTAAR1 | 15-minute treatment | 10 µM | Used as a standard agonist for TAAR1 activation. | [6] |
| COS-7 cells expressing rat TAAR4 | Not specified | EC50 of 1.9 µM | Stimulation of cAMP production. | [7] |
Table 2: Cytotoxicity of 2-Phenylethylamine Derivatives
| Compound | Cell Line/Culture Type | Assay | IC50 / EC50 | Reference |
| 4-bromo-2,5-dimethoxyphenylethylamine (2C-B) | Rat cortical cultures | Weighted mean firing rate | 27 µM | [8] |
| 4-bromo-2,5-dimethoxyphenylethylamine (2C-B) | Rat cortical cultures | Weighted mean burst rate | 39 µM | [8] |
| 25B-NBOMe | Rat cortical cultures | Weighted mean firing rate | 2.4 µM | [8] |
| 25B-NBOMe | Rat cortical cultures | Weighted mean burst rate | 3.3 µM | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
Experimental Protocols
Preparation of 2-Phenylethylamine for Cell Culture
2-Phenylethylamine is typically supplied as a liquid or hydrochloride salt.[2] It is soluble in water.
Materials:
-
2-Phenylethylamine (or 2-Phenylethylamine hydrochloride)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
For 2-phenylethylamine liquid, calculate the required volume for your desired stock concentration.
-
For the hydrochloride salt, weigh the desired amount in a sterile environment.
-
Dissolve the PEA in sterile water or PBS to create a high-concentration stock solution (e.g., 100 mM).
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in a complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve PEA).
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol assesses the effect of PEA on cell viability by measuring the metabolic activity of cells.[6][7][9]
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
2-Phenylethylamine working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Treatment: Remove the old medium and add 100 µL of the PEA working solutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[7]
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours.[7]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol is used to detect the phosphorylation of CREB at Serine 133, a key indicator of its activation, following PEA treatment.[5][8]
Materials:
-
6-well cell culture plates
-
Cells of interest (e.g., hippocampal neurons)
-
2-Phenylethylamine working solutions
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CREB (Ser133) and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of PEA for the specified time (e.g., 100 µM for 24 hours for hippocampal neurons).[5]
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA protein assay.[8]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The ratio of phosphorylated CREB to total CREB is calculated to determine the effect of PEA treatment.
References
- 1. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
Application Notes and Protocols for In Vivo Microdialysis Measuring 2-Phenylethylamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of living tissues, providing a dynamic window into the neurochemical environment of the brain.[1][2][3][4] This method allows for the measurement of neurotransmitters, neuromodulators, and metabolites in awake and freely moving animals, offering invaluable insights into neurochemical dynamics in response to pharmacological agents or behavioral stimuli.[3] 2-Phenylethylamine (PEA) is an endogenous trace amine that is structurally similar to amphetamine and plays a role in modulating catecholamine transmission.[5] Understanding the in vivo release dynamics of PEA is crucial for elucidating its physiological functions and its role in various neurological and psychiatric conditions.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis experiments to measure 2-phenylethylamine release in the rodent brain.
Core Principles of In Vivo Microdialysis
In vivo microdialysis involves the stereotaxic implantation of a semi-permeable probe into a specific brain region of an anesthetized or freely moving animal.[6] An isotonic solution, referred to as the perfusate (typically artificial cerebrospinal fluid, aCSF), is slowly and constantly pumped through the probe.[3] Small molecules in the extracellular space, such as PEA, diffuse across the probe's semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set intervals and analyzed to quantify the concentration of the target analyte.[3][6] The analysis is most commonly performed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS), which offer high sensitivity and selectivity for trace amines and other neurotransmitters.[7][8][9]
Data Presentation: Quantitative Analysis of 2-Phenylethylamine Release
The following tables summarize representative quantitative data for PEA release as measured by in vivo microdialysis. Due to the limited availability of published absolute concentrations of PEA in microdialysates, the following data should be considered illustrative and may vary based on the specific brain region, animal species, and analytical method used.
Table 1: Basal Extracellular Concentration of 2-Phenylethylamine
| Brain Region | Animal Model | Basal PEA Concentration (nM) (Corrected for in vitro recovery) |
| Striatum | Rat (Sprague-Dawley) | 1.5 - 5.0 |
| Nucleus Accumbens | Rat (Wistar) | 1.0 - 4.5 |
| Prefrontal Cortex | Mouse (C57BL/6) | 0.5 - 3.0 |
Table 2: Stimulated Release of 2-Phenylethylamine
| Brain Region | Stimulus | Route of Administration | Peak PEA Release (% of Baseline) |
| Striatum | Amphetamine (2 mg/kg) | Intraperitoneal (i.p.) | 300 - 500% |
| Striatum | High Potassium (100 mM K+) | Reverse Dialysis | 800 - 1500% |
| Nucleus Accumbens | Amphetamine (2 mg/kg) | Intraperitoneal (i.p.) | 400 - 600% |
Experimental Protocols
Protocol 1: Surgical Implantation of Microdialysis Guide Cannula
This protocol details the surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion in a rat.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Antiseptic solution and sterile surgical tools
-
Analgesics
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Identify the coordinates for the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.0 mm from bregma) using a rat brain atlas.
-
Drill a small hole through the skull at the determined coordinates.
-
Implant 2-3 bone screws into the skull to anchor the dental cement.
-
Lower the guide cannula to the desired depth (e.g., DV -3.0 mm from the skull surface for the striatum).
-
Secure the guide cannula to the skull and bone screws using dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the process of conducting the microdialysis experiment in a recovered, freely moving rat.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (sized to extend beyond the guide cannula into the target region)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)
-
Tubing and connectors
-
Counter-balanced lever arm and swivel system for freely moving animals
Procedure:
-
Habituation: On the day of the experiment, handle the rat and place it in the microdialysis testing chamber for at least 1-2 hours to acclimate.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula. The active membrane of the probe should extend into the target brain region.
-
Perfusion: Connect the probe inlet tubing to the microinfusion pump and the outlet tubing to the fraction collector. Begin perfusing the probe with aCSF at a constant, slow flow rate (e.g., 1.0-2.0 µL/min).[3]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes. Do not collect samples during this period as neurotransmitter levels may be unstable due to the probe insertion.
-
Baseline Collection: Begin collecting dialysate samples into vials in the refrigerated fraction collector. Collect samples at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to establish a stable baseline PEA level.
-
Pharmacological Challenge (Example: Amphetamine Administration):
-
Prepare a solution of amphetamine in sterile saline.
-
Administer the drug via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 2 mg/kg).
-
-
Post-Administration Collection: Continue collecting dialysate samples at the same interval for at least 2-3 hours post-injection to monitor changes in PEA levels.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Section the brain and stain to verify the correct placement of the microdialysis probe track.
Protocol 3: Sample Analysis by HPLC-ECD
This protocol outlines the analysis of PEA in the collected dialysates using HPLC with electrochemical detection.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate buffer, EDTA, sodium 1-octanesulfonic acid, and an organic modifier like methanol or acetonitrile)
-
PEA standards for calibration curve
-
Internal standard (optional)
Procedure:
-
Sample Preparation: Thaw the dialysate samples. If necessary, add an internal standard.
-
Injection: Inject a known volume of each sample (typically 10-20 µL) into the HPLC system.
-
Separation: Separate the PEA from other components in the dialysate using the reversed-phase column and the isocratic mobile phase.
-
Detection: Detect and quantify the concentration of PEA using the electrochemical detector set at an appropriate oxidizing potential.
-
Quantification: Generate a standard curve using known concentrations of PEA. Calculate the concentration of PEA in the dialysate samples by comparing their peak areas/heights to the standard curve.
-
Data Expression: Express the results as absolute concentrations (e.g., nM) or as a percentage change from the average baseline concentration for each animal.
Visualizations
Caption: Experimental workflow for in vivo microdialysis measurement of 2-phenylethylamine.
Caption: Putative signaling pathways for PEA and dopamine release and modulation by amphetamine.
References
- 1. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. | Semantic Scholar [semanticscholar.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Phenylethylamine for Sensitive Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine (PEA), an endogenous trace amine, plays a significant role as a neuromodulator and neurotransmitter in the central nervous system. Its structural similarity to amphetamines and its involvement in various physiological and pathological processes, including mood regulation and neurological disorders, necessitate sensitive and reliable analytical methods for its quantification in biological matrices. Due to its low physiological concentrations and often challenging chromatographic behavior, direct analysis of PEA lacks the required sensitivity and specificity. Chemical derivatization is a crucial pre-analytical step to enhance its detectability by various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and experimental protocols for the derivatization of 2-phenylethylamine using several common and effective reagents. The aim is to improve volatility, thermal stability, and chromatographic properties, and to introduce a tag that allows for highly sensitive detection.
Signaling Pathway of 2-Phenylethylamine
2-Phenylethylamine exerts its primary effects through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][2][3] Upon binding of PEA, TAAR1 initiates a signaling cascade that modulates the function of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] This modulation can lead to the inhibition of monoamine reuptake and the induction of their efflux, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[1][4] The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for various derivatization methods for the analysis of 2-phenylethylamine. This allows for a direct comparison of the sensitivity and applicability of each method.
| Derivatizing Reagent | Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference(s) |
| o-Phthalaldehyde (OPA) | HPLC-FLD | - | 0.04% (for enantiomeric impurity) | - | 92.3 - 113.3 | [5] |
| Dansyl Chloride | CZE-UV | 0.11 - 0.61 µM | - | 0.55 - 10.0 µM | 98.8 - 115.6 | [6] |
| Dansyl Chloride | HPLC-UV | - | 0.45 - 1.89 mg/L | 2.5 - 40 mg/L | - | [7][8] |
| Trifluoroacetic Anhydride (TFA) | GC-MS | - | - | 0.1 - 10 µg/mL | - | [2] |
| Heptafluorobutyric Anhydride (HFBA) | GC-MS | 0.01-0.20 μg/L | 0.05-0.66 μg/L | - | > 60 | [9] |
| Isobutyl Chloroformate | GC-MS | 0.002-0.100 mg/kg | 0.004-0.200 mg/kg | - | 73.02 - 111.61 | [10] |
Experimental Protocols
Derivatization with o-Phthalaldehyde (OPA) for HPLC-FLD Analysis
This method is suitable for the sensitive detection of primary amines like PEA, yielding a fluorescent isoindole derivative.
Workflow Diagram:
Materials:
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or another suitable thiol)
-
Boric acid
-
Sodium hydroxide
-
Methanol
-
Acetic acid
-
2-Phenylethylamine standard
-
Sample containing 2-phenylethylamine
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Preparation of OPA Reagent:
-
Prepare a borate buffer (e.g., 0.1 M, pH 10.4).
-
Dissolve a known amount of OPA in methanol.
-
Just before use, mix the OPA solution with the borate buffer and add 2-mercaptoethanol. A typical reagent may consist of 2.5 mM OPA and 2.5 mM 2-mercaptoethanol in 0.1 M borate buffer at pH 9.6.[11]
-
-
Sample Preparation:
-
Extract PEA from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., mobile phase).
-
-
Derivatization:
-
Stopping the Reaction (Optional but Recommended):
-
To stabilize the derivative, add a small volume of acetic acid (e.g., 5 µL of 5% acetic acid).[12]
-
-
HPLC-FLD Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
Use a suitable mobile phase gradient for the separation on a C18 column.
-
Derivatization with Dansyl Chloride for LC-MS Analysis
Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives, making it suitable for both HPLC-FLD and LC-MS analysis.
Workflow Diagram:
Materials:
-
Dansyl chloride
-
Acetone or Acetonitrile
-
Sodium bicarbonate/carbonate buffer (pH 9.5-10.5)
-
Sodium hydroxide or Formic acid (for quenching)
-
2-Phenylethylamine standard
-
Sample containing 2-phenylethylamine
-
LC-MS system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Sample Preparation:
-
Extract PEA from the sample matrix.
-
Reconstitute the dried extract in a suitable solvent.
-
-
Derivatization:
-
Quenching the Reaction:
-
LC-MS Analysis:
-
Inject an aliquot of the final solution into the LC-MS system.
-
Use a suitable mobile phase gradient for separation on a C18 column.
-
Monitor the appropriate mass-to-charge ratio (m/z) for the dansylated PEA derivative in positive ion mode.
-
Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
TFAA is a common acylation reagent that reacts with primary and secondary amines to form volatile and thermally stable trifluoroacetyl derivatives, which are well-suited for GC-MS analysis.
Workflow Diagram:
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., benzene, ethyl acetate)
-
Acid scavenger (e.g., trimethylamine - TMA, pyridine)
-
Aqueous ammonia solution (e.g., 5%)
-
2-Phenylethylamine standard
-
Sample containing 2-phenylethylamine
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation:
-
Extract PEA from the matrix and ensure the extract is anhydrous.
-
Dissolve the dried extract in the anhydrous solvent (e.g., 0.5 mL of benzene).[14]
-
-
Derivatization:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add aqueous ammonia solution to neutralize excess reagent and by-products.[14]
-
Vortex and allow the layers to separate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic (upper) layer into the GC-MS system.
-
Use a suitable temperature program for the separation.
-
Monitor for the characteristic mass fragments of the TFA-derivatized PEA.
-
An alternative is the on-column derivatization which automates the process and reduces sample preparation time.[2]
Derivatization with Heptafluorobutyric Anhydride (HFBA) for GC-MS Analysis
HFBA is another fluorinated acylating agent that produces derivatives with excellent chromatographic properties and high sensitivity, especially with electron capture detection (ECD) or mass spectrometry.
Workflow Diagram:
Materials:
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous solvent (e.g., hexane, ethyl acetate)
-
Base (e.g., triethylamine, pyridine)
-
2-Phenylethylamine standard
-
Sample containing 2-phenylethylamine
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Extract and dry the sample containing PEA.
-
Reconstitute the sample in the anhydrous solvent.
-
-
Derivatization:
-
To the sample solution, add the base (e.g., triethylamine).
-
Add HFBA.
-
Cap the vial and heat (e.g., at 50°C for 30 minutes).[9]
-
-
GC-MS Analysis:
-
After cooling, the reaction mixture can often be directly injected into the GC-MS.
-
Use an appropriate temperature program for the analysis.
-
Monitor for the characteristic ions of the HFBA-PEA derivative.
-
Derivatization with Isobutyl Chloroformate for GC-MS Analysis
Isobutyl chloroformate is an alkyl chloroformate that reacts rapidly with amines in an aqueous-organic two-phase system to form stable carbamates. This method is fast and can often be performed directly on aqueous samples.
Workflow Diagram:
Materials:
-
Isobutyl chloroformate
-
Organic solvent (e.g., toluene, chloroform)
-
Base (e.g., sodium hydroxide, pyridine)
-
2-Phenylethylamine standard
-
Sample containing 2-phenylethylamine
-
GC-MS system
Procedure:
-
Sample Preparation:
-
The sample can often be in an aqueous solution.
-
-
Derivatization:
-
To the aqueous sample (e.g., 1 mL), add an organic solvent (e.g., toluene).
-
Add a base (e.g., pyridine or adjust the pH of the aqueous phase with NaOH).
-
Add isobutyl chloroformate.
-
Vortex the two-phase system vigorously for a short period (e.g., 10 minutes) to facilitate the reaction at the interface.
-
-
Extraction:
-
Centrifuge to separate the layers.
-
The derivatized PEA will be in the organic layer.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic layer into the GC-MS.
-
Use a suitable temperature program for the analysis.
-
Monitor for the characteristic ions of the isobutyl carbamate derivative of PEA.
-
Conclusion
The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for the sensitive and accurate quantification of 2-phenylethylamine. Proper method validation is essential before applying these protocols to routine analysis.
References
- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Investigating Dopamine and Norepinephrine Release Using 2-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethylamine (PEA) is an endogenous trace amine that plays a significant role in neuromodulation. Structurally similar to amphetamines, PEA exerts its effects by influencing the release and reuptake of catecholaminergic neurotransmitters, primarily dopamine (DA) and norepinephrine (NE). This document provides detailed application notes and experimental protocols for utilizing 2-phenylethylamine as a pharmacological tool to investigate DA and NE neurobiology. The methodologies outlined herein are essential for researchers in neuroscience and professionals in drug development aiming to elucidate the mechanisms of action of novel psychoactive compounds.
Mechanism of Action
2-Phenylethylamine's primary mechanism of action involves the monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). PEA acts as a substrate for these transporters, leading to competitive inhibition of DA and NE reuptake and promoting transporter-mediated efflux of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[[“]][2] This process is calcium-independent and distinct from vesicular release.[[“]][2]
Furthermore, PEA is an agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[3][4] Activation of TAAR1 initiates a signaling cascade, often involving protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation and subsequent internalization of DAT, further contributing to increased extracellular dopamine levels.[3][4]
Data Presentation: Quantitative Analysis of 2-Phenylethylamine Activity
The following tables summarize key quantitative parameters of 2-phenylethylamine's interaction with components of the dopaminergic and noradrenergic systems. These values are critical for designing and interpreting experiments.
| Parameter | Receptor/Transporter | Value | Species | Reference |
| Ki | α1-Adrenoceptor | ~25 µM | Rat | [5] |
| Ki | α2-Adrenoceptor | ~1.2 µM | Rat | [5] |
Table 1: Radioligand Binding Affinity of 2-Phenylethylamine at Adrenoceptors. This table displays the inhibitory constants (Ki) of PEA at α1 and α2 adrenoceptors, indicating its affinity for these key receptors in the noradrenergic system.
| Experiment Type | Brain Region | PEA Concentration/Dose | Observed Effect on Dopamine | Reference |
| In Vitro (C. elegans) | - | 100 µM | Significant increase in extracellular DA | [2] |
| In Vivo (Mice) | Striatum / Nucleus Accumbens | 100 mg/kg (i.p.) with l-deprenyl | Significant reduction in tissue DA levels | [6] |
Table 2: Effects of 2-Phenylethylamine on Dopamine Levels. This table summarizes the impact of PEA on dopamine concentrations in both in vitro and in vivo models, highlighting the conditions under which these changes were observed.
| Experimental Model | Parameter Measured | PEA Dose | Effect | Reference |
| In Vivo (Rat) | Firing rate of dopaminergic nigrostriatal neurons | Starting at 1.4 mg/kg (i.v.) | Dose-related decrease in firing rate | [7] |
Table 3: Electrophysiological Effects of 2-Phenylethylamine. This table presents the in vivo electrophysiological effects of PEA on the activity of dopamine neurons.
Mandatory Visualizations
Caption: Mechanism of PEA-induced dopamine release.
Caption: Workflow for in vivo microdialysis experiment.
Experimental Protocols
In Vivo Microdialysis for Measuring DA and NE Release
This protocol details the procedure for measuring extracellular levels of dopamine and norepinephrine in the brain of a freely moving rodent following the administration of 2-phenylethylamine.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) with appropriate membrane cutoff
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
2-Phenylethylamine HCl
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the brain region of interest (e.g., striatum for DA, prefrontal cortex or hippocampus for NE).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour to establish a stable baseline of DA and NE.
-
Administer 2-phenylethylamine systemically (e.g., intraperitoneal injection) or locally through the dialysis probe by switching the perfusion solution to aCSF containing the desired concentration of PEA.
-
Continue collecting dialysate samples for the desired experimental duration.
-
-
Sample Analysis:
Radioligand Binding Assay for DAT and NET Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 2-phenylethylamine for the dopamine and norepinephrine transporters.
Materials:
-
Tissue homogenates or cell lines expressing DAT or NET
-
Radioligand for DAT (e.g., [³H]WIN 35,428)[10]
-
Radioligand for NET (e.g., [³H]nisoxetine)[10]
-
2-Phenylethylamine HCl (as the competitor)
-
Non-specific binding control (e.g., cocaine for DAT, desipramine for NET)[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., striatum for DAT, thalamus for NET) or cultured cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well filter plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Competitor Binding: Add serial dilutions of 2-phenylethylamine, radioligand, and membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of the wells through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 2-phenylethylamine concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of PEA that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Synaptosome Preparation and Neurotransmitter Release Assay
This protocol outlines the preparation of synaptosomes and the subsequent measurement of [³H]DA or [³H]NE release induced by 2-phenylethylamine.
Materials:
-
Rodent brain tissue (striatum for DA, cortex or hippocampus for NE)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 1.3 mM CaCl₂)
-
[³H]Dopamine or [³H]Norepinephrine
-
2-Phenylethylamine HCl
-
Scintillation counter and fluid
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest in ice-cold sucrose buffer.
-
Homogenize the tissue gently.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with [³H]DA or [³H]NE at 37°C for a set period (e.g., 15-30 minutes) to allow for uptake.
-
Wash the synaptosomes with fresh buffer to remove excess radiolabel.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes into tubes.
-
Initiate the release by adding different concentrations of 2-phenylethylamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the release by rapid filtration or centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
-
Data Analysis:
-
Calculate the percentage of total neurotransmitter released for each concentration of PEA.
-
Plot the percentage of release against the PEA concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
2-Phenylethylamine is a valuable tool for probing the intricacies of dopamine and norepinephrine neurotransmission. The protocols and data presented in this document provide a comprehensive framework for researchers and drug development professionals to effectively utilize PEA in their investigations. By carefully applying these methodologies, a deeper understanding of monoaminergic systems and the effects of novel psychoactive compounds can be achieved.
References
- 1. consensus.app [consensus.app]
- 2. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of antinociception induced by noncatecholic phenylethylamine derivatives: the relation of endogenous norepinephrine to phenylethylamine analog-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Experimental Model of Depression Featuring 2-Phenylethylamine
These application notes provide a comprehensive overview of an experimental model of depression relevant to the study of 2-phenylethylamine (PEA). The primary model detailed is the corticosterone (CORT)-induced depression model in mice, where PEA has been investigated for its ameliorating effects. Additionally, observations on the effects of high-dose PEA administration are discussed.
Corticosterone-Induced Depression Model and the Therapeutic Role of 2-Phenylethylamine
This model is a widely accepted method for inducing depression-like behaviors in rodents, mimicking the hypercortisolemia often observed in patients with major depressive disorder.[1] Chronic administration of corticosterone leads to behavioral and neurochemical alterations that are relevant to depression research.[1][2] In this context, 2-phenylethylamine has been shown to reverse these depression-like phenotypes, suggesting its potential as an antidepressant agent.[1][2]
Experimental Rationale
Chronic exposure to elevated levels of glucocorticoids, such as corticosterone, is a significant risk factor for the development of depression.[1] This model leverages this association to induce a state in rodents that recapitulates key aspects of human depression, including anhedonia and behavioral despair.[1] The therapeutic efficacy of 2-phenylethylamine is assessed by its ability to mitigate these CORT-induced changes.
Experimental Workflow
The general experimental workflow for the corticosterone-induced depression model and subsequent treatment with 2-phenylethylamine is depicted below.
Protocols
In Vivo Model: Corticosterone-Induced Depression in Mice
-
Subjects: Male C57BL/6 mice, 8 weeks of age.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Depression Induction:
-
2-Phenylethylamine Treatment:
-
Control Groups:
-
Vehicle control group receiving saline with 0.1% DMSO.
-
CORT-only group receiving CORT for 21 days and saline for the last 4 days.
-
-
Behavioral Assessments: Conduct a battery of behavioral tests after the 21-day treatment period.
-
Forced Swim Test (FST):
-
Place individual mice in a transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Tail Suspension Test (TST):
-
Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.
-
Ensure the mouse is suspended 50 cm above the floor.
-
Record the total duration of immobility over a 6-minute period.
-
-
Sucrose Preference Test (SPT):
-
For 48 hours, habituate mice to two bottles, one containing water and the other a 1% sucrose solution.
-
Following a period of food and water deprivation (12 hours), present the mice with pre-weighed bottles of water and 1% sucrose solution for 12 hours.
-
Calculate sucrose preference as the ratio of the volume of sucrose solution consumed to the total volume of liquid consumed.
-
-
-
Biochemical Analysis:
-
Following behavioral testing, euthanize the mice and dissect the hippocampus.
-
Process the tissue for analysis of Brain-Derived Neurotrophic Factor (BDNF) and Tropomyosin receptor kinase B (TrkB) expression levels using techniques such as Western blotting or ELISA.
-
In Vitro Model: Corticosterone-Treated Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 (E18) mouse embryos.
-
Treatment Protocol:
-
Analysis:
-
Assess dendritic spine density and morphology through immunofluorescence staining and microscopy.
-
Analyze the expression of synaptic proteins such as synaptophysin (SYP) and postsynaptic density protein 95 (PSD95) via Western blotting.[1]
-
Quantitative Data Summary
| Parameter | Control | Corticosterone (CORT) | CORT + 2-Phenylethylamine (PEA) | Reference |
| Forced Swim Test (Immobility Time, s) | ~120 | ~180 | ~130 | [1] |
| Tail Suspension Test (Immobility Time, s) | ~130 | ~190 | ~140 | [1] |
| Sucrose Preference (%) | ~85 | ~65 | ~80 | [1] |
| Hippocampal BDNF Expression (relative) | 1.0 | ~0.6 | ~0.9 | [2] |
| Hippocampal TrkB Expression (relative) | 1.0 | ~0.5 | ~0.85 | [2] |
| Dendritic Spine Density (spines/10 µm) | ~12 | ~7 | ~11 | [1] |
Note: The values presented are approximate and are intended for comparative purposes based on the findings from the cited literature.
Signaling Pathway
2-Phenylethylamine has been shown to exert its antidepressant-like effects by modulating the BDNF/TrkB/CREB signaling pathway in the hippocampus.[1][2][4] Chronic corticosterone exposure downregulates this pathway, leading to reduced neurogenesis and synaptic plasticity, which are implicated in the pathophysiology of depression.[1][2] PEA treatment rescues the expression of BDNF and its receptor TrkB, subsequently activating the transcription factor CREB (cAMP response element-binding protein), which is crucial for neuronal survival and plasticity.[1][2]
Effects of High-Dose 2-Phenylethylamine Administration
While not a formally established model of depression, some studies have reported that chronic administration of high doses of 2-phenylethylamine can induce behaviors that may be relevant to mood disorders, including anxiety and depression-like symptoms. It is important to note that PEA also has psychostimulant and psychotomimetic effects, and the observed behaviors may be complex and not solely indicative of a depressive state.
Observations from High-Dose Studies
-
Behavioral Effects: Chronic administration of PEA (e.g., 50 mg/kg) in rats has been shown to produce stereotyped behaviors.[6] In some contexts, high doses of PEA have been associated with increased anxiety and depressive-like behaviors in mice.
-
Neurochemical Effects: High doses of PEA can lead to significant alterations in monoamine neurotransmitter systems, particularly dopamine.[4] This can include increased dopamine release and subsequent depletion, which could contribute to complex behavioral outcomes.
Considerations for Future Research
The development of a reliable depression model using PEA as the inducing agent would require systematic investigation into the dose-response and temporal effects of chronic PEA administration on a range of depression-relevant behaviors. It would also be crucial to differentiate between sedative or motor-impairing effects and genuine depression-like states.
Conclusion
The corticosterone-induced depression model provides a robust platform for investigating the antidepressant properties of 2-phenylethylamine. The detailed protocols and expected outcomes outlined in these application notes offer a solid foundation for researchers in neuroscience and drug development. While the direct induction of a depressive-like state with PEA is not a well-established model, the observed effects of high-dose administration warrant further investigation to fully understand the complex role of this trace amine in mood regulation.
References
- 1. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: 2-Phenylethylamine as a Tool for Studying Monoamine Oxidase (MAO) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters and xenobiotics. The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them significant targets in the treatment of neurological disorders such as depression and Parkinson's disease. 2-Phenylethylamine (PEA), an endogenous trace amine, serves as a valuable tool for the investigation of MAO activity. While it is a substrate for both isoforms, it is preferentially metabolized by MAO-B.[1][2] This document provides detailed application notes and protocols for utilizing 2-phenylethylamine to characterize MAO-A and MAO-B activity.
Data Presentation
The kinetic parameters of 2-phenylethylamine with human MAO-A and MAO-B are summarized in the table below. These values are essential for designing experiments to study MAO activity and for the screening of potential inhibitors.
| Enzyme | Substrate | K_s_ (μM) | k_cat_ (min⁻¹) |
| MAO-A | 2-Phenylethylamine | 260 ± 10 | 0.40 ± 0.12 |
| MAO-B | 2-Phenylethylamine | 400 ± 100 | 0.11 ± 0.036 |
Table 1: Michaelis-Menten parameters for 2-phenylethylamine with MAO-A and MAO-B at 310 K. Data from[3]
Signaling Pathway and Experimental Workflow
To visualize the metabolic pathway of 2-phenylethylamine and the general workflow of an MAO activity assay, the following diagrams are provided.
Experimental Protocols
This section provides a detailed protocol for a fluorometric assay to determine MAO activity using 2-phenylethylamine as the substrate. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of 2-phenylethylamine.
Fluorometric MAO Activity Assay Protocol
1. Principle
Monoamine oxidase catalyzes the oxidative deamination of 2-phenylethylamine to phenylacetaldehyde, ammonia, and hydrogen peroxide. The generated H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity.
2. Materials
-
Recombinant human MAO-A or MAO-B
-
2-Phenylethylamine hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (deprenyl) (selective MAO-B inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)
3. Reagent Preparation
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
2-Phenylethylamine Stock Solution (100 mM): Dissolve 2-phenylethylamine hydrochloride in deionized water. Prepare fresh dilutions in Assay Buffer for each experiment.
-
MAO Enzyme Working Solution: Dilute the MAO enzyme stock to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
HRP Stock Solution (10 U/mL): Dissolve HRP in Assay Buffer.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in DMSO. Store protected from light.
-
Inhibitor Stock Solutions (10 mM): Dissolve clorgyline and selegiline in deionized water or DMSO.
-
Detection Reagent Mixture (prepare fresh and protect from light): For each 1 mL of the final mixture, combine:
-
800 µL Assay Buffer
-
100 µL 2-Phenylethylamine (at 10x the final desired concentration)
-
50 µL HRP stock solution
-
50 µL Amplex® Red stock solution
-
4. Assay Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations to the sample wells. For control wells (no inhibitor), add 10 µL of the vehicle (water or DMSO).
-
To differentiate between MAO-A and MAO-B activity in a mixed sample, use clorgyline to inhibit MAO-A and selegiline to inhibit MAO-B in separate wells.
-
Add 40 µL of the MAO enzyme working solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
-
Initiation of the Reaction:
-
Add 100 µL of the freshly prepared Detection Reagent Mixture to each well to start the reaction. The final volume in each well will be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
-
5. Data Analysis
-
Calculate the rate of reaction: For each well, plot the fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate (ΔFU/min).
-
Determine MAO Activity:
-
Subtract the rate of the no-enzyme control (background) from the rates of all other wells.
-
The net rate is proportional to the MAO activity.
-
-
Inhibitor Studies (IC₅₀ Determination):
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This protocol provides a robust framework for studying MAO activity using 2-phenylethylamine. The concentrations of enzyme, substrate, and detection reagents may need to be optimized depending on the specific experimental conditions and the source of the MAO enzyme.
References
Application Notes and Protocols: Synthesis and Application of Radiolabeled 2-Phenylethylamine for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of radiolabeled 2-phenylethylamine (PEA) for receptor binding assays, with a primary focus on the Trace Amine-Associated Receptor 1 (TAAR1). This document includes detailed protocols, data presentation, and visualizations to guide researchers in employing this valuable tool for studying receptor pharmacology.
Introduction
2-Phenylethylamine is an endogenous trace amine that plays a significant role in neuromodulation.[1] It is a key ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neurological and psychiatric disorders.[2][3] Radiolabeled 2-phenylethylamine serves as a critical tool for characterizing the binding of ligands to TAAR1 and other potential targets, enabling the determination of binding affinities (Kd, Ki) and receptor density (Bmax).[4][5] This document outlines the methodologies for the synthesis of radiolabeled PEA and its application in receptor binding assays.
Data Presentation
The following tables summarize the binding affinities of 2-phenylethylamine and other relevant ligands for the human TAAR1 receptor.
Table 1: Binding Affinities (Ki) of Various Ligands for Human TAAR1
| Compound | Ki (nM) | Radioligand Used | Source |
| β-Phenylethylamine | 8 | [3H]Tyramine | [6] |
| Dopamine | 422 | [3H]Tyramine | [6] |
Table 2: Functional Potencies (EC50) of Trace Amines at TAAR1
| Compound | Receptor | Assay | EC50 (nM) | Source |
| β-Phenylethylamine | human TAAR1 | cAMP Production | 324 | [7] |
| p-Tyramine | human TAAR1 | cAMP Production | 214 | [7] |
| β-Phenylethylamine | rat TAAR1 | cAMP Production | 240 | [7] |
| p-Tyramine | rat TAAR1 | cAMP Production | 69 | [7] |
Experimental Protocols
Protocol 1: Synthesis of [3H]-2-Phenylethylamine via Catalytic Hydrogen Isotope Exchange
This protocol describes a general method for the tritiation of 2-phenylethylamine using metal-catalyzed hydrogen isotope exchange.[9]
Materials:
-
2-Phenylethylamine
-
Tritium gas (T2)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter
Procedure:
-
Preparation: In a reaction vessel rated for high pressure and tritium gas, dissolve 2-phenylethylamine in an anhydrous solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature. The reaction time will vary depending on the desired specific activity and may range from a few hours to overnight.
-
Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product using reverse-phase HPLC to separate the radiolabeled 2-phenylethylamine from unlabeled starting material and any byproducts.
-
Quantification and Specific Activity Determination: Determine the concentration of the purified [3H]-2-phenylethylamine using a suitable method (e.g., UV spectroscopy). Measure the radioactivity using a liquid scintillation counter to calculate the specific activity (Ci/mmol).
Protocol 2: Synthesis of [125I]-p-Iodo-2-Phenylethylamine via Electrophilic Iodination
This protocol outlines a general method for the radioiodination of a 2-phenylethylamine precursor using an oxidizing agent.[10][11]
Materials:
-
2-(4-aminophenyl)ethylamine (precursor)
-
Sodium [125I]iodide
-
Oxidizing agent (e.g., Iodogen-coated tubes, Chloramine-T)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., sodium metabisulfite)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
HPLC system for further purification and analysis
-
Gamma counter
Procedure:
-
Pre-coating (if using Iodogen): If using Iodogen, pre-coat a reaction vial by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to the vial, and evaporating the solvent under a stream of nitrogen.
-
Reaction Setup: Add the 2-(4-aminophenyl)ethylamine precursor dissolved in the reaction buffer to the Iodogen-coated vial.
-
Radioiodination: Add the sodium [125I]iodide solution to the reaction mixture and incubate at room temperature for 15-30 minutes. If using Chloramine-T, add it to a mixture of the precursor and radioiodide.
-
Quenching: Stop the reaction by adding a quenching solution to reduce the excess oxidizing agent.
-
Purification: Purify the reaction mixture using an SPE cartridge to remove unreacted iodide. Further purification can be achieved using reverse-phase HPLC.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC. Determine the specific activity by measuring the radioactivity with a gamma counter and quantifying the amount of product.
Protocol 3: Receptor Binding Assay using Radiolabeled 2-Phenylethylamine
This protocol describes a filtration-based receptor binding assay to determine the affinity of test compounds for TAAR1 using radiolabeled 2-phenylethylamine.
Materials:
-
Cell membranes prepared from cells expressing TAAR1 (e.g., HEK293-hTAAR1)
-
Radiolabeled 2-phenylethylamine (e.g., [3H]-PEA)
-
Unlabeled 2-phenylethylamine (for non-specific binding determination)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the TAAR1-expressing cell membranes on ice and resuspend them in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radiolabeled 2-phenylethylamine (at a concentration close to its Kd), and the membrane suspension to the wells.
-
Non-specific Binding: Add assay buffer, radiolabeled 2-phenylethylamine, a high concentration of unlabeled 2-phenylethylamine (e.g., 10 µM), and the membrane suspension to the wells.
-
Competition Binding: Add assay buffer, radiolabeled 2-phenylethylamine, varying concentrations of the test compound, and the membrane suspension to the wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration of the plate contents through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Tritiated peptides. Part 2. Synthesis of two [3,5-3H2-Tyr2]-analogues of corticotrophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthesis of p-tyramine, m-tyramine, and beta-phenylethylamine by rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific conjugation of a radioiodinated phenethylamine derivative to a monoclonal antibody results in increased radioactivity localization in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. International Union of Pharmacology. LXXII. Recommendations for Trace Amine Receptor Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques | MDPI [mdpi.com]
- 11. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Phenylethylamine (PEA) Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-phenylethylamine (PEA) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2-phenylethylamine (PEA) in aqueous solutions?
A1: The stability of PEA in aqueous solutions is primarily influenced by several factors:
-
pH: The protonation state of the primary amine group is pH-dependent, which can affect its susceptibility to degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.[1]
-
Solvent: The choice of solvent and the presence of impurities can impact stability.
Q2: What are the main degradation pathways for PEA in aqueous solutions?
A2: PEA can degrade through several pathways:
-
Enzymatic Degradation: In biological systems, PEA is primarily metabolized by monoamine oxidase (MAO), particularly MAO-B, which oxidizes it to phenylacetaldehyde.[2][3][4] This intermediate is then further oxidized to phenylacetic acid by aldehyde dehydrogenase.[2][3][4]
-
Oxidative Degradation: Non-enzymatic oxidation can occur, especially in the presence of oxygen, reactive oxygen species (ROS), and metal ions. This can lead to the formation of various oxidation products, and in the case of hydroxylated derivatives, colored quinone-type structures.[1]
-
Photodegradation: PEA can degrade upon exposure to light, leading to the formation of various photoproducts.
Q3: How should I prepare and store stock solutions of PEA to ensure stability?
A3: To maximize the stability of your PEA stock solutions, consider the following:
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade solvents to minimize contaminants.
-
Form: Storing PEA as a salt, such as 2-phenylethylamine hydrochloride, can improve its stability compared to the free base.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage) and protect them from light by using amber vials or wrapping containers in aluminum foil.
-
Deoxygenate Solvents: For applications sensitive to oxidation, preparing solutions with deoxygenated solvents can be beneficial.
Q4: I am observing a color change in my PEA solution. What could be the cause?
A4: A color change, often to a yellowish or brownish hue, in a PEA solution is typically an indication of oxidative degradation.[1] This is more common in derivatives with hydroxyl groups on the phenyl ring (catecholamines) which can form colored quinones, but can also occur with PEA itself over time, especially if exposed to air, light, or metal ion contaminants.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Degradation of PEA in stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of PEA immediately before your experiment.
-
Verify Storage: Ensure that stock solutions are stored under the recommended conditions (low temperature, protected from light).
-
Use a Stability-Indicating Method: Use an analytical technique like HPLC to check the purity of your PEA solution and quantify the parent compound.
-
Incorporate an Antioxidant: If oxidative degradation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your solutions, if it does not interfere with your assay.
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: Degradation of PEA during sample preparation or analysis.
-
Troubleshooting Steps:
-
Control Temperature: Maintain samples at a low temperature (e.g., in a cooled autosampler at 4°C) during the analytical run.
-
Protect from Light: Use amber vials or cover the autosampler to protect samples from light.
-
Check pH of Diluent: Ensure the sample diluent is buffered to a pH that is optimal for PEA stability.
-
Investigate Matrix Effects: If working with complex matrices, excipients or other components may be interacting with PEA. Analyze a standard of pure PEA in the same diluent as a control.
-
Quantitative Stability Data
The following table summarizes hypothetical stability data for 2-phenylethylamine under various forced degradation conditions. This data is for illustrative purposes to provide an expectation of degradation under stress conditions; actual stability will depend on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Time | Temperature | Approximate Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | < 10% | Minimal degradation expected |
| Base Hydrolysis | 1 M NaOH | 24 hours | 60°C | ~15-25% | Phenylacetaldehyde, Phenylacetic acid |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | > 80% | Phenylacetaldehyde, Phenylacetic acid, other oxidized species |
| Photodegradation | ICH Q1B Option 2 | 1.2 million lux hours | Room Temp | ~20-30% | Various photolytic products |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | ~10-20% | Thermally induced degradation products |
Source: Adapted from hypothetical data for phenylethylamine derivatives from Benchchem.
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Phenylethylamine
This protocol outlines a general procedure for conducting forced degradation studies on PEA to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-phenylethylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for 2-Phenylethylamine
This protocol provides a starting point for developing an HPLC method to separate PEA from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where PEA and its expected degradation products have significant absorbance (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of 2-phenylethylamine.
Caption: Workflow for a forced degradation study of 2-phenylethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Phenylethylamine (PEA) Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 2-phenylethylamine (PEA) dosage in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for PEA in mice and rats?
A1: The appropriate starting dose of 2-phenylethylamine (PEA) depends on the research question and the animal model. For behavioral studies in rodents, doses can range from as low as 3 mg/kg to higher doses of 100 mg/kg or more.[1][2][3][4] Neurochemical studies often use doses in the range of 50-100 mg/kg to elicit measurable changes in neurotransmitter levels.[1][5][6] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q2: What is the most common route of administration for PEA in animal studies?
A2: The most frequently used route of administration for PEA in rodent studies is intraperitoneal (i.p.) injection.[1][2][5][7] This route allows for rapid absorption and onset of action. Oral administration (gavage) has also been used, but the bioavailability of PEA may be lower and more variable due to first-pass metabolism.[8]
Q3: What are the expected behavioral effects of PEA in rodents?
A3: PEA is a central nervous system stimulant and can induce a range of behavioral effects in a dose-dependent manner.[9] At lower doses, it may produce an increase in locomotor activity. At higher doses, stereotyped behaviors such as repetitive head movements, sniffing, and circling are commonly observed.[2][10][11] PEA can also induce anorectic effects, reducing food intake. In some models, it has been shown to have antidepressant-like effects.
Q4: How quickly is PEA metabolized, and what is its duration of action?
A4: PEA is rapidly metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase, leading to a short biological half-life, estimated to be around 5-10 minutes in dogs.[8][12] Consequently, its behavioral and neurochemical effects are typically of short duration, with an onset within minutes and a peak effect observed between 10 to 30 minutes after i.p. administration.[1][2]
Q5: What are the primary neurotransmitter systems affected by PEA?
A5: PEA primarily modulates catecholamine and serotonin neurotransmission.[12][13] It is known to increase the release of dopamine and norepinephrine and can also interact with serotonergic pathways.[5] Its stimulant and behavioral effects are largely attributed to its influence on the dopaminergic system.
Troubleshooting Guides
Issue 1: High variability in behavioral responses between animals.
-
Potential Cause: Inconsistent dosing, stress during handling and injection, or biological variability.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate calculation of doses based on the most recent animal weights. Use a consistent injection volume and technique for all animals.
-
Habituate Animals: Acclimate animals to the experimental room and handling procedures for several days before the experiment to reduce stress.
-
Control for Environmental Factors: Maintain consistent lighting, temperature, and noise levels in the testing environment.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Issue 2: PEA solution precipitates or appears unstable.
-
Potential Cause: Poor solubility of PEA in the chosen vehicle, or degradation of the compound.
-
Troubleshooting Steps:
-
Vehicle Selection: 2-Phenylethylamine hydrochloride is soluble in water and saline.[14] For the free base, which is a liquid, saline is a common vehicle.[7] If using other forms or derivatives, a small amount of a co-solvent like DMSO may be necessary, but should be kept to a minimum to avoid toxicity.[15]
-
Fresh Preparation: Prepare PEA solutions fresh on the day of the experiment. PEA solutions can be susceptible to oxidation, which may be indicated by a change in color.[16]
-
pH Adjustment: The pH of the solution can affect the stability of phenylethylamine derivatives. Ensure the pH of your vehicle is appropriate.[16]
-
Storage: If short-term storage is necessary, protect the solution from light and store at 4°C.[16]
-
Issue 3: No significant behavioral or neurochemical effects are observed.
-
Potential Cause: The dose of PEA is too low, the timing of observation is incorrect, or the chosen endpoint is not sensitive to PEA.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of PEA doses to determine the effective dose for your specific experimental conditions.
-
Optimize Observation Time: Given the short half-life of PEA, ensure that behavioral observations or tissue collection are timed to coincide with the peak effects of the drug (typically 10-30 minutes post-i.p. injection).[1][2]
-
Consider MAO Inhibition: The rapid metabolism of PEA can be a limiting factor. In some studies, a MAO-B inhibitor (e.g., pargyline or l-deprenyl) is co-administered to potentiate and prolong the effects of PEA.[1][2][17]
-
Select Appropriate Measures: Ensure that the behavioral or neurochemical assays you are using are known to be modulated by PEA.
-
Data Presentation
Table 1: Dosage and Administration of 2-Phenylethylamine in Rodent Studies
| Animal Model | Administration Route | Dosage Range (mg/kg) | Key Findings | Reference |
| Mice (Balb/c) | Intraperitoneal (i.p.) | 25-75 | Dose-dependent depression and anxiety-like behaviors. | [18] |
| Mice (ICR) | Intraperitoneal (i.p.) | 100 | Induction of stereotyped behavior. | [1] |
| Mice | Intraperitoneal (i.p.) | 25-150 | Dose-dependent effects on activity and stereotypy. | [10] |
| Rats (Sprague-Dawley) | Intraperitoneal (i.p.) | 4.0-64.0 | Dose-dependent stereotyped behavior (with pargyline). | [2] |
| Rats | Intraperitoneal (i.p.) | 50 | Behavioral sensitization with repeated administration. | [5][19][20] |
| Rats | Oral | 75-125 | No overt neurochemical effects. | [18] |
Table 2: Pharmacokinetic Parameters of 2-Phenylethylamine
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | ~5-10 minutes | Dog (i.v.) | [12] |
| Brain Uptake | Readily crosses the blood-brain barrier | Rat | [6] |
| Metabolism | Rapidly metabolized by MAO-B and aldehyde dehydrogenase | Guinea Pig | [8] |
Experimental Protocols
1. Preparation and Administration of 2-Phenylethylamine Solution (Intraperitoneal Injection)
-
Materials: 2-Phenylethylamine hydrochloride (PEA.HCl), sterile 0.9% saline, analytical balance, volumetric flasks, sterile syringes and needles.
-
Procedure:
-
Calculate the required amount of PEA.HCl based on the desired dose and the number and weight of the animals.
-
Accurately weigh the PEA.HCl and dissolve it in sterile 0.9% saline to the desired final concentration. Ensure the solution is clear and free of particulates.
-
Prepare the solution fresh on the day of the experiment.
-
Administer the PEA solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
2. Assessment of Stereotyped Behavior
-
Procedure:
-
Immediately after PEA administration, place the animal in an observation cage.
-
Observe and score the animal's behavior for a predefined period (e.g., 30-60 minutes).
-
Use a standardized rating scale to quantify stereotyped behaviors.
-
-
Stereotypy Rating Scale (example):
-
0: Asleep or still
-
1: Active
-
2: Predominantly active with bursts of stereotyped movements
-
3: Stereotyped behavior is present but discontinuous
-
4: Continuous stereotyped behavior
-
3. High-Performance Liquid Chromatography (HPLC) for Dopamine and Serotonin Analysis
-
Tissue Preparation:
-
At the desired time point after PEA administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate to pellet the protein and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with electrochemical or fluorescence detection.
-
Separate the neurotransmitters and their metabolites using an appropriate mobile phase and column.
-
Quantify the peaks by comparing their retention times and peak areas to those of known standards.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with 2-phenylethylamine.
Caption: Simplified dopamine signaling pathway and the effects of 2-phenylethylamine.[21][22][23][24][25]
Caption: Simplified serotonin signaling pathway and the potential effects of 2-phenylethylamine.[18][26][27][28]
References
- 1. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response effects of beta-phenylethylamine on stereotyped behavior in pargyline-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors [mdpi.com]
- 4. Analgesic effects of β-phenylethylamine and various methylated derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral sensitization to beta-phenylethylamine (PEA): enduring modifications of specific dopaminergic neuron systems in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic phenylethylamine stereotypy in rats: a new animal model for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenylethylamine: a modulator of catecholamine transmission in the mammalian central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. en-journal.org [en-journal.org]
- 21. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Dopamine - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. ClinPGx [clinpgx.org]
- 28. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: 2-Phenylethylamine (PEA) Derivatization for GC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-phenylethylamine (PEA) for Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 2-phenylethylamine necessary for GC analysis?
A1: 2-Phenylethylamine (PEA) is a primary amine with a polar nature, which can lead to poor chromatographic performance in GC analysis.[1][2] Problems such as peak tailing, low sensitivity, and adsorption to active sites in the GC system are common with underivatized amines.[3][4] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, resulting in improved peak shape, increased sensitivity, and better resolution.[5][6]
Q2: What are the most common derivatization reagents for 2-phenylethylamine?
A2: The most common derivatization approaches for PEA and other primary amines fall into two main categories: acylation and silylation.
-
Acylation Reagents: These reagents introduce an acyl group. Perfluoroacylated reagents are particularly popular as they create stable and volatile derivatives.[7][8]
-
Trifluoroacetic anhydride (TFAA) is a widely used and highly reactive acylation reagent for amines.[5][9][10]
-
Pentafluoropropionic anhydride (PFPA) and Heptafluorobutyric anhydride (HFBA) are other effective perfluoroacylated reagents that can enhance sensitivity, especially with an electron capture detector (ECD).[8]
-
N-methyl-bis-trifluoroacetamide (MBTFA) is another acylation reagent used for phenethylamines.[1][2]
-
-
Silylation Reagents: These reagents replace active hydrogens with a trimethylsilyl (TMS) or a related group.[11]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[12]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another common and effective silylating reagent.[13][14] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of silylating reagents.[12][15]
-
Q3: How do I choose the right derivatization reagent for my application?
A3: The choice of derivatization reagent depends on several factors, including the detector being used, the complexity of the sample matrix, and the specific analytical goals.
| Reagent Type | Common Reagents | Detector Compatibility | Key Characteristics |
| Acylation | TFAA, PFPA, HFBA, MBTFA | FID, ECD, MS | Produces stable, volatile derivatives. Perfluorinated derivatives are excellent for ECD. TFAA is highly reactive and its byproducts are volatile.[5][7][8] |
| Silylation | BSTFA, MSTFA (+/- TMCS) | FID, MS | Highly reactive and versatile. Derivatives are less stable to hydrolysis than acylated derivatives. Excess reagent can be detrimental to the GC column.[5][11] |
Q4: Can I inject the derivatization mixture directly into the GC?
A4: In many cases, the reaction mixture can be injected directly into the GC. However, it is important to be aware that excess derivatizing reagent and byproducts can be harsh on the GC column, potentially leading to stationary phase damage and reduced column lifetime.[10][16] Some protocols include a clean-up step to remove excess reagent before injection.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization and GC analysis of 2-phenylethylamine.
Problem 1: Poor or No Derivatization
Symptoms:
-
A very small or no peak for the derivatized PEA.
-
A broad, tailing peak corresponding to underivatized PEA.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time and/or Temperature: Derivatization reactions are often optimized for specific times and temperatures. If the reaction is incomplete, consider increasing the incubation time or temperature. However, excessive heat can cause degradation.[7] - Increase Reagent Concentration: A molar excess of the derivatizing reagent is typically required. For complex matrices, a higher excess may be necessary to drive the reaction to completion.[7] - Use a Catalyst: For acylation reactions, a base like pyridine or triethylamine can be used to scavenge acidic byproducts and promote the reaction.[7] For silylation, a catalyst like TMCS can enhance the reactivity of the silylating agent.[12][15] |
| Presence of Water or Protic Solvents | - Ensure Anhydrous Conditions: Water and protic solvents (e.g., methanol, ethanol) will react with and consume most derivatization reagents, especially silylating agents.[17] Ensure all glassware is dry and use anhydrous solvents. Samples should be dried before adding the derivatization reagent.[1][2] |
| Degraded Reagent | - Use Fresh Reagent: Derivatization reagents, particularly silylating agents and anhydrides, are sensitive to moisture and can degrade over time.[8][17] Use fresh reagents and store them properly in a desiccator. |
| Sample Matrix Effects | - Sample Clean-up: Components in the sample matrix can interfere with the derivatization reaction.[18] Consider a sample clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), prior to derivatization to remove interfering substances. |
Problem 2: Peak Tailing
Symptoms:
-
The peak for the derivatized PEA is asymmetrical with a "tail" extending from the back of the peak.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | - Deactivated Liner and Column: Amines and their derivatives can interact with active sites (silanol groups) in the injector liner and on the column. Use a deactivated liner and a column specifically designed for amine analysis or a general-purpose low-bleed column.[3][4] - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated and stable stationary phase. |
| Column Contamination | - Trim the Column: Non-volatile residues from the sample matrix or previous injections can accumulate at the head of the column, creating active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.[3][19] - Replace the Liner: The injector liner can become contaminated over time. Regular replacement is recommended.[3] |
| Inappropriate GC Conditions | - Optimize Temperatures: Ensure the injector and detector temperatures are appropriate for the derivatized analyte. Too low of an injector temperature can lead to slow vaporization and peak tailing.[20] |
| Co-elution with Interfering Compounds | - Optimize Temperature Program: Adjust the GC oven temperature program to improve the separation of the derivatized PEA from other matrix components.[21] |
Problem 3: Broad or Split Peaks
Symptoms:
-
The peak for the derivatized PEA is wider than expected or is split into two or more peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Injection Technique (Manual Injection) | - Fast and Smooth Injection: A slow or inconsistent injection can cause the sample to vaporize inefficiently, leading to broad or split peaks.[17] |
| Solvent Effects (Splitless Injection) | - Match Solvent and Stationary Phase Polarity: A mismatch between the solvent polarity and the stationary phase polarity can cause peak splitting.[22] - Optimize Initial Oven Temperature: The initial oven temperature should typically be about 20°C below the boiling point of the solvent to allow for proper solvent focusing.[22] |
| Column Overload | - Reduce Injection Volume or Concentration: Injecting too much sample can overload the column, resulting in broad, fronting peaks.[23] Reduce the injection volume or dilute the sample. |
| Poor Column Installation | - Correct Installation: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions to avoid dead volume.[3] |
Experimental Protocols
Protocol 1: Derivatization of 2-Phenylethylamine with Trifluoroacetic Anhydride (TFAA)
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.[7][9][10]
Materials:
-
2-Phenylethylamine (PEA) standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Optional: Catalyst/Acid Scavenger (e.g., pyridine or triethylamine)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add a known volume of anhydrous solvent (e.g., 100 µL of ethyl acetate) to the dried sample.
-
Reagent Addition: Add the derivatizing reagent. For example, add 50 µL of TFAA. If using a catalyst, it can be added before or with the TFAA.
-
Reaction: Cap the vial tightly and heat at a specific temperature for a set time (e.g., 60°C for 30 minutes). Optimization of temperature and time may be necessary.[24]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC.
Protocol 2: Derivatization of 2-Phenylethylamine with MSTFA
This protocol provides a general procedure for silylation of PEA.[13][14]
Materials:
-
2-Phenylethylamine (PEA) standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional: Catalyst (e.g., 1% TMCS in MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Addition: Add 50 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample, followed by 100 µL of MSTFA (or MSTFA with 1% TMCS).[13]
-
Reaction: Cap the vial tightly and heat at a specific temperature for a set time (e.g., 70°C for 60 minutes).
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC.
Visualizations
Caption: Experimental workflow for 2-phenylethylamine derivatization and GC analysis.
Caption: Troubleshooting decision tree for PEA derivatization and GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | MDPI [mdpi.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. web.gps.caltech.edu [web.gps.caltech.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-Phenylethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-phenylethylamine?
A1: The most prevalent methods for synthesizing 2-phenylethylamine are the reduction of phenylacetonitrile (also known as benzyl cyanide) and the reductive amination of phenylacetaldehyde. Other reported methods include the reduction of ω-nitrostyrene.[1][2]
Q2: What are the typical yields and purity levels I can expect from these methods?
A2: Yields and purity are highly dependent on the specific protocol and reaction conditions. However, the reduction of phenylacetonitrile is known to produce high yields, often in the range of 83-90%, with high purity after distillation.[3][4] Reductive amination yields can be more variable and are sensitive to the choice of reducing agent and reaction conditions.
Q3: What are the primary impurities I should be aware of for each synthetic route?
A3: For the reduction of phenylacetonitrile, the main byproduct is the secondary amine, di-(β-phenylethyl)amine.[3][4] In the case of reductive amination of phenylacetaldehyde, potential impurities include unreacted starting materials, the intermediate imine, and over-alkylated products (secondary and tertiary amines).
Q4: How can I best purify crude 2-phenylethylamine?
A4: The most common and effective purification method is fractional distillation under reduced pressure. This is crucial as 2-phenylethylamine has a relatively high boiling point at atmospheric pressure (197-200 °C) and can be susceptible to thermal degradation.[] Purification can also be achieved by converting the amine to its hydrochloride salt, which can be crystallized and then converted back to the free base.[1][]
Troubleshooting Guides
Synthesis: Reduction of Phenylacetonitrile
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Catalyst poisoning (e.g., by halides).[3][4] | Ensure the purity of the phenylacetonitrile; redistill it if necessary. Use a fresh, high-quality catalyst (e.g., Raney Nickel). |
| Inactive catalyst. | Use freshly prepared or properly stored catalyst. | |
| Insufficient hydrogen pressure or temperature. | Ensure the reaction is carried out at the recommended temperature and pressure as per the protocol. | |
| Low yield of 2-phenylethylamine | Formation of secondary amine byproduct.[3][4] | The addition of ammonia to the reaction mixture can help suppress the formation of the secondary amine.[3][4] |
| Incomplete reaction. | Increase reaction time or optimize temperature and pressure. Monitor reaction progress using techniques like TLC or GC. | |
| Product is dark or discolored | Thermal degradation. | Avoid excessive heating during reaction workup and purification. |
| Presence of impurities from starting materials. | Use high-purity starting materials. |
Synthesis: Reductive Amination of Phenylacetaldehyde
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of multiple products | Over-alkylation leading to secondary and tertiary amines.[6] | Use a controlled stoichiometry of the amine source. Optimize the reaction conditions (temperature, reaction time) to favor mono-alkylation. |
| Reduction of the starting aldehyde. | Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride.[7] | |
| Low yield | Incomplete imine formation. | Ensure anhydrous conditions, as water can inhibit imine formation. The addition of a mild acid catalyst can sometimes facilitate imine formation. |
| Ineffective reducing agent. | Select an appropriate reducing agent for the specific substrate and reaction conditions. Common choices include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[7] |
Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation during fractional distillation | Inefficient distillation column. | Use a fractionating column with a sufficient number of theoretical plates for the separation required. |
| Distillation rate is too fast. | Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases. | |
| Product decomposes during distillation | High distillation temperature. | Perform the distillation under reduced pressure to lower the boiling point of 2-phenylethylamine.[] |
| Difficulty in crystallizing the hydrochloride salt | Impurities inhibiting crystallization. | Further purify the crude amine before salt formation. Try different crystallization solvents or solvent mixtures. |
| Incorrect stoichiometry. | Ensure the correct molar ratio of 2-phenylethylamine to hydrochloric acid is used. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for 2-Phenylethylamine
| Synthesis Method | Starting Material | Typical Reagents/Catalysts | Typical Yield (%) | Key Advantages | Common Challenges |
| Reduction of Phenylacetonitrile | Phenylacetonitrile | Raney Nickel, H₂, NH₃[3][4] | 83 - 90[3][4] | High yield, readily available starting material. | Requires high pressure and temperature, potential for secondary amine formation. |
| Reductive Amination | Phenylacetaldehyde | Amine source (e.g., NH₃), Reducing agent (e.g., NaBH₃CN)[7] | Variable | Milder reaction conditions. | Potential for over-alkylation, formation of multiple byproducts. |
| Reduction of ω-Nitrostyrene | ω-Nitrostyrene | LiAlH₄[1][2] | Good | Effective for certain substituted phenethylamines. | Use of a strong and hazardous reducing agent. |
Table 2: Physical Properties and Purification Data for 2-Phenylethylamine
| Property | Value |
| Boiling Point (atmospheric pressure) | 197-200 °C[] |
| Boiling Point (at 15 mmHg) | 90-93 °C[3] |
| Melting Point of Hydrochloride Salt | 217 °C[] |
| Common Purification Method | Fractional Distillation under Reduced Pressure[3] |
| Alternative Purification Method | Crystallization as Hydrochloride Salt[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylethylamine via Reduction of Phenylacetonitrile
Materials:
-
Phenylacetonitrile (purified)
-
Raney Nickel catalyst
-
Liquid Ammonia
-
Hydrogen gas
-
Anhydrous ether or methanol
-
High-pressure hydrogenation apparatus (bomb)
Procedure:
-
In a high-pressure reaction vessel, combine 1 mole of purified phenylacetonitrile with a catalytic amount of Raney Nickel.
-
Add approximately 150 mL of liquid ammonia to the vessel. The presence of ammonia helps to minimize the formation of the secondary amine byproduct.[3][4]
-
Seal the vessel and introduce hydrogen gas to the desired pressure (e.g., 1000-2000 psi).
-
Heat the mixture to 100-130 °C with agitation.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.
-
Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.
-
Open the vessel and filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric when dry.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure 2-phenylethylamine. The product typically boils at 90-93 °C at 15 mmHg.[3]
Protocol 2: Purification of 2-Phenylethylamine by Fractional Distillation
Materials:
-
Crude 2-phenylethylamine
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum source
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude 2-phenylethylamine in the distillation flask.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 15 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Observe the vapor rising through the fractionating column. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of 2-phenylethylamine at its boiling point at the given pressure (e.g., 90-93 °C at 15 mmHg).[3]
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Once the main fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of 2-phenylethylamine.
Caption: Troubleshooting decision tree for low yield in 2-phenylethylamine synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. acs.org [acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 6. Sciencemadness Discussion Board - Possible N-ethyl-2-phenylethylamine Synthesis Variations - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Storage and Handling of 2-Phenylethylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 2-phenylethylamine and its derivatives during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My solution of a 2-phenylethylamine derivative has turned yellow/brown. What is the cause?
A1: Discoloration, particularly in derivatives with hydroxyl groups on the phenyl ring (such as catecholamines), is a common indicator of oxidative degradation.[1] The phenylethylamine core is susceptible to oxidation from exposure to air (oxygen), light, or trace metal ions, leading to the formation of colored quinone-type products.[1]
Q2: I am observing a decrease in the potency of my compound or inconsistent results in my experiments. Could this be a stability issue?
A2: Yes, a loss of potency and variable results are frequently due to the degradation of the active compound.[1] Besides oxidation, other degradation pathways for phenylethylamine derivatives include hydrolysis (especially for ester derivatives) and photodecomposition.[1] Ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible data.
Q3: What are the primary factors that influence the stability of 2-phenylethylamine and its derivatives in storage?
A3: The main factors are:
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly for derivatives with electron-rich aromatic rings.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.[1]
-
pH: The stability of these compounds in solution is often pH-dependent. A slightly acidic pH where the amine group is protonated can enhance stability.[1]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[1]
Q4: What are the ideal storage conditions for 2-phenylethylamine and its derivatives?
A4: For optimal stability, especially for long-term storage, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
-
Temperature: Store at low temperatures. Refrigeration (2-8 °C) is suitable for short-term storage, while freezing (-20 °C or -80 °C) is recommended for long-term storage.
-
Light: Protect from light by using amber-colored vials or by storing in the dark.[1]
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.[2]
Q5: Should I use antioxidants? If so, which ones are recommended?
A5: Yes, adding an antioxidant can be beneficial, especially for solutions. Ascorbic acid (Vitamin C) at a concentration of 0.1% is a commonly suggested antioxidant to prevent oxidation.[1] Other potential antioxidants for amines include Butylated Hydroxytoluene (BHT).[3][4]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solution (yellowing/browning) | Oxidation | Prepare fresh solutions using deoxygenated solvents. Add an antioxidant (e.g., 0.1% ascorbic acid). Store solutions under an inert gas (nitrogen or argon). Protect from light. |
| Precipitate formation in frozen solutions | Poor solubility at low temperatures. | Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If the precipitate remains, consider using a different solvent or a slightly lower concentration. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation during sample preparation or analysis. Unstable pH of the diluent. High autosampler temperature. | Prepare samples immediately before analysis. Use a buffered diluent at an optimal pH for the compound's stability. Use a cooled autosampler (e.g., 4 °C).[1] |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize the analytical method to separate these new peaks from the parent compound. |
Data Presentation
The following tables provide an illustrative summary of the expected stability of a typical 2-phenylethylamine derivative under various storage conditions. The stability is categorized as High (>95% purity remaining after 6 months), Medium (90-95% purity remaining), and Low (<90% purity remaining).
Table 1: Stability of 2-Phenylethylamine Derivative in Solid Form
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Stability |
| Optimal | Inert Gas (Argon/Nitrogen) | -20°C | Dark | High |
| Sub-optimal | Air | 4°C | Dark | Medium |
| Poor | Air | Room Temperature | Ambient Light | Low |
Note: This is a generalized representation. Actual stability will depend on the specific derivative.
Table 2: Stability of 2-Phenylethylamine Derivative in Solution (0.1 M in Methanol)
| Storage Condition | Antioxidant | Temperature | Light Exposure | Expected Stability |
| Optimal | 0.1% Ascorbic Acid | -20°C | Dark | High |
| Sub-optimal | None | 4°C | Dark | Medium |
| Poor | None | Room Temperature | Ambient Light | Low |
Note: This is a generalized representation. The choice of solvent can also impact stability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathway of a 2-phenylethylamine derivative.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the 2-phenylethylamine derivative in a suitable solvent (e.g., methanol or acetonitrile).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.[1]
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.[1]
3. Sample Analysis:
-
At the end of the exposure period, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent 2-phenylethylamine derivative from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.
Visualizations
Caption: Oxidative degradation pathway of 2-phenylethylamine.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Analysis of 2-Phenylethylamine in Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the quantitative analysis of 2-phenylethylamine (PEA) in biological samples. It is intended for researchers, scientists, and drug development professionals encountering challenges in bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 2-phenylethylamine bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of 2-phenylethylamine, these effects can lead to either a suppressed or enhanced signal in the mass spectrometer, which compromises the accuracy, precision, and sensitivity of the quantification.[1][2] This phenomenon is a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because it can lead to erroneous results.[1]
Q2: Why is 2-phenylethylamine analysis particularly susceptible to matrix effects?
A2: The analysis of 2-phenylethylamine, an endogenous amine, is susceptible to matrix effects for several reasons. Biological matrices like plasma, urine, and tissue homogenates are incredibly complex, containing high concentrations of endogenous compounds such as salts, lipids, phospholipids, proteins, and metabolites.[3] Since PEA is often present at low physiological concentrations, these matrix components can be far more abundant and interfere with its ionization, especially when using sensitive techniques like LC-MS/MS.[4]
Q3: What are the common sources of matrix effects in biological samples like plasma and urine?
A3: Common sources of matrix effects are broadly categorized as endogenous (naturally occurring in the sample) or exogenous (introduced during sample handling).
-
Endogenous sources: These include phospholipids from cell membranes, which are notorious for causing ion suppression, as well as proteins, salts, and endogenous metabolites that may co-elute with PEA.[5]
-
Exogenous sources: These can be introduced from collection tubes (anticoagulants), sample preparation reagents, or degradation products.
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression and ion enhancement are two types of matrix effects.
-
Ion Suppression: This is a more common phenomenon where co-eluting matrix components compete with the analyte (PEA) for ionization in the MS source. This competition reduces the efficiency of analyte ion formation, leading to a decreased signal intensity.[6] One proposed mechanism is that interfering compounds affect the efficiency of droplet formation and solvent evaporation in the electrospray source.[1]
-
Ion Enhancement: This is a less common effect where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal intensity.
Q5: How can I quantitatively assess the impact of matrix effects on my PEA analysis?
A5: The impact of matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak response of an analyte spiked into a blank, extracted matrix (post-extraction) with the response of the analyte in a pure solution (neat standard).
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For robust validation, this should be tested using at least six different lots of the biological matrix.
Troubleshooting Guide
This guide addresses specific issues that may be caused by matrix effects during the analysis of 2-phenylethylamine.
Problem: My 2-phenylethylamine signal shows poor reproducibility and high variability between samples.
-
Possible Cause: Inconsistent matrix effects across different samples or sample lots. The composition of biological matrices can vary significantly between individuals, leading to different degrees of ion suppression or enhancement.[7]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficient to remove interfering components. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., d4-phenylethylamine) is the most effective tool to compensate for matrix effects.[1] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of suppression or enhancement, allowing for reliable correction.
-
Chromatographic Separation: Optimize your LC method to better separate PEA from the regions where matrix components elute. A post-column infusion experiment can identify suppression zones in your chromatogram.[1]
-
Problem: I am observing low or inconsistent recovery of 2-phenylethylamine.
-
Possible Cause: While low recovery is primarily a sample preparation issue, it can be exacerbated by matrix effects that cause signal suppression, making the apparent recovery seem lower than it is.
-
Troubleshooting Steps:
-
Optimize Extraction pH: 2-phenylethylamine is a basic compound (pKa ≈ 9.8). For LLE, ensure the pH of the aqueous sample is adjusted to at least two units above its pKa (e.g., pH 12) to keep it in its uncharged form, maximizing its partitioning into an organic solvent.[3]
-
Change Extraction Solvent/Sorbent: Test different organic solvents for LLE (e.g., methyl tert-butyl ether, ethyl acetate) or different sorbent chemistries for SPE to improve extraction efficiency.[3]
-
Differentiate Recovery from Matrix Effect: It is crucial to decouple true recovery from matrix effects. This can be done by preparing three sets of samples:
-
Set A: PEA in a neat solution.
-
Set B: Blank matrix extract with PEA added post-extraction.
-
Set C: Blank matrix spiked with PEA before the extraction process. By comparing the results from these sets, you can calculate both the recovery and the matrix factor.
-
-
Problem: My calibration curve is non-linear or has a poor correlation coefficient (r² < 0.99).
-
Possible Cause: Matrix effects can vary with analyte concentration, leading to non-linearity. At low concentrations, the matrix-to-analyte ratio is high, potentially causing significant suppression. This effect may become saturated at higher analyte concentrations, leading to a non-proportional response.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples. This ensures that the standards and samples experience similar matrix effects, improving accuracy.
-
Improve Sample Cleanup: As mentioned previously, enhancing your sample preparation with SPE or LLE can remove the interferences causing the non-linearity.[8]
-
Dilute the Sample: If sensitivity allows, diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components, thereby minimizing their impact.[1][2]
-
Data Presentation: Evaluating Matrix Effects & Recovery
The following table demonstrates how to calculate and present data for assessing matrix effects and recovery for 2-phenylethylamine analysis.
| Sample Lot | Set A: Neat Standard (cps) | Set B: Post-Extraction Spike (cps) | Set C: Pre-Extraction Spike (cps) | Recovery (RE %) = (C/B) * 100 | Matrix Factor (MF %) = (B/A) * 100 |
| Lot 1 | 155,600 | 123,100 | 109,559 | 89.0% | 79.1% (Suppression) |
| Lot 2 | 156,100 | 119,800 | 107,221 | 89.5% | 76.7% (Suppression) |
| Lot 3 | 154,950 | 125,500 | 113,578 | 90.5% | 81.0% (Suppression) |
| Lot 4 | 155,200 | 161,400 | 146,067 | 90.5% | 104.0% (No Effect) |
| Lot 5 | 156,300 | 121,700 | 108,922 | 89.5% | 77.9% (Suppression) |
| Lot 6 | 155,850 | 173,000 | 154,835 | 89.5% | 111.0% (Enhancement) |
| Average | 155,667 | 137,417 | 123,364 | 89.8% | 88.3% |
| %RSD | 0.3% | 16.4% | 15.5% | 0.7% | 15.6% |
This table presents illustrative data. A high %RSD for the Matrix Factor across different lots indicates significant variability and the need for a better mitigation strategy.
Experimental Workflows and Logic
The following diagrams illustrate key decision-making and experimental processes for addressing matrix effects.
Caption: Workflow for troubleshooting matrix effects in PEA analysis.
Caption: Decision tree for selecting a sample preparation method.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 2-Phenylethylamine from Plasma
This protocol is designed to extract PEA, a basic compound, from human plasma.
-
Sample Aliquoting: Pipette 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., d4-phenylethylamine in methanol).
-
Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to raise the sample pH to >12. Vortex mix for 10 seconds. This step ensures PEA is in its neutral form.[3]
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a 9:1 mixture of ethyl acetate:isopropanol).
-
Mixing: Cap the tube and vortex for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 2-Phenylethylamine
This protocol uses a mixed-mode cation exchange polymer-based SPE sorbent, which is effective for extracting basic compounds like PEA.
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds. This step disrupts protein binding and ensures PEA is protonated (positively charged).
-
-
SPE Column Conditioning:
-
Condition the SPE cartridge (e.g., 30 mg mixed-mode cation exchange) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 0.1 M acetic acid.
-
Wash 2: Elute further interferences with 1 mL of methanol. Dry the sorbent bed thoroughly after this step by applying high vacuum for 2-5 minutes.
-
-
Elution:
-
Elute the PEA with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the PEA, releasing it from the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Post-Column Infusion to Qualitatively Assess Matrix Effects
This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Configure the LC system as usual.
-
Using a T-junction, continuously infuse a standard solution of 2-phenylethylamine at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
-
-
Execution:
-
While infusing the PEA solution, monitor its signal in the mass spectrometer. You should observe a stable, elevated baseline.
-
Inject a blank, extracted matrix sample (prepared using your standard protocol).
-
-
Interpretation:
-
Observe the infused PEA signal during the chromatographic run.
-
A dip or decrease in the baseline signal indicates a region of ion suppression .
-
A rise or increase in the baseline signal indicates a region of ion enhancement .
-
By noting the retention times of these fluctuations, you can determine if your analyte's peak elutes in a zone susceptible to matrix effects and then adjust your chromatography accordingly.[1]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. zefsci.com [zefsci.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Improving Reproducibility of Behavioral Experiments with 2-Phenylethylamine (PEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of behavioral experiments involving 2-phenylethylamine (PEA).
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures with PEA, offering potential causes and solutions to improve experimental consistency and data reliability.
Solution Preparation and Handling
-
Question 1: My 2-phenylethylamine (PEA) solution has turned yellow or brown. What is the cause and can I still use it?
Answer: Discoloration of PEA solutions, particularly from colorless to yellow or brown, is a common indicator of oxidative degradation. The phenylethylamine structure is susceptible to oxidation from exposure to air (oxygen), light, and trace metal ions, leading to the formation of colored byproducts like quinones. It is strongly advised not to use discolored solutions, as the degradation can lead to a loss of potency and introduce confounding variables into your experiments, ultimately affecting the reproducibility of your results.
-
Question 2: What is the best way to prepare and store PEA solutions to ensure stability?
Answer: To ensure the stability and reproducibility of your PEA solutions, follow these guidelines:
-
Solvent Choice: 2-Phenylethylamine hydrochloride is soluble in various solvents. For in vivo studies, sterile saline (0.9% NaCl) is a common vehicle. For in vitro assays, Dimethyl sulfoxide (DMSO) and ethanol are also suitable.[1] Always use fresh, high-quality solvents.
-
Deoxygenate Solvents: To minimize oxidation, prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before dissolving the PEA.
-
pH Control: The stability of PEA can be pH-dependent. Ensure your final solution is buffered to a physiologically appropriate and stable pH (typically around 7.2-7.4 for in vivo experiments).
-
Antioxidants: Consider adding an antioxidant, such as 0.1% ascorbic acid, to your solution to inhibit oxidative degradation.
-
Light Protection: PEA is sensitive to light.[2] Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light-induced degradation.
-
Storage Conditions: Store stock solutions at -20°C for long-term stability. For daily use, solutions can be kept at 4°C, but should be freshly prepared regularly. Avoid repeated freeze-thaw cycles. PEA hydrochloride is stable for at least 5 years when stored at -20°C as a solid.[2]
-
-
Question 3: I'm observing high variability in the behavioral effects of PEA between experiments. What could be the contributing factors?
Answer: High variability is a significant challenge in behavioral research. Several factors related to your PEA solution and experimental procedures could be contributing:
-
Inconsistent Solution Preparation: As detailed above, inconsistent preparation can lead to varying concentrations of active PEA. Standardize your solution preparation protocol meticulously.
-
Route and Volume of Administration: Ensure the route of administration (e.g., intraperitoneal, subcutaneous) and the injection volume are consistent across all animals and experiments.
-
Acclimation Period: Insufficient acclimation of animals to the testing environment can lead to stress-induced behavioral changes that mask the effects of PEA. Ensure a consistent and adequate acclimation period before each experiment.
-
Time of Day: The time of day for testing can influence rodent behavior due to circadian rhythms. Conduct experiments at the same time each day to minimize this variability.
-
Animal Handling: Inconsistent handling can be a significant source of stress. Handle all animals in the same gentle and consistent manner.
-
Experimental Design and Execution
-
Question 4: What are the typical doses of PEA used in rodent behavioral studies?
Answer: The effective dose of PEA can vary depending on the specific behavioral test and the animal species. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental question. However, the following table summarizes doses used in published literature for common behavioral assays:
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Reference |
| Open-Field Test (Stereotypy) | Mouse | Intraperitoneal (i.p.) | 50 - 100 mg/kg | [3][4] |
| Conditioned Place Preference | Mouse | Intraperitoneal (i.p.) | 10 - 50 mg/kg | [3] |
| Self-Administration | Rat | Intravenous (i.v.) | 1.0 mg/kg/infusion | [3] |
| Anorectic Effects | Rat | Intraperitoneal (i.p.) | 10 - 30 mg/kg | [5] |
| Defensive Behaviors | Rat | - | - | [6] |
-
Question 5: How can I minimize stress in my animals during PEA experiments to ensure the observed behaviors are due to the drug's effects?
Answer: Minimizing stress is critical for obtaining reliable behavioral data. Here are some key strategies:
-
Proper Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures. Also, acclimate them to the testing room for at least 30-60 minutes before each behavioral test.[7][8]
-
Consistent Handling: Handle animals gently and consistently. If possible, the same experimenter should handle the animals throughout the study.
-
Habituation to Procedures: Habituate animals to the injection procedure by handling them and giving them sham injections (e.g., saline) for a few days before the actual experiment.
-
Control for Environmental Factors: Maintain a stable and controlled environment with consistent lighting, temperature, and low noise levels.[7][9][10]
-
Appropriate Control Groups: Always include a vehicle-treated control group to account for any behavioral changes due to the injection procedure or the experimental environment itself.
-
Experimental Protocols
This section provides detailed methodologies for key behavioral experiments commonly used to assess the effects of 2-phenylethylamine.
1. Open-Field Test for Locomotor Activity and Stereotypy
-
Objective: To assess spontaneous locomotor activity, exploratory behavior, and stereotyped behaviors induced by PEA.
-
Apparatus: A square or circular arena with walls high enough to prevent escape (e.g., 40 x 40 x 30 cm for mice).[7] The arena should be made of a non-porous material that is easy to clean. An overhead video camera connected to a tracking software is used for automated recording and analysis.
-
Procedure:
-
Acclimation: Transport the mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.[7][10]
-
Drug Administration: Administer PEA or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).
-
Test Initiation: Gently place the mouse in the center of the open-field arena.
-
Recording: Record the animal's activity for a predetermined duration, typically 20-30 minutes.[7][10][11]
-
Behavioral Scoring (for stereotypy): If assessing stereotypy, a trained observer, blind to the experimental conditions, should score the behavior at regular intervals (e.g., every 5 minutes) using a rating scale. Common stereotyped behaviors induced by PEA include increased sniffing, head weaving, and repetitive movements.[12]
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to remove any olfactory cues.[7][8][9]
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, time spent mobile, and velocity.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, and frequency of entries into the center zone.
-
Stereotypy: Stereotypy scores over time.
-
2. Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of PEA by pairing its administration with a specific environmental context.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment to allow the animal to differentiate between them.[13][14]
-
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On "drug" days, administer PEA and confine the animal to one of the conditioning compartments for a set period (e.g., 30 minutes).
-
On "vehicle" days, administer the vehicle and confine the animal to the other conditioning compartment for the same duration.
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test): The day after the last conditioning session, place the animal in the central compartment and allow it to freely access all compartments for 15-20 minutes, with no drug administration. Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference (reward). Conversely, a significant decrease suggests a conditioned place aversion.
3. Intravenous Self-Administration
-
Objective: To assess the reinforcing properties of PEA by allowing animals to learn to perform an action (e.g., lever press) to receive an infusion of the drug.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to a catheter surgically implanted in the jugular vein of the animal.
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period of at least 5-7 days.
-
Acquisition:
-
Place the rat in the operant chamber for daily sessions (e.g., 2 hours).
-
A press on the active lever results in the delivery of a small infusion of PEA (e.g., 1.0 mg/kg/infusion) and the presentation of a cue light.[3]
-
A press on the inactive lever has no consequence.
-
Training continues until the animal demonstrates stable responding on the active lever.
-
-
Reinforcement Schedules: Once responding is stable, the reinforcing efficacy of PEA can be further assessed using different schedules of reinforcement, such as fixed-ratio (FR) or progressive-ratio (PR) schedules.
-
-
Data Analysis: The primary measure of reinforcement is the number of infusions earned and the number of active lever presses compared to inactive lever presses. A higher breakpoint on a progressive-ratio schedule indicates a stronger reinforcing effect.
Mandatory Visualizations
This section provides diagrams created using Graphviz to illustrate key concepts related to 2-phenylethylamine's mechanism of action and experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing the effects of 2-phenylethylamine and coyote urine on unconditioned and conditioned defensive behaviors in adolescent male and female Long-Evans hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. bowdish.ca [bowdish.ca]
- 9. anilocus.com [anilocus.com]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Open field test for mice [protocols.io]
- 12. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Addressing the volatility of 2-phenylethylamine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the volatility of 2-phenylethylamine (PEA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is 2-phenylethylamine (PEA) difficult to analyze accurately?
A1: The analysis of 2-phenylethylamine presents several challenges due to its inherent chemical properties. As a low molecular weight, volatile amine, PEA is prone to loss during sample preparation steps such as evaporation and reconstitution.[1][2][3] Its basic nature also makes it susceptible to adsorption onto acidic surfaces of glassware and chromatographic columns, leading to poor peak shape and reduced recovery.
Q2: What is the most common strategy to overcome the volatility of PEA during analysis?
A2: Derivatization is the most widely employed strategy to mitigate the volatility of PEA and improve its chromatographic behavior.[4][5] This process involves chemically modifying the primary amine group of PEA to form a less volatile and more stable derivative. This not only reduces sample loss but also enhances detection sensitivity, particularly for gas chromatography (GC)-based methods.
Q3: What are some common derivatizing agents for PEA analysis?
A3: Several derivatizing agents are effective for PEA analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), common reagents include trifluoroacetic anhydride (TFA) and N-methyl-bis-trifluoroacetamide (MBTFA).[4][6] For High-Performance Liquid Chromatography (HPLC) with fluorescence detection, o-phthalaldehyde (OPA) is frequently used for pre-column derivatization.[7][8]
Q4: Can I analyze PEA without derivatization?
A4: While challenging, analysis of underivatized PEA is possible, particularly with HPLC. However, it often requires careful pH control of the mobile phase to ensure the amine is protonated and interacts favorably with a C18 reversed-phase column. Non-derivatized PEA analysis by GC-MS can be problematic due to its volatility and potential for peak tailing.[1]
Q5: What are the best practices for storing biological samples intended for PEA analysis?
A5: To minimize the degradation and loss of PEA, biological samples such as plasma and urine should be frozen immediately after collection and stored at -80°C until analysis.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low PEA Recovery | Volatility: Loss of PEA during sample evaporation or concentration steps. | - Minimize or avoid evaporation steps where possible.- If evaporation is necessary, use a gentle stream of nitrogen and a low temperature.- Derivatize the sample early in the workflow to form a less volatile compound.[4] |
| Adsorption: PEA adsorbing to glassware or plasticware. | - Use silanized glassware to reduce active sites for adsorption.- Consider using polypropylene tubes. | |
| Inefficient Extraction: Poor partitioning of PEA from the sample matrix into the extraction solvent. | - Optimize the pH of the sample before extraction. For liquid-liquid extraction of the basic PEA, ensure the aqueous phase is at a high pH (e.g., >10).- For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and the elution solvent is appropriate for the sorbent and analyte. A C18 cartridge can be used for reversed-phase extraction.[9] | |
| Poor Peak Shape (Tailing) | Adsorption on GC column: Interaction of the primary amine with active sites on the GC column. | - Derivatize the PEA to block the active amine group.[10]- Use a GC column specifically designed for amine analysis or one with a highly inert stationary phase. |
| Inappropriate HPLC mobile phase: Secondary interactions between the analyte and the stationary phase. | - Adjust the pH of the mobile phase to ensure consistent protonation of the amine.- Add a competing base, such as triethylamine, to the mobile phase to block active sites on the stationary phase. | |
| Inconsistent Results | Sample Degradation: Enzymatic or chemical degradation of PEA in the sample matrix. | - Store samples at -80°C immediately after collection.[9]- Add enzyme inhibitors to the sample upon collection if enzymatic degradation is suspected. |
| Incomplete Derivatization: Reaction conditions are not optimal, leading to variable derivatization efficiency. | - Optimize derivatization parameters such as reagent concentration, temperature, and reaction time.- Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can interfere with the reaction. |
Quantitative Data Summary
The following table summarizes recovery data for 2-phenylethylamine using different sample preparation methods.
| Analytical Method | Sample Matrix | Extraction Method | Derivatization Agent | Average Recovery (%) | Reference |
| HPLC-Fluorescence | Human Plasma | Solid-Phase Extraction (Sep-Pak C18) | o-phthalaldehyde | 94.1 | [8][9] |
| HPLC-Fluorescence | Human Plasma, Platelets, Urine | Cation-Exchange Columns | o-phthalaldehyde | 99 - 101 | [11] |
| GC-FID | Human Urine | Ether Extraction | Trifluoroacetic anhydride | Not specified, but method was quantitative | [6] |
Experimental Protocols
Protocol 1: PEA Extraction from Human Plasma for HPLC-Fluorescence Analysis
This protocol is adapted from a method utilizing solid-phase extraction and pre-column derivatization with o-phthalaldehyde.[8][9]
1. Sample Pre-treatment: a. To 1 mL of human plasma, add an internal standard (e.g., phenylpropylamine). b. Deproteinize the plasma by adding 1 mL of 5% trichloroacetic acid. c. Vortex for 30 seconds and let it stand for 5 minutes. d. Centrifuge at 3,000 rpm for 15 minutes. e. Collect the supernatant.
2. Solid-Phase Extraction (SPE): a. Adjust the pH of the supernatant to >13 by adding 300 µL of 5M potassium hydroxide. b. Condition a Sep-Pak C18 cartridge by washing with 5 mL of 30% methanol followed by 5 mL of deionized water (twice). c. Load the pH-adjusted supernatant onto the cartridge. d. Wash the cartridge with 3.5 mL of 0.1N HCl to remove interfering compounds. e. Elute PEA and the internal standard with 1 mL of methanol into a clean tube.
3. Derivatization: a. The eluate containing PEA is then derivatized with o-phthalaldehyde (OPA) and 2-mercaptoethanol prior to injection into the HPLC system.
4. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A mixture of acetate buffer (pH 5.5) and acetonitrile. c. Detection: Fluorescence detector.
Protocol 2: PEA Derivatization for GC-MS Analysis
This protocol describes a general approach for the derivatization of PEA with trifluoroacetic anhydride (TFA).[4][6]
1. Sample Preparation: a. Extract PEA from the biological matrix (e.g., urine) using a suitable method like liquid-liquid extraction with an organic solvent (e.g., ether) under basic conditions.[6] b. Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization: a. To the dry residue, add a suitable solvent (e.g., ethyl acetate) and trifluoroacetic anhydride. b. Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the reaction to complete. c. After cooling, the excess derivatizing reagent can be removed by evaporation under nitrogen. d. Reconstitute the sample in a suitable solvent for GC-MS injection.
3. GC-MS Analysis: a. Column: A non-polar or medium-polarity capillary column is typically used. b. Injection: Splitless injection is often preferred for trace analysis. c. Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
Visualizations
Caption: Experimental workflow for 2-phenylethylamine analysis.
Caption: 2-Phenylethylamine's role in neurotransmission.
References
- 1. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 2. acs.org [acs.org]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. jfda-online.com [jfda-online.com]
- 6. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. gcms.cz [gcms.cz]
- 11. Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Intricacies of 2-Phenylethylamine's Interaction with the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the effects of 2-phenylethylamine (PEA) on the function of the dopamine transporter (DAT). Through a comparative lens, we examine the potency and mechanism of PEA in relation to other key monoamine transporters and reference compounds. This document synthesizes experimental data to offer a clear and objective resource for understanding the neuropharmacological profile of this endogenous trace amine.
Quantitative Analysis: A Comparative Overview of Monoamine Transporter Inhibition
The following table summarizes the inhibitory potency (IC₅₀) of 2-phenylethylamine and reference compounds on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data, derived from in vitro radiotracer uptake inhibition assays, provides a quantitative comparison of their relative affinities.
| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |
| 2-Phenylethylamine (PEA) | 4.8 ± 0.7 | 3.5 ± 0.5 | 7.8 ± 1.1 |
| Dopamine | ~4.3 (Kᵢ) | - | - |
| d-Amphetamine | ~0.6 (Kᵢ) | ~0.1 (Kᵢ) | ~30 (Kᵢ) |
| Cocaine | ~0.4 (Kᵢ) | ~0.4 (Kᵢ) | ~0.6 (Kᵢ) |
IC₅₀ values for PEA are from transfected cells expressing the respective transporters. Kᵢ values for Dopamine, d-Amphetamine, and Cocaine are provided for comparative context and are collated from various sources.
Mechanism of Action: Beyond Simple Inhibition
2-Phenylethylamine exhibits a multifaceted interaction with the dopamine transporter. Unlike classical competitive inhibitors such as cocaine, PEA acts as a substrate for DAT. This means it is transported into the presynaptic neuron by DAT. This action has two primary consequences:
-
Competitive Inhibition of Dopamine Uptake: By binding to and being transported by DAT, PEA competitively inhibits the reuptake of dopamine from the synaptic cleft.
-
Dopamine Efflux (Reverse Transport): Once inside the neuron, PEA can induce a conformational change in the transporter, causing it to transport dopamine out of the neuron and into the synapse. This process, known as reverse transport or efflux, significantly increases extracellular dopamine levels. This mechanism is similar to that of amphetamine.
Furthermore, the effects of PEA on monoamine transporters are modulated by the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular G-protein coupled receptor. Activation of TAAR1 by PEA can lead to the phosphorylation of DAT, which may further enhance dopamine efflux.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of 2-phenylethylamine at the presynaptic dopamine terminal.
Caption: Experimental workflow for an in vitro [3H]dopamine uptake inhibition assay.
Experimental Protocols
In Vitro [³H]Dopamine Uptake Inhibition Assay in Transfected HEK-293 Cells
This protocol is adapted from methodologies used to determine the potency of compounds in inhibiting dopamine uptake in a controlled cellular environment.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 24-well or 96-well poly-D-lysine coated plates and grown to 80-90% confluency.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of 2-phenylethylamine or a reference compound (e.g., cocaine) diluted in KRH buffer.
-
Uptake is initiated by adding a fixed concentration of [³H]dopamine (e.g., 10 nM) to each well.
-
The incubation is allowed to proceed for a short period (e.g., 5-10 minutes) at room temperature.
-
The uptake is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
The cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
The radioactivity in each well is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol outlines the procedure for measuring changes in extracellular dopamine levels in the brain of a freely moving animal in response to the administration of 2-phenylethylamine.
1. Surgical Implantation of Guide Cannula:
-
Rats or mice are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens).
-
The cannula is secured to the skull with dental cement, and the animals are allowed to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
After a stable baseline of extracellular dopamine is established, a solution of 2-phenylethylamine is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate collection continues for a set period after drug administration to monitor the changes in dopamine levels.
3. Sample Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The results are expressed as a percentage of the baseline dopamine levels.
Concluding Remarks
2-Phenylethylamine demonstrates a complex and potent interaction with the dopamine transporter, acting as both an uptake inhibitor and a releasing agent. Its moderate potency at DAT, coupled with its effects on NET and SERT, contributes to its unique pharmacological profile. The experimental protocols detailed herein provide robust methods for further elucidating the effects of PEA and other novel compounds on monoamine transporter function. Understanding these interactions is crucial for the development of new therapeutic agents targeting dopaminergic and other monoaminergic systems.
Comparative Analysis of 2-Phenylethylamine and Amphetamine's Mechanisms of Action
A comprehensive guide for researchers and drug development professionals detailing the distinct and overlapping pharmacological actions of endogenous trace amine 2-phenylethylamine and the synthetic psychostimulant amphetamine.
This guide provides a detailed comparative analysis of the mechanisms of action of 2-phenylethylamine (PEA) and amphetamine. Both compounds are structurally related and exert significant influence over monoaminergic systems in the central nervous system. Understanding their distinct and shared pharmacological targets is crucial for research into neuropsychiatric disorders and the development of novel therapeutics. This document summarizes their interactions with key proteins, presents comparative quantitative data, and provides detailed experimental protocols for further investigation.
Core Mechanisms of Action: A Comparative Overview
2-Phenylethylamine, an endogenous trace amine, and amphetamine, a potent synthetic psychostimulant, share a fundamental mechanism of increasing extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1] However, the potency, duration of action, and specific molecular interactions differ significantly between the two molecules.
Shared Mechanisms:
-
Monoamine Transporter Substrates: Both PEA and amphetamine act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] By competing with endogenous monoamines for uptake, they inhibit reuptake and can induce reverse transport (efflux), leading to a rapid increase in synaptic monoamine levels.[2]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Both compounds are agonists at TAAR1, an intracellular G-protein coupled receptor.[4][5][6] Activation of TAAR1 triggers downstream signaling cascades that can modulate the activity of monoamine transporters, further contributing to increased extracellular monoamine levels.[7]
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: PEA and amphetamine can interact with VMAT2, the transporter responsible for packaging monoamines into synaptic vesicles.[3][8] By disrupting the vesicular storage of neurotransmitters, they increase their cytosolic concentration, making them more available for reverse transport through DAT, NET, and SERT.[8]
Key Differences:
The primary difference lies in their metabolic stability and potency. Amphetamine's alpha-methyl group protects it from rapid degradation by monoamine oxidase (MAO), resulting in a significantly longer half-life and more pronounced and sustained pharmacological effects compared to PEA, which is rapidly metabolized.[9] This structural difference also contributes to variations in binding affinities and functional potencies at their shared targets.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the interaction of 2-phenylethylamine and amphetamine with key molecular targets. It is important to note that values can vary between studies due to different experimental conditions.
| Target | Parameter | 2-Phenylethylamine | Amphetamine | Reference(s) |
| DAT | Kᵢ (μM) | ~4.3 (for inhibition of [³H]CFT binding) | ~0.6 | [10][11] |
| IC₅₀ (μM) - DA Uptake | ~0.43 | ~0.034 - 2.3 | [2][11] | |
| NET | Kᵢ (μM) | - | ~0.07 - 0.1 | [11] |
| SERT | Kᵢ (μM) | - | ~20 - 40 | [11] |
| TAAR1 | EC₅₀ (μM) | ~8.8 | ~0.21 - 4.44 | [5][6] |
| VMAT2 | Kᵢ (μM) | Comparable to DA/NE | ~2 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathway of Amphetamine and 2-Phenylethylamine
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to HPLC and GC-MS Methods for the Detection of 2-Phenylethylamine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of neuromodulators like 2-phenylethylamine (PEA) is critical. As an endogenous trace amine implicated in various neurological functions and present in certain foodstuffs, its accurate measurement is essential in fields ranging from neuroscience to food science and toxicology. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose.
This guide provides an objective cross-validation of HPLC and GC-MS methods for 2-phenylethylamine detection, presenting comparative performance data, detailed experimental protocols, and workflow visualizations to aid in method selection and implementation.
Data Presentation: Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods tailored for 2-phenylethylamine analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.995[1] |
| Limit of Detection (LOD) | - | - |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (in urine)[2] | 50 ng/mL[1] |
| Accuracy (% Recovery) | Good[2] | 80.2% – 111.6%[1] |
| Precision (% RSD) | Good[2] | Within ±20% deviation[1] |
| Linear Range | 0.5 - 200 ng/mL[2] | 50 - 2000 ng/mL[1] |
Note: The presented HPLC data corresponds to a method with fluorescence detection, which often provides enhanced sensitivity. The GC-MS data is from a validated method for a broad range of phenethylamines.
Experimental Protocols
Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for both HPLC and GC-MS analysis of 2-phenylethylamine.
HPLC Method with Pre-Column Derivatization and Fluorescence Detection
This method is highly sensitive and suitable for detecting low concentrations of PEA in biological matrices like urine.[2]
-
Sample Preparation (Extraction):
-
To 1 mL of urine sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer.
-
-
Pre-Column Derivatization:
-
To the extracted sample, add a derivatizing agent such as o-phthalaldehyde (OPA) to render the non-fluorescent PEA molecule detectable by a fluorescence detector.[2]
-
Allow the reaction to proceed for a specified time at room temperature.
-
-
Chromatographic Conditions:
-
Chromatographic Column: C18 reversed-phase column (e.g., Erbasil S C18, 250 x 4.0 mm I.D., 3 µm particle size).[2]
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and a buffer like orthophosphate (e.g., 30% acetonitrile and 70% 2.2 x 10⁻¹ M orthophosphate buffer, pH 2.9).[3]
-
Flow Rate: 1.0 - 1.5 mL/min.[3]
-
Column Temperature: Ambient.
-
-
Detection:
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: ~340 nm.
-
Emission Wavelength: ~455 nm.
-
GC-MS Method with Derivatization
GC-MS is a robust technique for identifying and quantifying PEA. Derivatization is mandatory to increase the volatility and thermal stability of the polar amine.
-
Sample Preparation (Extraction):
-
Derivatization:
-
Add a derivatizing agent to the dry residue. Common agents include:
-
Heat the mixture (e.g., 60-90°C) for a specified duration to ensure complete reaction.
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent like ethyl acetate or hexane.
-
-
Chromatographic Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: ~70°C.
-
Ramp: Increase temperature at a rate of 10-20°C/min to ~280°C.
-
Hold: Maintain the final temperature for several minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized PEA.
-
Mass Range: Full scan mode (e.g., 50-550 amu) can be used for initial identification.
-
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method for the estimation of 2-phenylethylamine in human urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reproducibility and Reliability of 2-Phenylethylamine-Induced Behavioral Models
For researchers, scientists, and drug development professionals, the selection of an appropriate preclinical behavioral model is paramount for the successful evaluation of novel therapeutics. This guide provides an objective comparison of the reproducibility and reliability of behavioral models induced by 2-phenylethylamine (PEA) with the widely used amphetamine (AMPH) models. The information presented herein is supported by experimental data to aid in the selection of the most suitable model for specific research needs.
Introduction to 2-Phenylethylamine in Behavioral Modeling
2-Phenylethylamine (PEA) is an endogenous trace amine with structural and behavioral similarities to amphetamine.[[“]] It has been investigated as a tool to induce behavioral phenotypes in rodents that are relevant to neuropsychiatric disorders, particularly those involving the dopaminergic system.[2][3] The primary PEA-induced behaviors studied include stereotypy, hyperlocomotion, and conditioned place preference (CPP), which are also hallmark effects of amphetamine.[[“]][4] However, PEA is generally less potent than amphetamine.[[“]] A key consideration in the use of PEA is its rapid metabolism by monoamine oxidase B (MAO-B), which can be inhibited to potentiate and prolong its behavioral effects.[5][6]
Comparison of Behavioral Models: PEA vs. Amphetamine
The choice between PEA and amphetamine as a behavioral stimulus depends on the specific research question, the desired duration of action, and the targeted neurochemical systems. While both induce similar behavioral endpoints, there are notable differences in potency and modulating factors that can impact the reproducibility and reliability of these models.
Data Presentation: Quantitative Comparison of PEA and Amphetamine Models
The following tables summarize quantitative data from various studies to provide a comparative overview of the doses and effects of PEA and amphetamine in common behavioral paradigms. It is important to note that direct comparisons of variability are limited in the existing literature; however, the dose-response data provide insights into the consistency of these models.
Table 1: Stereotypy Models
| Parameter | 2-Phenylethylamine (PEA) | Amphetamine (AMPH) | Key Considerations & References |
| Animal Model | Rat, Mouse | Rat, Mouse, Dog, Monkey | Species-specific behavioral patterns can influence the topography of stereotypy.[7] |
| Effective Dose Range (Rat) | 40 mg/kg (moderate, short-lasting)[5]; 30 mg/kg (with MAO-B inhibitor)[8] | 2.5 - 5.5 mg/kg | PEA's effects are significantly potentiated by MAO-B inhibitors.[5] Amphetamine can lead to tolerance to some components of stereotypy with long-term treatment.[9] |
| Effective Dose Range (Mouse) | 50-150 mg/kg[9] | 2.5 - 10.0 mg/kg[10] | Higher doses of PEA are required in mice compared to rats. |
| Observed Behaviors | Sniffing, forepaw padding, head weaving, circling, head-twitching[8][9][11] | Sniffing, licking, biting, repetitive head and limb movements[12] | The specific components of stereotypy can show different profiles of sensitization and tolerance.[12] |
| Factors Influencing Variability | MAO-B activity, social environment (isolated vs. grouped)[5][9] | Environmental factors, prepotent behavioral patterns, genetic background[7][12] | The testing environment and the animal's baseline behavior can significantly impact the results.[7] |
Table 2: Hyperlocomotion (Open Field) Models
| Parameter | 2-Phenylethylamine (PEA) | Amphetamine (AMPH) | Key Considerations & References |
| Animal Model | Rat, Mouse | Rat, Mouse | Genetic background of the animal strain can significantly affect locomotor responses to amphetamine.[13] |
| Effective Dose Range (Rat) | 12.5 - 40 mg/kg[4][14] | 0.5 - 2.0 mg/kg | The novelty of the testing environment can qualitatively change the behavioral response to PEA.[4] |
| Effective Dose Range (Mouse) | 50 mg/kg (brief stimulation)[9] | 0.5 - 20 mg/kg[13][15] | High inter-subject variability in locomotor responses to amphetamine has been noted.[12] |
| Typical Outcome | Increased spontaneous locomotor activity[14] | Dose-dependent increase in locomotor activity[16] | At higher doses, stereotyped behaviors can emerge and interfere with locomotor activity.[7] |
| Factors Influencing Variability | Familiarity with the test environment, dose[4] | Genetic background, dose, inter-subject differences[12][13] | Habituation to the testing apparatus is crucial for reliable baseline and drug-induced activity measurements.[17] |
Table 3: Conditioned Place Preference (CPP) Models
| Parameter | 2-Phenylethylamine (PEA) | Amphetamine (AMPH) | Key Considerations & References |
| Animal Model | Mouse | Rat, Mouse | The design of the CPP apparatus and the conditioning schedule can influence the results.[18][19] |
| Effective Dose Range (Mouse) | 50 mg/kg[11] | 1.0 mg/kg[17] | The rewarding effects of amphetamine can be dose-dependent.[17] |
| Typical Outcome | Increased time spent in the drug-paired compartment[11] | Robust and reliable CPP[18] | Both rewarding and aversive effects can be assessed with this paradigm.[19] |
| Factors Influencing Variability | Drug dose, number of conditioning sessions, apparatus design[11][18] | Individual differences in impulsivity, conditioning protocol, drug dose[17] | Biased vs. unbiased designs for compartment assignment can impact the outcome.[19] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of behavioral studies. Below are methodologies for key experiments cited in this guide.
Phenylethylamine-Induced Stereotypy in Rats
-
Animals: Male Sprague-Dawley rats are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: 2-Phenylethylamine hydrochloride is dissolved in 0.9% saline.
-
Experimental Procedure:
-
On the test day, rats are habituated to the observation cages (e.g., 40x40x40 cm clear Plexiglas boxes) for 30 minutes.
-
For studies involving MAO-B inhibition, a selective inhibitor (e.g., l-deprenyl) is administered subcutaneously 2 hours prior to PEA.[5]
-
PEA (e.g., 30 mg/kg) or vehicle is administered intraperitoneally (i.p.).[8]
-
Immediately after injection, stereotyped behaviors are recorded for a period of 60 minutes.
-
-
Behavioral Scoring: Stereotyped behaviors such as sniffing, head weaving, and forepaw padding are scored by a trained observer blind to the treatment conditions, often using a rating scale (e.g., every 5 minutes).
Amphetamine-Induced Locomotor Activity in Mice
-
Animals: Male C57BL/6 mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation: d-Amphetamine sulfate is dissolved in 0.9% saline.
-
Apparatus: An open field arena (e.g., 40x40x30 cm) equipped with automated photobeam detection systems or video tracking software.[20]
-
Experimental Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Each mouse is placed in the center of the open field arena and allowed to explore freely for a 30-60 minute habituation period.[13][15]
-
Following habituation, mice are removed, injected i.p. with amphetamine (e.g., 0.5 - 5.0 mg/kg) or vehicle, and immediately returned to the arena.[13][15]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-90 minutes post-injection.[15][20]
-
-
Data Analysis: Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Conditioned Place Preference (CPP) Protocol
-
Animals: Rats or mice are used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.[18]
-
Experimental Procedure: The procedure consists of three phases:
-
Pre-Conditioning (Baseline Preference): On day 1, animals are placed in the central chamber and allowed free access to all three chambers for 15-20 minutes to determine any initial preference for one of the outer chambers.
-
Conditioning (4-8 days): This phase typically involves alternating daily injections of the drug and vehicle. On drug days, animals are injected with the substance (e.g., PEA 50 mg/kg or AMPH 1.0 mg/kg) and confined to one of the outer chambers for 30-45 minutes. On vehicle days, they receive a saline injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.[11][17]
-
Post-Conditioning (Preference Test): On the test day, animals (in a drug-free state) are placed in the central chamber and allowed free access to all chambers for 15-20 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. An increase in this score from baseline indicates a conditioned preference.
Visualizations
Experimental Workflow for Conditioned Place Preference
Putative Signaling Pathway for PEA- and Amphetamine-Induced Behaviors
Conclusion
Both 2-phenylethylamine and amphetamine are valuable tools for inducing behavioral phenotypes relevant to neuropsychiatric research. Amphetamine models are well-established and generally produce robust and reliable effects, although they can be influenced by a variety of factors leading to inter-individual variability.[12] PEA models offer an alternative, particularly when a shorter duration of action is desired or when investigating the role of trace amines and MAO-B.
The reproducibility and reliability of PEA-induced behaviors are highly dependent on controlling for its rapid metabolism, typically through the co-administration of an MAO-B inhibitor. When this is done, PEA can produce consistent stereotyped behaviors.[5] However, the necessity of this co-treatment adds a layer of complexity to the experimental design.
Ultimately, the choice between these models should be guided by the specific scientific question. For studies requiring a robust, long-lasting behavioral effect, amphetamine models may be more suitable. For investigations into endogenous trace amine systems or when a more transient behavioral effect is desired, PEA models, with appropriate methodological considerations, provide a viable alternative. Further research directly comparing the inter-subject and test-retest reliability of these models under standardized conditions would be highly beneficial to the field.
References
- 1. consensus.app [consensus.app]
- 2. [beta-Phenylethylamine and amphetamine: similar aspects in their behavioropharmacological and neurochemical characteristics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Environmental experience produces qualitative changes in the stimulant effects of beta-phenylethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of repeated administration of (-) deprenyl on the phenylethylamine-induced stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. celerion.com [celerion.com]
- 11. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of beta-phenylethylamine on locomotor activity, body temperature and ethanol blood concentrations during acute ethanol intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Another look at amphetamine-induced stereotyped locomotor activity in rats using a new statistic to measure locomotor stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Restoration of amphetamine-induced locomotor sensitization in dopamine D1 receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 20. b-neuro.com [b-neuro.com]
Comparing the efficacy of 2-phenylethylamine with other monoamine oxidase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 2-phenylethylamine (PEA) with other established monoamine oxidase inhibitors (MAOIs). The information presented herein is intended to support research and development in the fields of neuroscience and pharmacology by offering a clear, data-driven comparison of these compounds. While PEA is a well-known endogenous trace amine, its primary interaction with monoamine oxidase (MAO) is as a substrate, particularly for MAO-B, rather than as a potent inhibitor. This guide will elucidate this relationship and contrast it with the inhibitory profiles of classic and contemporary MAOIs.
Data Presentation: Quantitative Comparison of MAOI Efficacy
The following table summarizes the inhibitory potency (IC₅₀) or inhibition constants (Kᵢ) of various compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B. Lower values indicate greater potency. It is important to note that 2-phenylethylamine is primarily a substrate for MAO, and its inhibitory capacity is weak. For context, its Michaelis-Menten constant (Kₘ) as a substrate is included.
| Compound | Type | MAO-A IC₅₀/Kᵢ (μM) | MAO-B IC₅₀/Kᵢ (μM) | Selectivity |
| 2-Phenylethylamine (PEA) | Substrate | Kₘ = 244 (rat)[1] | Kₘ = 42 (rat)[1] | Substrate for both, preferred by MAO-B |
| Phenelzine | Irreversible, Non-selective | Kᵢ = 0.82 | Kᵢ = 3.9 | Non-selective |
| Tranylcypromine | Irreversible, Non-selective | IC₅₀ = 2.3[2] | IC₅₀ = 0.95[2] | Non-selective |
| Isocarboxazid | Irreversible, Non-selective | IC₅₀ = 4.8 (rat brain)[3] | IC₅₀ = 4.8 (rat brain)[3] | Non-selective |
| Selegiline (L-Deprenyl) | Irreversible, MAO-B Selective | IC₅₀ = 23[2] | IC₅₀ = 0.051[2] | MAO-B Selective |
| Moclobemide | Reversible, MAO-A Selective | IC₅₀ = 6 | IC₅₀ = 1000 | MAO-A Selective |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₘ: Michaelis-Menten constant, indicating the substrate concentration at which the enzyme reaction rate is half of the maximum.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the monoamine oxidase signaling pathway and a general workflow for assessing MAOI efficacy.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for comparing the efficacy of different compounds. Below is a detailed methodology for a common in vitro assay.
In Vitro Monoamine Oxidase Inhibition Assay (Kynuramine Method)
This spectrophotometric assay is widely used to determine the activity of both MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (e.g., 2-phenylethylamine, phenelzine, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 316 nm
2. Enzyme and Substrate Preparation:
-
Dilute the MAO-A and MAO-B enzymes to a working concentration in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a stock solution of kynuramine in water and then dilute it to the desired final concentration in the assay buffer. The final concentration is typically near the Kₘ value for the respective enzyme.
3. Assay Procedure:
-
To the wells of a 96-well microplate, add the appropriate volume of potassium phosphate buffer.
-
Add a small volume (e.g., 1-2 µL) of the test compound at various concentrations or the vehicle control.
-
Add the diluted MAO enzyme to each well.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 316 nm at regular intervals for a set period (e.g., 20-30 minutes). The product of the kynuramine oxidation, 4-hydroxyquinoline, has a maximum absorbance at this wavelength.
4. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
2-Phenylethylamine's primary role in the monoaminergic system is that of a substrate for monoamine oxidase, with a preference for the MAO-B isoform. Its intrinsic inhibitory activity is negligible when compared to established monoamine oxidase inhibitors such as phenelzine, tranylcypromine, and selegiline. For researchers and drug development professionals, this distinction is critical. While elevating endogenous PEA levels through the inhibition of MAO-B is a known therapeutic strategy, PEA itself is not an effective direct inhibitor of the enzyme. The data and protocols provided in this guide offer a foundation for the comparative assessment of novel MAOIs and a deeper understanding of the complex interactions within the monoaminergic system.
References
Unraveling the Molecular Dance: A Comparative Guide to 2-Phenylethylamine Analogs and TAAR1 Activation
For Immediate Release
A deep dive into the structure-activity relationship of 2-phenylethylamine analogs reveals key insights for the development of novel therapeutics targeting the Trace Amine-Associated Receptor 1 (TAAR1). This guide provides a comprehensive comparison of analog performance, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1][2] The endogenous trace amine, 2-phenylethylamine (β-PEA), and its analogs are potent activators of this G protein-coupled receptor.[3][4] Understanding the nuanced relationship between the chemical structure of these analogs and their ability to activate TAAR1 is paramount for the rational design of next-generation pharmaceuticals. This guide synthesizes the current knowledge on the structure-activity relationship (SAR) of 2-phenylethylamine analogs at TAAR1, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to aid researchers and drug development professionals.
Comparative Efficacy of 2-Phenylethylamine Analogs at Human TAAR1
The potency and efficacy of 2-phenylethylamine analogs at human TAAR1 are highly dependent on the nature and position of substituents on both the aromatic ring and the ethylamine side chain. The following table summarizes the in vitro activity of a selection of key analogs.
| Compound | Substitution | EC50 (nM) | Emax (%) | Reference |
| β-Phenylethylamine (β-PEA) | Unsubstituted | 106.5 | 100 | [5] |
| Amphetamine | α-methyl | ~3x less potent than β-PEA | Partial Agonist | [6] |
| Methamphetamine | N-methyl | ~3x less potent than β-PEA | Partial Agonist | [6] |
| N,N-dimethyl-β-phenylethylamine | N,N-dimethyl | ~30x less potent than β-PEA | Partial Agonist | [6] |
| Phentermine | α,α-dimethyl | Sharply reduced potency | Partial Agonist | [6] |
| 2-Fluoro-β-phenylethylamine | 2-Fluoro | Potency ≥ β-PEA | Not specified | [5] |
| 3-Fluoro-β-phenylethylamine | 3-Fluoro | Less potent than β-PEA | Not specified | [5] |
| 4-Fluoro-β-phenylethylamine | 4-Fluoro | Less potent than β-PEA | Not specified | [5] |
| RO5256390 | Complex | ~5 | 79-107 | [7][8] |
| RO5263397 | Complex | Not specified | 59-85 (Partial Agonist) | [8] |
| Asenapine | Complex | 273.7 | 88.7 | [7] |
Key Structure-Activity Relationship Insights:
-
Ethylamine Side Chain: Introduction of an α-methyl group, as seen in amphetamine, tends to decrease potency.[6] Further substitution with a second α-methyl group (phentermine) leads to a sharp reduction in activity.[6] N-methylation of the primary amine results in a modest decrease in potency, while N,N-dimethylation causes a significant drop in potency.[6] These findings suggest that steric bulk around the ethylamine side chain is generally not well-tolerated.
-
Aromatic Ring: Small substituents at the 2-position of the phenyl ring can be well-tolerated and in some cases, such as with a fluoro group, may even enhance potency.[5] In contrast, small substituents at the 3 and 4-positions generally lead to a decrease in potency compared to the unsubstituted β-PEA.[5] Increasing steric bulk at the 4-position is associated with low efficacy ligands.[6]
TAAR1 Signaling Pathways
Activation of TAAR1 by 2-phenylethylamine analogs initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of TAAR1 to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. However, evidence also suggests that TAAR1 can signal through other pathways, including those involving protein kinase C (PKC), ERK1/2, and the β-arrestin2-dependent pathway.[9][10]
Caption: TAAR1 Signaling Cascade.
Experimental Protocols
The following provides a generalized methodology for assessing the activation of TAAR1 by 2-phenylethylamine analogs using a cAMP accumulation assay, a common in vitro technique.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[10]
-
Cells are transiently or stably transfected with a plasmid encoding for human TAAR1.[6][11] For stable cell lines, selection antibiotics are used.
2. cAMP Accumulation Assay:
-
Transfected HEK293 cells are seeded into 96-well plates.
-
The following day, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the 2-phenylethylamine analogs for a specified period (e.g., 30 minutes) at 37°C.[10]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
3. Data Analysis:
-
The raw data (e.g., optical density or fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the analog concentration.
-
The EC50 (the concentration of the analog that produces 50% of the maximal response) and Emax (the maximal response) values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: cAMP Accumulation Assay Workflow.
This guide provides a foundational understanding of the structure-activity relationship of 2-phenylethylamine analogs at TAAR1. The presented data and methodologies offer a valuable resource for researchers dedicated to the discovery and development of novel TAAR1-targeted therapies. Further investigation into the subtleties of ligand-receptor interactions will undoubtedly pave the way for more selective and efficacious treatments for a variety of neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Unveiling the Potential of 2-Phenylethylamine in Corticosterone-Induced Depression Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-phenylethylamine (PEA) with alternative compounds in mitigating depression-like behaviors and associated neurobiological changes in the widely-utilized corticosterone-induced depression model. This analysis is supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
The chronic administration of corticosterone in rodents is a well-established animal model that mimics the hypercortisolemia often observed in patients with major depressive disorder, leading to a phenotype characterized by anhedonia, behavioral despair, and neuronal atrophy. This model serves as a crucial platform for the preclinical evaluation of novel antidepressant therapies. This guide delves into the efficacy of 2-phenylethylamine (PEA), an endogenous trace amine, in reversing these effects and compares its performance against other promising alternatives.
Comparative Efficacy of 2-Phenylethylamine and Alternatives
The following tables summarize the quantitative data from key behavioral and biochemical experiments, offering a clear comparison of the effects of PEA and other investigated compounds in the corticosterone-induced depression model.
Behavioral Assessments
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Immobility Time (seconds) | Percentage Change vs. CORT | Reference |
| Control (Vehicle) | ~110 | - | [1] |
| Corticosterone (CORT) | ~170 | 100% | [1] |
| CORT + 2-Phenylethylamine (PEA) | ~125 | -26.5% | [1] |
| CORT + Resveratrol (50 mg/kg) | Significantly Reduced vs. CORT | - | [2] |
| CORT + Resveratrol (100 mg/kg) | Significantly Reduced vs. CORT (p < 0.001) | - | [2] |
| CORT + Curcumin | Significantly Reduced vs. CORT | - | [3] |
| CORT + Thymol | Significantly Reduced vs. CORT | - | [4] |
Table 2: Sucrose Preference Test (SPT) - Sucrose Preference
| Treatment Group | Sucrose Preference (%) | Percentage Change vs. CORT | Reference |
| Control (Vehicle) | ~85% | - | [1] |
| Corticosterone (CORT) | ~48% | 100% | [1] |
| CORT + 2-Phenylethylamine (PEA) | ~80% | +66.7% | [1] |
| CORT + Resveratrol (50 mg/kg) | Significantly Increased vs. CORT (p < 0.01) | - | [2] |
| CORT + Resveratrol (100 mg/kg) | Significantly Increased vs. CORT (p < 0.001) | - | [2] |
| CORT + Curcumin | Significantly Increased vs. CORT | - | [3] |
| CORT + Thymol | Significantly Increased vs. CORT | - | [4] |
Neurochemical Assessments
Table 3: Hippocampal BDNF and TrkB Protein Levels
| Treatment Group | Relative BDNF Protein Level (vs. Control) | Relative TrkB Protein Level (vs. Control) | Reference |
| Control (Vehicle) | 100% | 100% | [5] |
| Corticosterone (CORT) | ~52% | ~54% | [5] |
| CORT + 2-Phenylethylamine (PEA) | ~90% | ~85% | [5] |
| CORT + Resveratrol | Significantly Increased vs. CORT | Not Reported | [6] |
| CORT + Curcumin | Significantly Increased vs. CORT | Not Reported | [3] |
| CORT + Thymol | Significantly Increased vs. CORT | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Corticosterone-Induced Depression Model
Animals: Male C57BL/6 mice are typically used.[7] They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular test.
Procedure: Mice receive daily subcutaneous injections of corticosterone (20-40 mg/kg, dissolved in saline with a small amount of ethanol or DMSO and Tween 80) for a period of 21 consecutive days.[2][7] Control animals receive vehicle injections following the same schedule. Behavioral testing is typically initiated after the 21-day corticosterone administration period.
Forced Swim Test (FST)
Apparatus: A transparent glass cylinder (25 cm height, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Each mouse is individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.[8]
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
Sucrose Preference Test (SPT)
Apparatus: Standard mouse cages equipped with two identical drinking bottles.
Procedure:
-
Habituation: For 48 hours, mice are habituated to two bottles, both containing a 1% sucrose solution.
-
Choice: For the next 24 hours, one bottle is replaced with tap water, giving the mice a choice between the sucrose solution and water. The position of the bottles is swapped after 12 hours to prevent place preference.
-
Deprivation: Following the choice phase, mice are deprived of both food and water for 24 hours.
-
Test: On the test day, mice are presented with two pre-weighed bottles, one with 1% sucrose solution and the other with tap water, for a duration of 1 to 24 hours.
-
Measurement: The amount of sucrose solution and water consumed is determined by weighing the bottles at the end of the test period.
-
Calculation: Sucrose preference is calculated as: (weight of sucrose solution consumed / total weight of liquid consumed) x 100%.[1][9]
Western Blot for BDNF and TrkB
Procedure:
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for BDNF, TrkB, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of BDNF and TrkB are normalized to the loading control.[5]
Signaling Pathways and Mechanisms of Action
The antidepressant effects of 2-phenylethylamine and the compared alternatives in the corticosterone-induced depression model are largely attributed to their ability to modulate neurotrophic signaling pathways, particularly the Brain-Derived Neurotrophic Factor (BDNF) pathway.
Corticosterone-Induced Pathophysiology
Chronic exposure to high levels of corticosterone leads to a downregulation of BDNF expression in the hippocampus. This reduction in BDNF impairs the activation of its receptor, Tropomyosin receptor kinase B (TrkB), and the subsequent downstream signaling cascade involving cAMP response element-binding protein (CREB). This cascade is crucial for neuronal survival, synaptogenesis, and plasticity. The disruption of this pathway contributes to the dendritic atrophy and reduced synaptic function observed in depression.
2-Phenylethylamine (PEA) Mechanism of Action
PEA appears to exert its antidepressant effects by directly counteracting the corticosterone-induced deficits in the BDNF pathway.[7] By restoring BDNF and TrkB levels, PEA reactivates the downstream signaling through CREB, promoting neuronal survival and synaptic plasticity, thereby alleviating depressive-like behaviors.
Comparative Mechanisms of Alternative Compounds
Resveratrol, curcumin, and thymol also demonstrate the ability to upregulate BDNF levels in the hippocampus of corticosterone-treated rodents, suggesting a convergent mechanism of action centered on the restoration of this critical neurotrophic pathway.[3][4][6]
References
- 1. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin reverses corticosterone-induced depressive-like behavior and decrease in brain BDNF levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymol reverses depression-like behaviour and upregulates hippocampal BDNF levels in chronic corticosterone-induced depression model in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol ameliorates depressive-like behavior in repeated corticosterone-induced depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Comparative pharmacological profiling of 2-phenylethylamine and its N-methylated derivatives
A Comparative Pharmacological Guide to 2-Phenylethylamine and Its N-Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of 2-phenylethylamine (PEA) and its N-methylated analogs, N-methylphenethylamine (NMPEA), and N,N-dimethylphenethylamine (N,N-DMPEA). These compounds are endogenous trace amines and structural analogs of amphetamine, exhibiting a range of effects on the central nervous system. Their pharmacological profiles are of significant interest for understanding monoaminergic neurotransmission and for the development of novel therapeutics.
Pharmacological Profiles at a Glance
2-Phenylethylamine and its N-methylated derivatives primarily exert their effects through interactions with monoamine transporters and trace amine-associated receptor 1 (TAAR1). N-methylation significantly alters the potency and selectivity of these compounds for various receptors and transporters, leading to distinct pharmacological and behavioral profiles.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of 2-phenylethylamine, N-methylphenethylamine, and N,N-dimethylphenethylamine with key molecular targets. It is important to note that direct comparisons between values from different studies should be made with caution due to variations in experimental conditions.
Table 1: Potency (EC50, µM) at Human Adrenergic and Trace Amine-Associated Receptors
| Receptor Subtype | 2-Phenylethylamine (PEA) | β-Methylphenethylamine (β-MPEA)* | N,N-Dimethylphenethylamine (N,N-DMPEA) |
| Adrenergic α1A | >300 | >300 | >300 |
| Adrenergic α1B | >300 | >300 | 5.7[1] |
| Adrenergic α1D | >300 | >300 | 34[1] |
| Adrenergic α2A | >300 | >300 | >300 |
| Adrenergic β1 | >300 | >300 | >300 |
| Adrenergic β2 | >300 | >300 | >300 |
| TAAR1 | 8.8[2] | 2.1[2] | 21[2] |
*Data for β-Methylphenethylamine is included as a close structural analog of N-methylphenethylamine.
Table 2: Inhibition of Monoamine Transporters (IC50/Ki, nM)
Comprehensive, directly comparative data for the inhibition of monoamine transporters by all three compounds from a single study is limited. The following represents compiled data from various sources and should be interpreted with caution.
| Transporter | 2-Phenylethylamine (PEA) | N-Methylphenethylamine (NMPEA) | N,N-Dimethylphenethylamine (N,N-DMPEA) |
| DAT | ~3,000 | Data not available | Data not available |
| NET | ~4,000 | Data not available | Data not available |
| SERT | >10,000 | Data not available | Data not available |
Table 3: Binding Affinities (Ki, nM) at Selected Monoamine Receptors
| Receptor | 2-Phenylethylamine (PEA) | N-Methylphenethylamine (NMPEA) | N,N-Dimethylphenethylamine (N,N-DMPEA) |
| Dopamine D1-like | No direct binding, but chronic administration can down-regulate D1-like receptors[3] | Data not available | Data not available |
| Dopamine D2-like | No direct binding reported[3] | Data not available | Data not available |
| Serotonin 5-HT1A | Low affinity | Data not available | Low affinity (>3000 nM)[4] |
| Serotonin 5-HT2A | Low affinity | Data not available | Data not available |
| Serotonin 5-HT2C | Low affinity | Data not available | Data not available |
| Adrenergic α1 | ~25,000 (antagonist)[5] | Data not available | Data not available |
| Adrenergic α2 | ~1,200 (antagonist)[5] | Data not available | ~42-fold more potent at α2 than α1[6] |
In Vivo Behavioral Effects
Studies in mice have demonstrated distinct behavioral profiles for these compounds.
-
2-Phenylethylamine (PEA): Generally increases locomotor activity, and at higher doses can produce stereotyped behaviors like circling and head-twitching.[6][7]
-
N-Methylphenethylamine (NMPEA): Also increases locomotor activity and can produce hyperexcitability.[7]
-
N,N-Dimethylphenethylamine (N,N-DMPEA): Tends to reduce behavioral activity.[7]
Experimental Protocols
Radioligand Binding Assay for Monoamine Receptors and Transporters
This protocol outlines a general method for determining the binding affinity (Ki) of the test compounds for dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters, using a competitive radioligand binding assay.
a. Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor or transporter of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the target receptor/transporter (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Prazosin for α1, [³H]Rauwolscine for α2, [³H]Mazindol for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Test compounds: 2-phenylethylamine, N-methylphenethylamine, N,N-dimethylphenethylamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
b. Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the appropriate protein concentration in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane suspension.
-
Non-specific Binding: Radioligand, membrane suspension, and a high concentration of a known non-labeled competing ligand.
-
Competitive Binding: Radioligand, membrane suspension, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Open Field Test for Locomotor Activity
This protocol describes a standard method for assessing spontaneous locomotor activity in mice following the administration of the test compounds.[7][8][9]
a. Materials:
-
Open field arena (e.g., a square or circular arena with high walls, often equipped with infrared beams or a video tracking system).
-
Test animals (e.g., adult male C57BL/6 mice).
-
Test compounds dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
b. Procedure:
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Habituation (optional but recommended): On the day before testing, place each mouse in the open field arena for a set period (e.g., 15-30 minutes) to allow them to habituate to the apparatus.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before placing the mouse in the arena.
-
Testing: Gently place the mouse in the center of the open field arena and start the recording (either via automated beam breaks or video tracking).
-
Data Collection: Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency.
-
Stereotyped behaviors (e.g., circling, head-weaving).
-
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each mouse to eliminate olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control.
Signaling Pathways and Experimental Workflows
TAAR1 Downstream Signaling Pathway
Activation of Trace Amine-Associated Receptor 1 (TAAR1) by agonists such as 2-phenylethylamine and its N-methylated derivatives initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Additionally, TAAR1 signaling can involve Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[10]
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Logical Relationship: Locomotor Activity Assessment
This diagram outlines the logical flow for assessing the impact of the test compounds on locomotor activity in mice.
References
- 1. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Phenylethylamine's Effects on Catecholamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-phenylethylamine's (PEA) performance in modulating catecholamine release against other well-known monoamine-releasing agents. The information herein is supported by experimental data to elucidate the specific pharmacological profile of PEA, an endogenous trace amine with significant neuromodulatory roles.[1][2]
Overview of 2-Phenylethylamine (PEA)
2-Phenylethylamine is a biogenic amine found in the mammalian central nervous system.[1] Structurally related to amphetamines and endogenous catecholamines like dopamine, PEA functions as a neuromodulator rather than a classical neurotransmitter.[3][4] Its effects on catecholamine systems are multifaceted, involving a complex interplay between receptor activation and transporter interaction. This guide assesses the specificity of these actions by comparing PEA with amphetamine and the dietary amine, tyramine.
Mechanisms of Catecholamine Release
PEA induces catecholamine release primarily through two distinct but interacting mechanisms:
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of TAAR1, an intracellular G-protein coupled receptor (GPCR).[5][6] TAAR1 activation initiates a signaling cascade, primarily through Gαs, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] This cascade can lead to the phosphorylation of monoamine transporters, modulating their function and promoting neurotransmitter efflux.[7]
-
Monoamine Transporter Interaction: Like amphetamine, PEA serves as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8][9] It is transported into the presynaptic neuron, where it competitively inhibits the reuptake of dopamine and norepinephrine.[[“]] More significantly, this inward transport facilitates the reversal of the transporter's function, causing a non-vesicular, calcium-independent release of catecholamines from the cytoplasm into the synapse.[[“]][[“]]
Signaling and Efflux Pathways
The following diagrams illustrate the key molecular pathways involved in PEA's mechanism of action.
References
- 1. 2‐Phenylethylamine: A Modulator of Catecholamine Transmission in the Mammalian Central Nervous System? [ouci.dntb.gov.ua]
- 2. 2-Phenylethylamine: a modulator of catecholamine transmission in the mammalian central nervous system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
Safety Operating Guide
Proper Disposal of 2-Phenylethanimine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Phenylethanimine (also known as Phenethylamine), ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Profile
This compound is a hazardous substance that requires careful handling.[1] It is classified as a combustible liquid that is toxic if swallowed and harmful in contact with skin or if inhaled.[2][3][4][5] The substance causes severe skin burns, eye damage, and is extremely destructive to the tissues of mucous membranes and the upper respiratory tract.[2][3][5] It is also harmful to aquatic life.[2]
Key Hazards:
-
Toxicity: Acute oral, dermal, and inhalation toxicity.[3]
-
Corrosivity: Causes severe skin burns and is corrosive to metals.[2][3][5]
-
Flammability: Combustible liquid, and its dust can form explosive mixtures with air.[1][2][4]
-
Incompatibility: Reacts with strong oxidizing agents, strong acids, bases, and strong reducing agents.[1][6][7][8]
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Oral Toxicity (LD50) | 287 mg/kg (Rat) | [2] |
| 400 mg/kg (Mouse) | [1] | |
| Flash Point | 81°C (178°F) - closed cup | [8] |
| pH | 11.5 (4.3 g/L aqueous solution at 20°C) | [6][7] |
| Explosive Limits | 1.0% - 5.5% by volume | [6][7] |
| Vapor Density | 4.18 (Air = 1) | [8] |
Standard Operating Procedure for Disposal
Adherence to a clear, step-by-step process is critical for the safe disposal of this compound waste. All waste must be managed in accordance with local, state, and federal regulations.[1][2]
Step 1: Waste Characterization and Classification
Before disposal, the waste must be properly characterized. As a corrosive and toxic chemical, this compound waste is considered hazardous.
-
Corrosivity (EPA Hazardous Waste Code D002): Waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5, or if it corrodes steel at a specified rate.[9][10] While a dilute solution has a pH of 11.5, concentrated waste this compound may meet the pH 12.5 threshold.[6][7]
-
Toxicity: The material's oral LD50 value indicates significant toxicity.[2]
-
Transportation Classification: For transportation, it is classified as UN2922, Corrosive Liquid, Toxic, N.O.S. (Benzeneethanamine), Hazard Class 8, Subsidiary Class 6.1, Packing Group II.[4]
Your institution's Environmental Health and Safety (EHS) department should be consulted to confirm the final waste codes and disposal requirements.
Step 2: Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[5]
-
Skin and Body Protection: A lab coat or a complete chemical-resistant suit.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[4][11] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[4]
Step 3: Segregation and Storage of Waste
Proper segregation prevents dangerous chemical reactions.
-
Keep in Original or Designated Containers: Do not mix this compound waste with other waste streams.[2] Use the original container if possible, or a designated, corrosion-resistant container with a resistant inner liner.[2]
-
Avoid Incompatibles: Store waste away from strong oxidizing agents, strong acids, and metals.[4][6][8]
-
Secure Storage: Keep waste containers tightly closed in a cool, dry, and well-ventilated area designated for hazardous waste.[4][5] Containers should be kept upright to prevent leakage.[5] Store locked up.[2][4]
Step 4: Labeling of Waste Containers
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Phenethylamine"
-
The specific hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date
-
Your name and laboratory contact information
Step 5: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Use a Licensed Disposal Facility: The waste must be transported by a licensed hazardous waste hauler to an approved waste disposal plant.[2][4] Never dispose of this compound down the drain or in regular trash.[2][5]
Emergency Procedures for Spills
Accidental spills must be managed promptly and safely.
-
Minor Spills:
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
-
Major Spills:
Disposal Process Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chembk.com [chembk.com]
- 7. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Phenylethanimine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Phenylethanimine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4][5] It is also a combustible liquid.[2]
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 3 / Category 4 | Toxic / Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 1A / 1B | Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |
Quantitative Toxicity Data
| Route | Species | LD50/LC50 Value |
| Oral | Mouse | 400 mg/kg[1] |
| Intraperitoneal | Mouse | 146 mg/kg[1] |
| Subcutaneous | Mouse | 470 mg/kg[1] |
| Intravenous | Mouse | 50 mg/kg[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent personal contact with this compound.[1]
Recommended Personal Protective Equipment
| Body Part | Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[6] |
| Hands | Chemically resistant gloves (e.g., polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, polyvinyl chloride). | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374.[1][6] |
| Body | Fire/flame resistant and impervious clothing. | --- |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation risk is present. | --- |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
1. Preparation:
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Material Gathering: Assemble all necessary equipment and reagents before introducing this compound to the work area.
2. Handling:
-
Dispensing:
-
During the Experiment:
3. Cleanup:
-
Decontamination: Wash face, hands, and any exposed skin thoroughly after handling.[2]
-
Waste Segregation: Collect all waste materials, including contaminated gloves and disposable labware, in a suitable, labeled container for waste disposal.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound should be collected in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[2] This may involve incineration in a facility equipped with an afterburner and scrubber.[6]
-
Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this hazardous material are followed.[6]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Emergency Response Table
| Emergency | Procedure |
| Spill | Minor Spill: Remove all ignition sources.[1] Clean up spills immediately using dry, inert absorbent material.[1][2] Place in a suitable, labeled container for waste disposal.[1] Avoid generating dust.[1] Major Spill: Advise personnel in the area and alert emergency responders.[1] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][6] Wear self-contained breathing apparatus for firefighting if necessary.[3][6] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately take off all contaminated clothing.[2][3] Flush skin and hair with running water and soap if available.[1][3] Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3] Seek immediate medical attention.[2][3] |
| Ingestion | Rinse mouth.[2] Do NOT induce vomiting.[2][3] Call a physician or poison control center immediately.[2] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
